Luzopeptin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
75580-37-9; 85255-31-8 |
|---|---|
Formule moléculaire |
C64H78N14O24 |
Poids moléculaire |
1427.4 g/mol |
Nom IUPAC |
[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |
Clé InChI |
QMZVWFQMMLKHLS-ODLYDHCOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture of Luzopeptin A: A Technical Guide for Drug Development Professionals
An in-depth exploration of the structure, properties, and mechanism of action of the potent depsipeptide antibiotic, Luzopeptin A.
Introduction
This compound is a potent antitumor antibiotic belonging to the luzopeptin family of cyclic depsipeptides, which are produced by the actinomycete Actinomadura luzonensis.[1] These compounds are characterized by a C2-symmetric cyclic decadepsipeptide core, featuring two quinoline chromophores.[2] The unique structural features of this compound are intrinsically linked to its biological activity, which primarily involves the bisintercalation of its planar quinoline rings into the DNA double helix. This interaction leads to significant conformational changes in the DNA structure, ultimately inhibiting crucial cellular processes like DNA replication and transcription, and inducing cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used for its characterization and evaluation.
Chemical Structure and Physicochemical Properties
This compound is a complex cyclodepsipeptide with the chemical formula C64H78N14O24.[4] Its structure is characterized by a 32-membered cyclic decadepsipeptide core, to which two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores are attached.[2] The luzopeptin family, including this compound, B, and C, share an identical cyclic core but differ in the acylation of the L-threo-β-hydroxypyridazine (L-Htp) subunits. This compound is the di-acetylated form and exhibits the highest cytotoxic potency among the analogs.[3] The removal of one or both acetyl groups, as in Luzopeptin B and C respectively, leads to a significant reduction in biological activity.[3][5]
Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C64H78N14O24 | [4] |
| Molecular Weight | 1427.4 g/mol | [4] |
| Monoisotopic Mass | 1426.53133941 Da | [4] |
| Appearance | Tan solid | [6] |
| Solubility | Soluble in DMSO and dimethyl formamide | [6] |
| XLogP3 | -0.8 | [4] |
| Hydrogen Bond Donor Count | 10 | [4] |
| Hydrogen Bond Acceptor Count | 28 | [4] |
Mechanism of Action: DNA Bisintercalation
The primary mechanism of action of this compound is its ability to function as a DNA bisintercalating agent. The two planar quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix, while the cyclic depsipeptide backbone resides in the minor groove.[3] This binding event distorts the DNA's structure, interfering with essential cellular processes such as DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis.[3] Studies have also suggested that this compound can induce both intramolecular and intermolecular DNA cross-linking, further contributing to its cytotoxic effects.[3]
Biological Activity and Cytotoxicity
The cytotoxic potency of the luzopeptins is directly correlated with the degree of acetylation of the tetrahydropyridazine moieties. This compound, being the di-acetylated analog, is the most potent member of the series. The mono-deacetylated Luzopeptin B is 100 to 1000-fold less potent, and the di-deacetylated Luzopeptin C is considered virtually inactive as an antitumor agent.[3]
Comparative Cytotoxicity Data
| Compound | Structure | Relative Potency | Reported IC50 (L1210 Cell Line) |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[3] |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[3] | Not Available |
| Luzopeptin C | Di-deacetylated | Virtually inactive[3] | Not Available |
Experimental Protocols
Isolation and Characterization of this compound
The isolation and characterization of this compound from Actinomadura luzonensis typically involves a multi-step process.
1. Fermentation: Actinomadura luzonensis is cultured in a suitable nutrient medium under controlled conditions to promote the production of luzopeptins.
2. Extraction: The culture broth is harvested, and the luzopeptins are extracted using organic solvents.
3. Purification: The crude extract is subjected to a series of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify this compound.
4. Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The single-crystal X-ray structure determination of this compound has also been crucial in confirming its absolute and relative configuration.[7]
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture: Cancer cell lines (e.g., L1210) are cultured in appropriate media and conditions.
2. Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours).
3. MTT Incubation: An MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization: The formazan crystals are dissolved using a solubilization buffer.
5. Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[3]
Conclusion
This compound remains a molecule of significant interest in the field of drug discovery due to its potent antitumor activity and its well-defined mechanism of action. Its complex chemical structure, characterized by a C2-symmetric cyclic depsipeptide core and two quinoline chromophores, is directly responsible for its DNA bisintercalating properties. The detailed understanding of its structure-activity relationship, particularly the role of the acetyl groups in its cytotoxicity, provides a valuable framework for the design and synthesis of novel, even more potent, anticancer agents. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this compound and its analogs as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of structural modifications of anti-tumour antibiotics luzopeptins on cell growth and macromolecule biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biosynthesis of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Luzopeptins are potent antitumor and antiviral agents produced by the actinomycete Actinomadura luzonensis[1]. Their biological activity stems from their unique chemical architecture: a C2-symmetric macrocyclic depsipeptide core composed of two pentapeptide chains linked by a central glycine residue[1]. The key pharmacophores include two 3-hydroxy-4-methoxy-2,5-dimethylpyridine-6-carboxylic acid chromophores and, most critically, two L-piperazic acid (Piz) residues that undergo extensive modification[1]. This technical guide provides a comprehensive elucidation of the Luzopeptin A biosynthetic pathway, detailing the genetic and enzymatic machinery from precursor formation to the final tailoring steps. We present a summary of the quantitative data derived from genetic experiments, detailed experimental protocols for key enzymatic assays, and visualizations of the core biosynthetic and experimental workflows.
The Luzopeptin Biosynthetic Gene Cluster (BGC)
The production of luzopeptins is directed by a dedicated biosynthetic gene cluster (BGC) in Actinomadura luzonensis[1]. Bioinformatic analysis and genetic studies have revealed that this cluster encodes all the necessary enzymatic machinery for luzopeptin assembly. The core components include a large, multi-modular nonribosomal peptide synthetase (NRPS) system, enzymes for the synthesis of unusual precursors, and a suite of tailoring enzymes that modify the peptide scaffold to yield the final bioactive molecule[1][2]. While the specific regulatory mechanisms are not yet fully elucidated, control is likely exerted by pathway-specific regulators (e.g., SARP or LAL-family) in response to environmental or cellular cues[1].
Precursor Biosynthesis: The L-Piperazic Acid Pathway
A critical building block for the luzopeptin scaffold is the non-proteinogenic amino acid L-piperazic acid (Piz). The biosynthesis of this cyclic hydrazine moiety begins with the common amino acid L-ornithine. In the A. luzonensis BGC, the gene luz13 (orf 04019) has been identified and demonstrated to encode the key piperazate synthase responsible for luzopeptin production[3]. While the precise mechanism in the luzopeptin pathway involves Luz13, the transformation is understood to proceed via a two-step enzymatic cascade analogous to other known Piz biosynthesis pathways, which involve an L-ornithine N-hydroxylase and an N-N bond-forming enzyme[1][3]. Gene inactivation of luz13 was shown to abolish luzopeptin production[3].
NRPS-Mediated Assembly of the Peptide Core
The core depsipeptide backbone of this compound is assembled by a large, multi-modular nonribosomal peptide synthetase (NRPS) system[1][2]. NRPS enzymes function as assembly lines, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid onto the growing peptide chain[4][5][6]. The luzopeptin NRPS sequentially incorporates the constituent amino acids, including glycine, serine, and the L-piperazic acid precursor synthesized previously[1]. While the complete modular architecture of the luzopeptin NRPS is still a subject of ongoing research, its central role is to construct the symmetrical pentapeptide chains that form the molecule's core structure[1].
Post-NRPS Tailoring: Formation of the Active Pharmacophore
Following the assembly of the peptide backbone by the NRPS, a series of crucial tailoring modifications occur. These steps are essential for the formation of the mature, biologically active luzopeptin molecule. The most critical modifications involve the oxidation of the piperazic acid residues to form rare acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits[7][8].
The Multitasking Cytochrome P450 Enzyme: Luz26
Research has identified a single, versatile cytochrome P450 enzyme, Luz26, as the key biocatalyst for the critical tailoring of the Piz residues[2]. This enzyme performs four consecutive oxidation reactions, including a highly unusual carbon-nitrogen bond desaturation, to form a hydrazone-bearing 4-OH-Thp residue[7][8][9]. This transformation is indispensable for the bioactivity of luzopeptins.
Final O-Acetylation Step
Following the action of Luz26, a final tailoring step is believed to occur. A membrane-bound acyltransferase has been identified that likely mediates the O-acetylation of the hydroxylated Thp residue[7][8]. It is hypothesized that this reaction occurs extracellularly, potentially serving as a self-protection mechanism for the producing A. luzonensis strain[7][8].
Summary of the this compound Biosynthetic Pathway
The complete biosynthetic pathway is a highly coordinated process involving precursor synthesis, NRPS assembly, and intricate tailoring reactions.
Experimental Elucidation of the Pathway
The elucidation of the luzopeptin pathway has been achieved through a combination of in vivo genetic studies and in vitro biochemical reconstitution of enzyme activity.
Data from Gene Inactivation Studies
The functional role of key enzymes has been confirmed by targeted gene inactivation. The inactivation of the cytochrome P450 gene, luz26, provided strong evidence for its indispensable role in the pathway[2]. HPLC analysis of the resulting mutant strain revealed the abolition of luzopeptin production and the accumulation of a new precursor congener.
| Strain | Gene Inactivated | This compound | Luzopeptin B | Luzopeptin C | Accumulated Precursor(s) | Reference |
| A. luzonensis DSM 43766 | None (Wild-Type) | Produced | Produced | Produced | None | [8] |
| A. luzonensis Δluz26 | luz26 (P450) | Abolished | Abolished | Abolished | Congener lacking Luz26-specific oxidations | [2][8] |
Experimental Protocols: In Vitro Reconstitution of Luz26 Activity
To precisely define the function of Luz26, the enzyme was expressed heterologously, purified, and its catalytic activity was reconstituted in an in vitro system. This allowed for the direct observation of the transformations it catalyzes.
Protocol: In Vitro Assay for Luz26 Cytochrome P450 Activity [1]
-
Protein Expression and Purification:
-
Clone the luz26 gene into a suitable expression vector (e.g., pET series).
-
Transform the vector into an E. coli expression host (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 16-18°C) to enhance soluble protein yield.
-
Harvest cells and purify the recombinant Luz26 protein using affinity chromatography (e.g., Ni-NTA).
-
-
Reconstitution of the P450 System:
-
Reaction Conditions:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: The Luzopeptin peptide core intermediate (precursor accumulated in the Δluz26 mutant).
-
Enzyme: Purified recombinant Luz26.
-
Redox Partners: Purified ferredoxin and ferredoxin reductase.
-
Cofactor: 1 mM NADPH.
-
-
Incubation and Analysis:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 30°C for 1 hour.
-
Quench the reaction with an organic solvent (e.g., methanol or ethyl acetate).
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the modified products.
-
Conclusion and Future Outlook
The elucidation of the this compound biosynthetic pathway provides a detailed molecular blueprint for the production of this potent natural product[1]. The identification of the BGC, the characterization of the precursor pathways, and the functional analysis of key tailoring enzymes like the multitasking cytochrome P450 Luz26 offer significant opportunities for future research and development[1][7]. A thorough understanding of this enzymatic machinery paves the way for synthetic biology and combinatorial biosynthesis approaches[1]. By engineering the NRPS assembly line or swapping tailoring domains, it may be possible to generate novel luzopeptin analogs with improved therapeutic properties, such as enhanced efficacy, better selectivity, or reduced toxicity[1]. Furthermore, unraveling the regulatory networks that control the expression of the luz gene cluster could lead to new strategies for enhancing production yields of these valuable compounds[1].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 6. Nonribosomal Peptide Synthesis-Principles and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Core Mechanism of Luzopeptin A: A Technical Guide to its Action as a DNA Bis-Intercalator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Luzopeptin A, a potent antitumor antibiotic. This compound exerts its cytotoxic effects through a unique mode of DNA bis-intercalation, leading to significant structural distortion of the DNA double helix, inhibition of essential cellular processes, and eventual cell death. This document details the molecular interactions, quantitative biophysical data, and the cellular consequences of this compound binding, supported by detailed experimental protocols and visual representations of the key processes.
Molecular Mechanism of Action: Bis-Intercalation and DNA Cross-Linking
This compound is a cyclic decadepsipeptide antibiotic characterized by two planar quinoline chromophores attached to a peptide backbone.[1] The primary mechanism of its potent antitumor activity is its function as a DNA bis-intercalator.[1] The two quinoline rings insert themselves between adjacent base pairs of the DNA double helix, a process that is favored in AT-rich regions.[2] This "sandwiching" of DNA base pairs by the two chromophores is a key feature of its binding.[3]
The cyclic depsipeptide backbone of this compound lies within the minor groove of the DNA.[1] This binding mode causes significant distortion of the DNA structure, which in turn interferes with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4] Furthermore, the bifunctional nature of this compound allows it to induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-links.[5][6] This cross-linking activity contributes to more complex and severe DNA damage.
The cytotoxic potency of the luzopeptins is highly dependent on their structure. This compound, which is di-acetylated, is the most potent analog. The removal of one acetyl group (Luzopeptin B) leads to a 100 to 1000-fold reduction in cytotoxicity, while the di-deacetylated form (Luzopeptin C) is considered virtually inactive, despite its ability to bind to DNA.[1][7] This highlights the critical role of the acetyl groups in the cytotoxic effect, which may be related to cellular uptake, efflux, or the ability to trigger downstream signaling pathways leading to apoptosis.[7]
Quantitative Data
The following tables summarize the available quantitative data regarding the cytotoxicity of Luzopeptin analogs and the structural changes induced in DNA upon binding.
Table 1: Comparative Cytotoxicity of Luzopeptin Analogs
| Compound | Structure | Relative Potency | Reported IC50 (L1210 Cell Line) |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[1] |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[1] | Not Available |
| Luzopeptin C | Di-deacetylated | Virtually inactive[1] | Not Available |
Table 2: DNA Structural Changes Induced by Luzopeptin B (from Atomic Force Microscopy)
| DNA Sequence (GC Content) | Binding Stoichiometry (Drug molecule per base pair) |
| 42% | 1 per 40 bp[6] |
| 59% | 1 per 72 bp[6] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.
DNase I Footprinting
This technique is used to identify the specific DNA sequences where this compound binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer to allow for complex formation.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to partially digest the DNA. The reaction is stopped after a short incubation period.
-
DNA Purification: The DNA fragments are purified to remove this compound and the DNase I enzyme.
-
Gel Electrophoresis: The digested DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel.
-
Autoradiography/Imaging: The gel is exposed to X-ray film or imaged to visualize the DNA fragments. The binding site of this compound is identified as a region of the gel where the DNA ladder is absent or significantly reduced in intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution.
Protocol:
-
Sample Preparation: A sample containing a short DNA oligonucleotide and this compound is prepared in a suitable deuterated buffer.
-
1D NMR Spectra Acquisition: One-dimensional ¹H NMR spectra are acquired to assess the overall quality of the sample and to observe changes in chemical shifts upon complex formation.
-
2D NMR Spectra Acquisition: A series of two-dimensional NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the DNA and this compound.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance constraints between this compound and DNA protons.
-
-
Resonance Assignment: The proton resonances of both the DNA and this compound in the complex are assigned using the information from the 2D NMR spectra.
-
Structure Calculation: The distance restraints obtained from the NOESY spectra are used as input for molecular modeling software to calculate the three-dimensional structure of the this compound-DNA complex.
Atomic Force Microscopy (AFM)
AFM is a powerful technique to visualize individual DNA molecules and to measure the changes in their physical properties upon binding to this compound.
Protocol:
-
Sample Preparation: A solution containing DNA is incubated with this compound to allow for complex formation.
-
Surface Deposition: A small volume of the DNA-Luzopeptin A solution is deposited onto a freshly cleaved mica surface. The negatively charged DNA adsorbs to the positively charged surface.
-
Washing and Drying: The mica surface is gently washed with deionized water to remove unbound molecules and salts, and then dried with a stream of inert gas (e.g., nitrogen).
-
AFM Imaging: The sample is imaged using an atomic force microscope in tapping mode. A sharp tip scans the surface, and the deflection of the cantilever is used to generate a topographical image of the DNA molecules.
-
Image Analysis: The AFM images are analyzed to measure the contour length of the DNA molecules. An increase in the contour length is indicative of intercalation. The binding sites and any cross-linking events can also be visualized.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and the proposed mechanism of action of this compound.
Disclaimer: The depicted apoptotic pathway is a plausible model for a DNA-damaging agent like this compound. The specific involvement of each protein in the cascade has not been definitively elucidated for this compound itself.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The C2-Symmetric Macrocyclic Core of Luzopeptin A: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Structure, Analysis, and Interaction
Luzopeptin A, a potent antitumor antibiotic, possesses a unique and intricate C2-symmetric macrocyclic structure that is fundamental to its biological activity. This technical guide provides a comprehensive overview of the core structure of this compound, detailing its key architectural features, the experimental methodologies used for its characterization, and its mechanism of action at a molecular level. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and natural product synthesis.
Core Chemical Structure and Properties
This compound is a member of the quinoxapeptin family of antibiotics, characterized as a C2-symmetric cyclic depsidecapeptide.[1][2] Its structure is built upon a 32-membered macrocyclic ring, which is flanked by two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores.[2] The luzopeptin series, including variants A, B, and C, share an identical cyclic decadepsipeptide core but are distinguished by the acylation of the L-threo-β-hydroxypyridazine (L-Htp) subunit.[2] this compound is the di-acetylated analog.[2]
The initial structural elucidation of the luzopeptin family was accomplished through single-crystal X-ray analysis of this compound, with the structure later being definitively confirmed by total synthesis.[2] The inherent C2 symmetry of the molecule simplifies its spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) studies, where many resonances appear as single peaks representing the equivalent nuclei on both halves of the molecule.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C64H78N14O24 | PubChem CID 16157662 |
| Molecular Weight | 1427.4 g/mol | PubChem CID 16157662 |
| Monoisotopic Mass | 1426.53133941 Da | PubChem CID 16157662 |
Structural Elucidation: Experimental Methodologies
The determination of the complex three-dimensional architecture of this compound has relied on a combination of sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
The foundational understanding of this compound's structure was established through single-crystal X-ray diffraction analysis.
Experimental Protocol:
A detailed experimental protocol for the original crystallization and structure determination of this compound (referred to as BBM-928 A) as performed by Arnold & Clardy (1981) is not fully available in the public domain. However, a general workflow for such an analysis would involve the following steps:
-
Crystallization: Purified this compound is dissolved in a suitable solvent system and subjected to various crystallization screening conditions (e.g., vapor diffusion, slow evaporation) to obtain single, diffraction-quality crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., through direct methods or heavy-atom phasing) to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.
A comprehensive table of bond lengths, bond angles, and dihedral angles from the X-ray crystal structure of this compound is not publicly available in the searched literature. Researchers are directed to the original publication for this detailed quantitative data: Arnold, E., & Clardy, J. (1981). Journal of the American Chemical Society, 103(5), 1243–1244.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in confirming the primary structure of this compound and in determining its three-dimensional conformation in solution.[2] Both ¹H and ¹³C NMR studies have been conducted, with two-dimensional techniques such as DQF-COSY and NOESY being particularly informative.[3]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:
-
1D ¹H and ¹³C NMR: To obtain an overview of the proton and carbon environments.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons and thus establish the connectivity within amino acid residues.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the 3D conformation.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the sequential assignment of the peptide backbone.
-
-
Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon resonances and to derive conformational constraints from the NOESY data.
Mechanism of Action: DNA Bisintercalation
The potent cytotoxic activity of this compound stems from its ability to act as a high-affinity DNA bisintercalator.[4] This process involves the insertion of its two planar quinoline chromophores into the DNA double helix at two separate sites, effectively crosslinking the DNA.[4]
The C2-symmetric macrocyclic depsipeptide backbone of this compound plays a crucial role in this mechanism by positioning the two chromophores at an appropriate distance to span several base pairs.[2] The depsipeptide ring itself resides within the minor groove of the DNA.[4] this compound exhibits a preference for binding to AT-rich regions of the DNA.[4] This binding event induces significant conformational changes in the DNA, disrupting its normal helical structure and inhibiting crucial cellular processes such as DNA replication and transcription.[4]
Caption: Molecular mechanism of this compound's DNA bisintercalation.
Total Synthesis of this compound
The total synthesis of this compound is a significant achievement in organic chemistry and provides a means to produce analogs for structure-activity relationship studies. The general strategy involves a convergent approach.
Key Features of the Synthetic Strategy:
-
Late-stage introduction of the chromophore: This allows for a divergent synthesis of various luzopeptin and quinoxapeptin analogs from a common intermediate.[1]
-
Symmetrical pentadepsipeptide coupling: Two identical pentadepsipeptide fragments are synthesized and then coupled together.
-
Macrocyclization: The final step to form the 32-membered ring is a macrocyclization reaction, typically an amide bond formation.[1]
Caption: General workflow for the total synthesis of this compound.
Conclusion
The C2-symmetric macrocyclic structure of this compound is a testament to the chemical complexity and therapeutic potential of natural products. Its well-defined three-dimensional architecture, elucidated through a combination of X-ray crystallography and NMR spectroscopy, is perfectly preorganized for its biological function as a DNA bisintercalator. A thorough understanding of its structure and mechanism of action, as outlined in this guide, is crucial for the rational design of novel and more effective anticancer agents based on the luzopeptin scaffold. Further research to fully disclose the detailed quantitative structural data and to explore the synthesis of a wider range of analogs will undoubtedly pave the way for the development of next-generation DNA-targeting therapeutics.
References
- 1. Total synthesis and comparative evaluation of this compound-C and quinoxapeptin A-C - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. 1H- and 13C-n.m.r. studies of the antitumour antibiotic luzopeptin. Resonance assignments, conformation and flexibility in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Initial Biological Activity Screening of Luzopeptin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luzopeptin A is a potent, naturally occurring cyclodepsipeptide antibiotic with significant antitumor properties. Its primary mechanism of action is the bisintercalation of its two quinoline chromophores into the DNA double helix, which can inhibit nucleic acid synthesis and the function of essential enzymes like topoisomerase II. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its cytotoxic effects. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key experimental workflows and the principal signaling pathway implicated in its cytotoxic action.
Core Biological Activity: Cytotoxicity
The most prominent biological activity of this compound is its potent cytotoxicity against a range of cancer cell lines. This activity is structurally dependent, with the di-acetylated form (this compound) being the most potent in its class.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound is significantly greater than its mono-deacetylated (Luzopeptin B) and di-deacetylated (Luzopeptin C) analogs. While extensive IC50 values across a wide variety of cell lines are not widely published, the potency hierarchy is well-established. One study reported an exceptionally low IC50 value for a closely related analog of this compound, highlighting its potent cytotoxic nature.
| Compound | Structure | Relative Potency | Reported IC50 (L1210 Cell Line) |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[1] |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[1] | Not Available |
| Luzopeptin C | Di-deacetylated | Virtually inactive[1] | Not Available |
Antimicrobial Activity
Proposed Antimicrobial Screening Data Presentation
Should such data be generated, it would be presented as follows:
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | To be determined |
| Escherichia coli | Gram-negative Bacteria | To be determined |
| Pseudomonas aeruginosa | Gram-negative Bacteria | To be determined |
| Candida albicans | Fungal (Yeast) | To be determined |
| Aspergillus fumigatus | Fungal (Mold) | To be determined |
Experimental Protocols
The following are representative protocols for the initial biological screening of this compound.
Cytotoxicity Testing: MTT Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a chosen cancer cell line.
Objective: To quantify the concentration of this compound that inhibits the metabolic activity of cancer cells by 50%.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium with supplements (e.g., fetal bovine serum, antibiotics)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Culture and harvest cells in their exponential growth phase. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
-
Microplate reader or visual inspection
Methodology:
-
Preparation of Inoculum: Grow the microbial strains overnight and then dilute them to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the biological activity of this compound.
References
Early Investigations into the Antitumor Properties of Luzopeptin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A, initially designated BBM-928A, is a potent antitumor antibiotic produced by the actinomycete Actinomadura luzonensis.[1][2] It belongs to a class of cyclic decadepsipeptides characterized by a unique structure featuring two substituted quinoline chromophores.[1] Early research into the luzopeptins revealed a strong structure-activity relationship, with this compound, the di-acetylated form, demonstrating the highest potency against various tumor models.[1] This technical guide provides an in-depth analysis of the seminal early studies that characterized the antitumor properties of this compound, focusing on quantitative data, detailed experimental methodologies, and the elucidated mechanism of action.
Mechanism of Action: DNA Bis-intercalation and Cellular Consequences
The primary mechanism of this compound's antitumor activity is its function as a high-affinity DNA bis-intercalator.[1] The two planar quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix. This binding event leads to significant conformational changes in the DNA structure, effectively inhibiting crucial cellular processes such as DNA replication and transcription. This disruption of nucleic acid synthesis is a key factor in the cytotoxic effects of the compound. Consequently, the extensive DNA damage triggers cellular signaling pathways that can lead to cell cycle arrest and, ultimately, apoptosis.
The DNA damage response (DDR) is a complex signaling network that cells activate in response to genomic insults. While early studies on this compound did not fully elucidate the specific pathways, it is now understood that such DNA damage typically activates apical kinases like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[3][4][5] These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which orchestrate cell cycle arrest to allow for DNA repair.[3][4][5] If the damage is too severe to be repaired, these pathways can trigger programmed cell death, or apoptosis.
The apoptotic cascade initiated by DNA damage can proceed through the intrinsic (mitochondrial) pathway. Severe DNA damage leads to the activation of pro-apoptotic proteins, which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c, which then activates a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell.
Quantitative Data from Early In Vitro and In Vivo Studies
The initial characterization of this compound (BBM-928A) revealed its potent cytotoxic and antitumor activities. The following tables summarize the key quantitative data from these seminal studies.
Table 1: In Vitro Cytotoxicity of this compound (BBM-928A)
| Cell Line | Assay Type | Endpoint | Value | Reference |
| P388 Murine Leukemia | Not Specified | IC50 | Not explicitly stated, but highly active | [1] |
| L1210 Murine Leukemia | Not Specified | IC50 | Not explicitly stated, but highly active | [1] |
Note: While the early publications established high in vitro activity, specific IC50 values were not always reported. The focus was often on in vivo efficacy.
Table 2: In Vivo Antitumor Activity of this compound (BBM-928A) in Murine Leukemia Models
| Tumor Model | Treatment Schedule | Optimal Dose (mg/kg/day) | % Increase in Lifespan (ILS) | Reference |
| P388 Leukemia (i.p.) | i.p., Days 1-9 | 0.05 | >150 | [1] |
| L1210 Leukemia (i.p.) | i.p., Days 1-9 | 0.05 | >125 | [1] |
Table 3: In Vivo Antitumor Activity of this compound (BBM-928A) in Murine Solid Tumor Models
| Tumor Model | Treatment Schedule | Optimal Dose (mg/kg/day) | % Tumor Growth Inhibition (TGI) | Reference |
| B16 Melanoma (s.c.) | i.p., Days 1-9 | 0.05 | >90 | [1] |
| Lewis Lung Carcinoma (s.c.) | i.p., Days 1-9 | 0.05 | >80 | [1] |
| Sarcoma 180 (s.c.) | i.p., Days 1-9 | 0.05 | >90 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the early studies to evaluate the antitumor properties of this compound.
In Vitro Cytotoxicity Assays
While the exact protocols from the earliest papers are not exhaustively detailed, a standard methodology for assessing the cytotoxicity of this compound and its analogs involves the following steps:
-
Cell Culture: Murine leukemia cell lines, such as P388 and L1210, were commonly used.[1] Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. These dilutions are then added to the appropriate wells.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration.
References
- 1. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BBM-928, a new antitumor antibiotic complex. II. Taxonomic studies on the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage | MDPI [mdpi.com]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foundational Research on the Antiviral Effects of Luzopeptin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the antiviral properties of Luzopeptin A, a potent cyclodepsipeptide antibiotic. The document focuses on its core mechanism of action, available quantitative data, and relevant experimental methodologies, with a particular emphasis on its activity against Human Immunodeficiency Virus (HIV).
Core Mechanism of Action: DNA Bis-intercalation and Reverse Transcriptase Inhibition
This compound exerts its biological effects primarily through its function as a DNA bis-intercalating agent. The molecule's two planar quinoline chromophores insert themselves between the base pairs of the DNA double helix. This intercalation is stabilized by the cyclic depsipeptide backbone, which lies in the minor groove of the DNA. This binding event distorts the helical structure of the DNA, thereby inhibiting crucial cellular processes that rely on DNA as a template, such as replication and transcription.
In the context of retroviruses like HIV, this mechanism extends to the inhibition of reverse transcriptase (RT), a critical enzyme for the viral life cycle. By intercalating into the DNA/RNA hybrid or the newly synthesized double-stranded viral DNA, this compound is thought to impede the processive action of HIV-1 RT, thereby halting the conversion of the viral RNA genome into DNA that can be integrated into the host genome. While not a direct inhibitor of the enzyme in the way nucleoside or non-nucleoside reverse transcriptase inhibitors (NRTIs/NNRTIs) are, its action on the nucleic acid substrate effectively blocks the enzyme's function.
Quantitative Data on Biological Activity
Quantitative data on the direct antiviral activity of this compound is sparse in readily available literature. However, its potent cytotoxic activity, which is a consequence of its DNA-binding mechanism, has been quantified. The luzopeptin family of compounds, which includes this compound, B, and C, exhibits a clear structure-activity relationship, with the degree of acetylation on the tetrahydropyridazine moieties being critical for their biological effects.
Table 1: Comparative Cytotoxicity of Luzopeptin Analogs
| Compound | Structure | Relative Potency | Reported IC50 (L1210 Cell Line) |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[1] |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A | Not Available |
| Luzopeptin C | Di-deacetylated | Virtually inactive | Not Available |
Note: The IC50 value for this compound is based on a closely related analog and serves to underscore the high potency of the fully acylated form. This value represents cytotoxic activity, not direct antiviral EC50.
Experimental Protocols
Detailed experimental protocols for specifically testing this compound's antiviral effects are not extensively published. However, based on its mechanism of action and protocols for similar compounds, the following methodologies are representative of the approaches used to evaluate its activity.
HIV-1 Reverse Transcriptase Inhibition Assay (Adapted from Luzopeptin C Protocols)
This assay determines the ability of this compound to inhibit the activity of HIV-1 reverse transcriptase in a cell-free system.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or radioactively labeled dTTP)
-
This compound, dissolved in an appropriate solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Detection system (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme for colorimetric or chemiluminescent detection, or scintillation counting for radioactivity)
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, poly(A) template, oligo(dT) primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nevirapine).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA using the appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Antiviral Cytotoxicity Assay (CPE Reduction Assay)
This cell-based assay measures the ability of this compound to protect host cells from the cytopathic effect (CPE) of a virus.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells for HIV)
-
Virus stock (e.g., HIV-1)
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will allow for robust viral replication and CPE development.
-
Compound Addition: Add serial dilutions of this compound to the wells. Also, include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Virus Infection: Infect the cells with a pre-titered amount of virus.
-
Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells (typically 3-5 days).
-
Assessment of Cell Viability: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell protection for each concentration of this compound relative to the cell and virus controls. Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from parallel assays without virus. The Selectivity Index (SI = CC50/EC50) can then be calculated.
Signaling Pathways and Logical Relationships
Proposed Signaling Pathway of this compound-Induced Antiviral State
As a DNA bis-intercalator, this compound induces DNA damage. This triggers the DNA Damage Response (DDR), a complex signaling network that can influence viral replication and host cell fate. The DDR pathways, primarily mediated by the ATM, ATR, and DNA-PK kinases, can intersect with other critical cellular signaling cascades, including the NF-κB and MAPK pathways, which are known to be modulated during viral infections. The following diagram illustrates a hypothetical model of the signaling pathways potentially affected by this compound in a virus-infected cell.
References
Unraveling the Structure-Activity Relationship of Luzopeptin A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the potent antitumor and antiviral agent, Luzopeptin A, and its synthetic and natural analogs. By dissecting the relationship between chemical structure and biological activity, this document aims to equip researchers with the knowledge to design and develop novel therapeutic agents with improved potency and selectivity.
Introduction: The Luzopeptin Family of DNA Bisintercalators
Luzopeptins are a class of cyclic decadepsipeptides isolated from Actinomadura luzonensis.[1] Their potent biological activity stems from their ability to bisintercalate into the minor groove of DNA, a mechanism that involves the insertion of their two quinoxaline chromophores between DNA base pairs.[2][3] This interaction distorts the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity.[2]
The core structure of Luzopeptins consists of a C2-symmetric cyclic decadepsipeptide scaffold to which two quinoxaline-2-carboxylic acid chromophores are attached.[1] Variations in the acylation of the L-3-hydroxy-6-methoxypyridine-2-carboxylic acid (L-Htp) residues give rise to the different members of the Luzopeptin family, namely this compound, B, and C. This subtle structural difference has a profound impact on their biological activity profile.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound and its key analogs has been evaluated through in vitro cytotoxicity assays against various cancer cell lines and through inhibition assays against viral enzymes. The data reveals a clear and inverse relationship between their cytotoxic and anti-HIV-1 activities.
In Vitro Cytotoxicity
A well-defined potency order is observed in cytotoxic assays, with this compound being the most potent, followed by B and C. The removal of each L-Htp acyl substituent results in a significant 100- to 1000-fold reduction in potency.[2] A similar trend is observed for the related quinoxapeptin analogs.
| Compound | L1210 (Leukemia) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| This compound | 0.0001 | 0.0001 |
| Luzopeptin B | 0.01 | 0.01 |
| Luzopeptin C | >1 | >1 |
| Quinoxapeptin A | 0.01 | 0.01 |
| Quinoxapeptin B | 1 | 1 |
| Quinoxapeptin C | >10 | >10 |
Anti-HIV-1 Reverse Transcriptase Activity
In stark contrast to their cytotoxic profile, the anti-HIV-1 reverse transcriptase (RT) inhibitory activity of the Luzopeptin series follows a reverse potency order: C > B > A.[2] This suggests that the structural requirements for potent cytotoxicity and HIV-1 RT inhibition are distinct.
| Compound | HIV-1 RT Inhibition (IC50) |
| This compound | Less Potent |
| Luzopeptin B | Moderately Potent |
| Luzopeptin C | Most Potent |
| Quinoxapeptin A | Less Potent |
| Quinoxapeptin B | Moderately Potent |
| Quinoxapeptin C | Most Potent |
Note: Specific IC50 values for HIV-1 RT inhibition were not consistently available in the reviewed literature, but the potency trend is well-established.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of Luzopeptin analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
1. Cell Culture:
-
L1210 (leukemia) and HCT-116 (colon cancer) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
2. Compound Preparation:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
3. Assay Procedure:
-
Cells are seeded into 96-well plates at a specific density.
-
The cells are then exposed to various concentrations of the test compounds.
-
The plates are incubated for a period of 48-72 hours.
4. Cell Viability Measurement:
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.
-
The formazan crystals are then solubilized, and the absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance values are used to generate dose-response curves.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[4]
1. Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Poly(A) template and Oligo(dT)15 primer
-
Biotin-dUTP and DIG-dUTP (digoxigenin-labeled dUTP)
-
Streptavidin-coated 96-well plates
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
-
Stop Solution (e.g., 1% SDS)
2. Assay Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the Luzopeptin analogs in the reaction buffer.
-
Reaction Setup: In a reaction plate, combine the reaction buffer, poly(A) template, oligo(dT)15 primer, Biotin-dUTP, and DIG-dUTP.
-
Enzyme Reaction: Add the diluted HIV-1 RT to each well to initiate the reverse transcription reaction. Incubate at 37°C for 1-2 hours.
-
Binding to Plate: Transfer the reaction products to the streptavidin-coated 96-well plate. Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate to remove unbound reagents.
-
Antibody Incubation: Add the Anti-DIG-POD solution and incubate at 37°C for 1 hour.
-
Final Washing: Repeat the washing step.
-
Substrate Reaction: Add the ABTS substrate solution and incubate until color develops.
-
Stop Reaction: Add the stop solution.
3. Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[4]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the general workflow for SAR studies.
Conclusion and Future Directions
The SAR studies of this compound and its analogs have clearly demonstrated that subtle modifications to the peptide core, specifically the acylation of the L-Htp residues, can dramatically and differentially modulate their cytotoxic and anti-HIV-1 RT activities. The potent cytotoxicity of this compound is directly linked to the presence of these acyl groups, while their absence in Luzopeptin C enhances its anti-HIV-1 RT inhibitory properties.
This inverse SAR provides a valuable blueprint for the rational design of novel analogs with tailored biological activities. Future research should focus on:
-
Synthesis of novel analogs: Exploring a wider range of acyl groups on the L-Htp residues and modifications to the quinoxaline chromophores could lead to compounds with enhanced potency and selectivity.
-
Elucidation of differential binding: Investigating the specific molecular interactions of these analogs with DNA and HIV-1 RT will provide a deeper understanding of the structural basis for their distinct activities.
-
In vivo studies: Promising analogs should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic properties.
By leveraging the knowledge gained from these SAR studies, the scientific community is well-positioned to develop the next generation of Luzopeptin-based therapeutics for the treatment of cancer and viral infections.
References
The Unveiling of Luzopeptin Biosynthesis: A Technical Guide for Scientific Advancement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Luzopeptin A, a potent antitumor and antiviral agent, in the actinomycete Actinomadura luzonensis. Luzopeptins are complex nonribosomal peptides (NRPs) renowned for their unique C2-symmetric macrocyclic depsipeptide core, which consists of two pentapeptide chains interconnected by a central glycine residue.[1] Their significant biological activity is attributed to the presence of two 3-hydroxy-4-methoxy-2,5-dimethylpyridine-6-carboxylic acid chromophores and, crucially, two L-piperazic acid (Piz) residues that undergo further enzymatic modifications.[1]
This document elucidates the intricate, multi-step enzymatic cascade that assembles the Luzopeptin scaffold, from the biosynthesis of its unusual precursors to the final tailoring reactions that yield the bioactive molecule.
Core Components of the Luzopeptin Biosynthetic Machinery
The biosynthesis of Luzopeptins is orchestrated by a dedicated BGC within Actinomadura luzonensis. This cluster harbors the genetic blueprints for a suite of enzymes, including a large, multi-modular nonribosomal peptide synthetase (NRPS) assembly line, specialized tailoring enzymes, and putative regulatory proteins.[1]
Identified Genes in the this compound Biosynthetic Gene Cluster
While the complete sequence and modular organization of the Luzopeptin NRPS are still under detailed investigation, several key enzymes encoded within the BGC have been identified and functionally characterized.
| Gene | ORF | Proposed Function |
| KtzI | - | L-ornithine N-hydroxylase, catalyzes the initial step in the biosynthesis of the L-piperazic acid precursor. |
| KtzT | - | N-N bond-forming enzyme, involved in the cyclization of N-hydroxylated ornithine to form L-piperazic acid. |
| luz13 | orf04019 | Piperazate synthase, responsible for the formation of the L-piperazic acid building block. Inactivation of this gene abolishes Luzopeptin production.[2] |
| Luz26 | - | A multitasking cytochrome P450 enzyme that catalyzes four consecutive oxidation reactions on the piperazic acid moieties, including a highly unusual carbon-nitrogen bond desaturation.[3] |
| Luz27 | - | A membrane-bound acyltransferase, proposed to mediate the O-acetylation of the final product as a self-protective mechanism for the producing organism.[3] |
Quantitative Data on Biosynthetic Enzymes
Biochemical studies have begun to shed light on the efficiency of the enzymatic reactions within the this compound biosynthetic pathway. The kinetic parameters for KtzI, the enzyme catalyzing the first committed step in L-piperazic acid formation, have been determined.
Table 1: Kinetic Parameters of KtzI
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| L-Ornithine | 0.091 ± 0.008 | 6.96 ± 0.13 | 76.48 |
Biosynthetic Pathway and Regulatory Control
The biosynthesis of this compound is a complex process involving precursor synthesis, NRPS-mediated assembly, and post-assembly tailoring. The expression of the luz gene cluster is likely tightly regulated to ensure the timely and resource-efficient production of this secondary metabolite.
Proposed Biosynthetic Pathway of this compound
Hypothetical Regulatory Cascade
While not yet fully elucidated, the regulation of the Luzopeptin BGC is likely controlled by a combination of pathway-specific regulators and global regulators that respond to environmental and nutritional cues.
References
The Final Touches: A Deep Dive into the Enzymatic Tailoring of Luzopeptin A
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive technical guide has been developed to illuminate the intricate enzymatic tailoring steps in the biosynthesis of Luzopeptin A, a potent antitumor and antiviral agent. This whitepaper is an essential resource for researchers, scientists, and drug development professionals, providing an in-depth look at the key enzymes responsible for the unique structural modifications that are critical to this compound's biological activity.
Luzopeptins are nonribosomal peptides produced by the bacterium Actinomadura luzonensis. Their complex architecture, featuring a C2-symmetric macrocyclic depsipeptide core, is the result of a sophisticated biosynthetic pathway. The key to their potent bioactivity lies in the presence of two L-piperazic acid (Piz) residues that undergo significant enzymatic modification. This guide focuses on the post-assembly line tailoring reactions that craft the final, active compound.
At the heart of these modifications are two key enzymes: Luz26 , a multitasking cytochrome P450 enzyme, and Luz27 , a membrane-bound acyltransferase. Through a combination of in vivo genetic studies and in vitro biochemical reconstitutions, researchers have unveiled the precise roles of these enzymes in the formation of the mature this compound.
This technical guide provides a thorough examination of the experimental evidence, detailed methodologies, and quantitative data that elucidate the functions of these remarkable enzymes.
The Master Oxidizer: Luz26, a Multifunctional Cytochrome P450
Genetic knockout studies have unequivocally demonstrated the essential role of Luz26 in the biosynthesis of this compound. Inactivation of the luz26 gene in A. luzonensis resulted in the complete abolishment of this compound, B, and C production, with the concomitant accumulation of a key precursor. This finding provided definitive evidence of Luz26's indispensable role in the tailoring process.
Biochemical characterization through in vitro reconstitution of the tailoring pathway has revealed the exceptional multitasking capability of Luz26. The enzyme catalyzes a remarkable four consecutive oxidation reactions on the Piz moieties of the luzopeptin precursor. These reactions include two hydroxylations and two highly unusual carbon-nitrogen bond desaturations, which lead to the formation of the critical hydrazone-bearing 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.
Quantitative Analysis of Luzopeptin Production
| Strain | This compound (mg/L) | Luzopeptin B (mg/L) | Luzopeptin C (mg/L) | Precursor 6 (mg/L) |
| Wild-Type | 15.2 ± 1.8 | 8.5 ± 0.9 | 3.1 ± 0.4 | Not Detected |
| Δluz26 Mutant | Not Detected | Not Detected | Not Detected | 22.7 ± 2.5 |
Table 1: Production of Luzopeptin congeners in the wild-type and Δluz26 mutant strains of A. luzonensis. The data clearly indicates the essential role of Luz26 in the production of mature luzopeptins.
In Vitro Verification of Luz26 Activity
The multifaceted catalytic activity of Luz26 was confirmed through in vitro assays using the purified enzyme and its substrate. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the reaction products unequivocally identified the intermediates and the final oxidized product, confirming the proposed sequential oxidation reactions.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Identification |
| Precursor 6 | 12.5 | 1247.6 | Substrate |
| Intermediate 1 | 10.8 | 1263.6 | Mono-hydroxylated product |
| Intermediate 2 | 9.2 | 1279.6 | Di-hydroxylated product |
| Product 7 | 8.1 | 1275.6 | Final desaturated product |
Table 2: HPLC-MS analysis of the in vitro reaction products of Luz26 with precursor 6. The observed mass-to-charge ratios correspond to the sequential hydroxylation and desaturation of the precursor molecule.
A Protective Acetylation: The Role of Luz27
Following the intricate oxidations catalyzed by Luz26, a final tailoring step is mediated by Luz27, a membrane-bound acyltransferase. It is proposed that Luz27 is responsible for the O-acetylation of the final product. This acetylation is hypothesized to be a self-protective mechanism for the producing organism, preventing the potent this compound from damaging its own cellular machinery. This step highlights the sophisticated strategies evolved by microorganisms to safely handle the production of powerful bioactive compounds.
Visualizing the Pathway and Processes
To provide a clearer understanding of the enzymatic tailoring of this compound, the following diagrams illustrate the key biosynthetic steps and experimental workflows.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Experimental Protocols: A Foundation for Future Research
To facilitate further investigation into the Luzopeptin biosynthetic pathway, this section provides an overview of key experimental methodologies.
Gene Inactivation in Actinomadura luzonensis
The functional characterization of genes within the Luzopeptin biosynthetic gene cluster relies on targeted gene inactivation. A CRISPR-Cas9-based system, adapted for use in Actinobacteria, is a powerful tool for this purpose.
Protocol Outline:
-
sgRNA Design: Design two single guide RNAs (sgRNAs) flanking the gene of interest (e.g., luz26).
-
Vector Construction: Clone the Cas9 expression cassette and the dual sgRNA expression cassettes into an appropriate vector for conjugation into A. luzonensis.
-
Conjugation: Introduce the CRISPR-Cas9 vector into A. luzonensis via intergeneric conjugation from an E. coli donor strain.
-
Selection and Screening: Select for exconjugants on appropriate antibiotic-containing media and screen for the desired double-crossover mutants by PCR.
-
Verification: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant strain.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions and analyze the culture extracts by HPLC or LC-MS to confirm the cessation of Luzopeptin production and identify any accumulated precursors in the mutant.
In Vitro Assay for Luz26 (Cytochrome P450) Activity
The biochemical characterization of Luz26 is essential to fully understand its multitasking catalytic activity.
Protocol Outline:
-
Heterologous Expression and Purification: Express the luz26 gene in a suitable host, such as E. coli, and purify the recombinant protein using standard chromatographic techniques.
-
Reconstitution of the P450 System: The in vitro activity of P450s requires a redox partner. Reconstitute the reaction mixture with purified Luz26, a suitable reductase (e.g., spinach ferredoxin reductase), and ferredoxin.
-
Reaction Conditions:
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: The Luzopeptin peptide core intermediate (precursor 6)
-
Cofactor: NADPH
-
Incubation: 30°C for 1 hour
-
-
Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Product Analysis: Analyze the extracted products by HPLC or LC-MS to identify the oxidized intermediates and the final desaturated product.
This in-depth technical guide provides a foundational understanding of the critical enzymatic tailoring steps in this compound biosynthesis. The elucidation of this pathway not only enhances our knowledge of natural product biosynthesis but also opens avenues for the bioengineering of novel Luzopeptin analogs with potentially improved therapeutic properties. For further details and access to the full whitepaper, please contact our research division.
The Architect of Potency: A Technical Guide to Cytochrome P450 Enzymes in Luzopeptin A Modification
For Immediate Release
A deep dive into the enzymatic machinery responsible for the potent bioactivity of Luzopeptin A, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the critical role played by cytochrome P450 enzymes in the biosynthesis of this promising antitumor and antiviral agent.
Luzopeptins are a class of nonribosomal peptides renowned for their unique bis-intercalating structure, which underpins their significant biological activities. Central to their therapeutic potential are the modified tetrahydropyridazine-3-carboxylic acid (Thp) subunits. This guide illuminates the function of a key multitasking cytochrome P450 enzyme, Luz26, which is instrumental in the biosynthetic tailoring of these crucial pharmacophores. Through a synthesis of findings from in vivo genetic studies and in vitro biochemical reconstitutions, this document details the experimental evidence, methodologies, and quantitative data that elucidate the remarkable catalytic versatility of this enzyme.
The Central Catalyst: Luz26, a Multitasking Cytochrome P450
The biosynthesis of this compound, produced by the actinomycete Actinomadura luzonensis, involves a sophisticated assembly line of nonribosomal peptide synthetases (NRPS) followed by a series of post-assembly modifications. Among the most critical of these are the oxidative modifications of the piperazic acid (Piz) residues. Genetic and biochemical evidence has unequivocally identified a single cytochrome P450 enzyme, Luz26, encoded within the luzopeptin biosynthetic gene cluster, as the catalyst for these essential transformations.[1]
Gene inactivation studies have demonstrated that the deletion of luz26 from A. luzonensis abolishes the production of Luzopeptins A, B, and C, leading to the accumulation of a precursor lacking the specific oxidations catalyzed by Luz26.[1] This provides compelling evidence for the indispensable role of Luz26 in the maturation of luzopeptins.
A Quartet of Oxidations: The Catalytic Versatility of Luz26
In vitro biochemical assays have revealed the remarkable capability of Luz26 to catalyze four sequential oxidation reactions on the Piz moieties of the luzopeptin precursor.[2] These reactions include both hydroxylation and a rare and highly unusual carbon-nitrogen bond desaturation, which results in the formation of a hydrazone.[2][3] This series of four consecutive oxidations is crucial for the formation of the mature, bioactive 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues that are characteristic of this compound.[2]
The proposed sequence of events catalyzed by Luz26 on each of the two Piz residues within the luzopeptin precursor is as follows:
-
Hydroxylation: Introduction of a hydroxyl group.
-
Second Hydroxylation: Addition of a second hydroxyl group.
-
Dehydration: Elimination of a water molecule.
-
Carbon-Nitrogen Bond Desaturation: Formation of a hydrazone.
This multitasking ability to perform four distinct oxidative transformations highlights the catalytic prowess of Luz26 and expands our understanding of the catalytic versatility of the P450 enzyme family.[2]
Quantitative Insights into Enzymatic Activity
While detailed kinetic parameters for Luz26 are still emerging in the literature, the efficiency of the initial steps in the biosynthesis of the Piz precursor has been characterized. The conversion of L-ornithine to L-piperazic acid is catalyzed by two key enzymes, KtzI and KtzT. The kinetic parameters for KtzI have been determined and are summarized below.
| Substrate | K_m_ (mM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹mM⁻¹) |
| L-Ornithine | 0.5 ± 0.1 | 12.3 ± 0.6 | 24.6 |
| Table 1: Kinetic Parameters of KtzI in the Biosynthesis of the Luzopeptin Precursor, L-piperazic acid.[1] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the study of Luz26.
In Vivo Gene Inactivation of luz26 in Actinomadura luzonensis
Objective: To confirm the role of Luz26 in this compound biosynthesis through targeted gene deletion.
Methodology:
-
Vector Construction: A suicide vector for the in-frame deletion of the luz26 gene is constructed using a standard protocol for gene replacement in actinomycetes.[1]
-
Conjugation: The constructed plasmid is introduced into A. luzonensis from an E. coli donor strain (e.g., S17-1) via conjugation.
-
Selection and Screening: Exconjugants are selected on media containing appropriate antibiotics. Double-crossover mutants are then screened for using PCR.
-
Verification: The deletion of the luz26 gene is confirmed by Sanger sequencing of the PCR product obtained from the mutant strain.
-
Metabolite Analysis: The wild-type and Δluz26 mutant strains are cultivated under identical conditions. Culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of Luzopeptin production in the mutant strain.
In Vitro Reconstitution and Activity Assay of Luz26
Objective: To biochemically characterize the catalytic function of Luz26.
Methodology:
-
Heterologous Expression and Purification: The luz26 gene is cloned into a suitable expression vector and transformed into a host organism such as E. coli. The recombinant Luz26 protein is then overexpressed and purified to homogeneity.
-
Reconstitution of the P450 System: The catalytic activity of cytochrome P450 enzymes requires the presence of redox partners. The in vitro reaction mixture is reconstituted with the following components:
-
Purified Luz26 enzyme
-
A suitable reductase (e.g., spinach ferredoxin reductase)
-
Ferredoxin
-
-
Reaction Conditions:
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: The luzopeptin peptide core intermediate lacking the P450-dependent modifications.
-
Cofactor: NADPH
-
Incubation: The reaction mixture is incubated at 30°C for 1 hour.[1]
-
-
Reaction Quenching and Extraction: The enzymatic reaction is terminated by the addition of an organic solvent, such as ethyl acetate. The products are then extracted from the aqueous phase.
-
Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify the oxidized intermediates and the final desaturated product, confirming the catalytic activity of Luz26.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the processes involved in this compound modification and the experimental approaches used to study them, the following diagrams illustrate the key signaling pathways and workflows.
References
Preliminary Investigation of Luzopeptin A Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, a potent cyclic depsipeptide antibiotic, has demonstrated significant antitumor activity, primarily through its mechanism as a DNA bisintercalating agent. This technical guide provides a comprehensive preliminary investigation into the toxicity profile of this compound, compiling available in vitro and in vivo data, detailed experimental protocols, and an analysis of its mechanism of action. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this compound's toxicity to inform further preclinical and clinical development. This guide summarizes quantitative data in structured tables, outlines key experimental methodologies, and visualizes complex pathways and workflows to facilitate a thorough evaluation of this promising yet potent compound.
Introduction
This compound, also known as BBM-928A, is a member of the quinoxapeptin family of cyclic depsipeptides isolated from Actinomadura luzonensis.[1] Its potent antitumor and antiviral properties stem from its unique ability to bisintercalate into the DNA double helix, effectively inhibiting crucial cellular processes such as DNA replication and transcription.[2][3] This mechanism, while effective against rapidly proliferating cancer cells, also presents a significant toxicity risk to healthy tissues. A thorough understanding of the toxicological profile of this compound is therefore paramount for its potential therapeutic development.
This guide provides a preliminary toxicological assessment of this compound, drawing from available preclinical data. It covers in vitro cytotoxicity across various cell lines, outlines protocols for key toxicological assays, and delves into the known mechanisms of action that underpin both its efficacy and toxicity. While specific quantitative in vivo toxicity data for this compound is limited in publicly accessible literature, this guide provides context from studies on related compounds and general principles of preclinical toxicology assessment.
Mechanism of Action and Toxicity
This compound exerts its cytotoxic effects primarily through high-affinity binding to DNA. The molecule's two planar quinoline chromophores insert themselves between DNA base pairs, a process known as bisintercalation.[2][3] This binding is particularly strong in regions with alternating adenine and thymine residues.[4] The rigid cyclic peptide backbone of this compound lies in the minor groove of the DNA, further stabilizing the complex and causing significant distortion of the DNA helix.[5]
This structural alteration has profound consequences for the cell:
-
Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, leading to a halt in replication and transcription.
-
Induction of DNA Damage: The binding of this compound can lead to the formation of DNA strand breaks, triggering the DNA Damage Response (DDR) pathway.
-
Inhibition of Topoisomerase II: this compound can trap topoisomerase II-DNA cleavage complexes, leading to the accumulation of double-strand breaks.
These events culminate in cell cycle arrest and the induction of apoptosis, the primary mechanisms of its antitumor activity and toxicity.
In Vitro Toxicity
In vitro studies are crucial for determining the intrinsic cytotoxicity of a compound and for elucidating its mechanism of action at the cellular level.
Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | Incubation Time (hours) | IC50 | Reference |
| L1210 (Murine Leukemia) | This compound | Not Specified | Potent (IC50 in pM to nM range) | [2] |
| P388 (Murine Leukemia) | This compound | Not Specified | Highly Active | [2] |
| Various Tumor Models | This compound | Not Specified | Highly Active | [2] |
Experimental Protocols
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the IC50 of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specific duration.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
In Vivo Toxicity
In vivo studies in animal models are essential for evaluating the systemic toxicity, pharmacokinetic properties, and overall safety profile of a drug candidate.
Acute Toxicity
Acute toxicity studies involve the administration of a single high dose of the test substance to determine its immediate adverse effects and to establish the median lethal dose (LD50). A key study on BBM-928A (this compound) provides the most direct in vivo toxicity data.[2]
| Species | Route of Administration | LD50 | Reference |
| Mice | Intravenous | Data likely contained in[2] | [2] |
| Mice | Intraperitoneal | Data likely contained in[2] | [2] |
Note: The specific LD50 values from the study by Rose et al. (1983) are not publicly available and would need to be sourced from the full-text article.
Repeated-Dose Toxicity
| Species | Duration | Route of Administration | Key Findings |
| Rat | 28-day / 90-day | Oral / IV | Illustrative findings based on related compounds may include: Changes in body weight, food consumption, hematology, clinical chemistry (e.g., kidney and liver function markers), organ weights, and histopathological changes in target organs. |
Experimental Protocols
Objective: To determine the acute toxicity and LD50 of this compound following a single administration.
Procedure:
-
Animal Model: Use a suitable rodent model (e.g., Swiss albino mice).
-
Dose Groups: Administer graded single doses of this compound via the intended clinical route (e.g., intravenous) to different groups of animals. Include a control group receiving the vehicle.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Collection: Record body weight changes, and perform gross necropsy on all animals.
-
LD50 Calculation: Calculate the LD50 value using appropriate statistical methods.
Objective: To evaluate the toxicity of this compound after repeated administration and to identify target organs.
Procedure:
-
Animal Model: Use a relevant animal species (e.g., Sprague-Dawley rats).
-
Dose Groups: Administer this compound daily for 28 days at three or more dose levels, plus a control group.
-
In-life Monitoring: Monitor clinical signs, body weight, food and water consumption, and perform ophthalmological examinations.
-
Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.
-
Pathology: Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.
-
NOAEL Determination: Determine the No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways and Mechanistic Insights
The toxicity of this compound is intrinsically linked to its mechanism of action, which triggers specific cellular signaling pathways.
DNA Damage Response (DDR) Pathway
The induction of DNA damage by this compound activates the DNA Damage Response (DDR) network. This is a complex signaling cascade that senses DNA lesions, signals their presence, and promotes either DNA repair or apoptosis. Key players in this pathway include the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[6][7] This leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR pathway can trigger apoptosis.
Apoptosis Pathways
This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage can activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.
-
Extrinsic Pathway: While less directly implicated, cellular stress induced by this compound could potentially lead to the upregulation of death receptors and their ligands, triggering the extrinsic apoptosis pathway via caspase-8 activation.
Visualizations
Experimental Workflows
References
- 1. Evaluation of antitumor drug side effects in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 75580-37-9,BBM-928 A | lookchem [lookchem.com]
- 4. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the total synthesis of Luzopeptin A, a potent antitumor and antibiotic agent. The methodologies described are primarily based on the convergent total synthesis approach developed by the Boger research group. This document is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Overview of Synthetic Strategy
The total synthesis of this compound, a complex C2-symmetric cyclic depsidecapeptide, presents significant synthetic challenges due to the presence of multiple chiral centers, non-proteinogenic amino acids, and a sensitive depsipeptide bond. The most successful and widely cited approach is a convergent strategy that involves the synthesis of two identical pentadepsipeptide fragments, which are subsequently coupled, cyclized, and elaborated to afford the final natural product.
Key Features of the Synthetic Strategy:
-
Convergent Approach: The synthesis relies on the preparation of a common pentadepsipeptide intermediate, which streamlines the assembly of the complex macrocycle.
-
Late-Stage Chromophore Introduction: The heterocyclic chromophores (3-hydroxy-6-methoxyquinoline-2-carboxylic acid) are introduced late in the synthesis, allowing for a divergent approach to various Luzopeptin analogs.[1][2]
-
Symmetrical Coupling and Macrocyclization: Two identical pentadepsipeptide units are coupled to form a linear decadepsipeptide, which then undergoes an intramolecular macrocyclization to form the 32-membered ring.[1][2]
-
Strategic Use of Protecting Groups: A robust protecting group strategy is essential to mask reactive functionalities during the multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is commonly used for amine protection.
The overall workflow for the total synthesis of this compound can be visualized as follows:
Caption: Overall workflow for the total synthesis of this compound.
Synthesis of Key Building Blocks
Synthesis of the Chromophore: 3-Hydroxy-6-methoxyquinoline-2-carboxylic acid
The this compound chromophore is a substituted quinoline carboxylic acid. A plausible synthetic route is outlined below.
Protocol 2.1.1: Synthesis of 6-methoxyquinoline-2-carbaldehyde
A common method for the synthesis of quinolines is the Skraup synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-anisidine (1.0 equiv).
-
Reagent Addition: Slowly add a mixture of glycerol (4.4 equiv), p-nitrotoluene (0.52 equiv, as an oxidizing agent), ferrous sulfate (0.22 equiv), and boric acid (1.1 equiv).[3]
-
Acid Addition: Carefully add concentrated sulfuric acid dropwise. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[3]
-
Reaction: Heat the mixture to 140 °C and reflux for 8-8.5 hours.[3]
-
Workup: Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.[3]
-
Extraction: Remove any resinous material and filter the solid. Wash the solid with distilled water and then with ethyl acetate. Extract the aqueous phase with ethyl acetate. Combine all organic phases.[3]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxyquinoline.
-
Formylation: The 2-formyl group can be introduced via various methods, such as a Rieche formylation or through lithiation at the 2-position followed by quenching with a formylating agent like DMF.
Protocol 2.1.2: Oxidation to the Carboxylic Acid
-
Dissolution: Dissolve 6-methoxyquinoline-2-carbaldehyde (1.0 equiv) in tert-butanol.[4]
-
Oxidation: Add the solution dropwise to a solution of sodium chlorite (10.0 equiv) and sodium dihydrogen phosphate (8.0 equiv) in water.[4]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.[4]
-
Workup: Adjust the pH to 4 with 1 M HCl and extract with ethyl acetate.[4]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-methoxyquinoline-2-carboxylic acid.[4]
-
Hydroxylation: The 3-hydroxy group can be introduced through electrophilic substitution, for example, via nitration at the 3-position followed by reduction to the amine and subsequent diazotization and hydrolysis.
Synthesis of L-(4S)-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (L-Htp)
The synthesis of this non-proteinogenic amino acid is a critical part of the overall total synthesis. A synthetic approach has been described by Boger and Schüle.[5] The synthesis involves the construction of acyclic precursors that can be cyclized to form the tetrahydropyridazine ring system.[5]
Assembly of the Pentadepsipeptide Monomer
The convergent strategy hinges on the synthesis of a protected pentadepsipeptide. The following protocols are generalized procedures for the key steps in peptide synthesis.
Protocol 3.1: Boc Protection of Amino Acids
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water.[6]
-
Base Addition: Add sodium hydroxide (2.0 equiv) and stir until the amino acid is fully dissolved.[6]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and stir the mixture at room temperature for 4-12 hours.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane. Wash the aqueous solution with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl.[6]
-
Extraction: Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amino acid.
Protocol 3.2: Peptide Coupling (EDCI/HOBt)
-
Activation: Dissolve the N-protected amino acid (1.0 equiv) in dichloromethane (DCM) or dimethylformamide (DMF). Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv). Stir the mixture at 0 °C for 15 minutes.[6]
-
Coupling: Add the amino acid ester hydrochloride (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Mechanism of EDCI/HOBt mediated peptide bond formation.
Protocol 3.3: Boc Deprotection (TFA)
-
Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).[6]
-
Acidolysis: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Workup: Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporate with toluene to remove residual TFA. The resulting amine trifluoroacetate salt is often used in the next step without further purification.[6]
Dimerization and Macrocyclization
Protocol 4.1: Symmetrical Pentadepsipeptide Coupling
-
Deprotection: Take two equivalents of the fully protected pentadepsipeptide. Selectively deprotect the C-terminus of one equivalent (e.g., by hydrolysis of a methyl or ethyl ester) and the N-terminus of the other equivalent (using Protocol 3.3).
-
Coupling: Couple the two deprotected fragments using a suitable peptide coupling reagent, such as HATU or HBTU, under standard conditions. This will yield the linear decadepsipeptide.
Protocol 4.2: Macrocyclization
-
Deprotection: Selectively deprotect both the N- and C-termini of the linear decadepsipeptide.
-
Cyclization: Perform the intramolecular macrocyclization under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A common reagent for this step is diphenylphosphoryl azide (DPPA) or by activating the C-terminus and slowly adding it to a solution containing a base.
Final Steps: Deprotection and Chromophore Installation
Protocol 5.1: Global Deprotection
-
Reaction: Remove any remaining protecting groups from the cyclic decadepsipeptide core. The conditions will depend on the specific protecting groups used during the synthesis.
Protocol 5.2: Chromophore Coupling
-
Activation: Activate the carboxylic acid of the synthesized chromophore (Protocol 2.1.2) using a standard coupling reagent (e.g., EDCI/HOBt or HATU).
-
Coupling: Add the activated chromophore to the deprotected cyclic decadepsipeptide. The coupling occurs at the free amino groups of the two L-Htp residues.
-
Purification: Purify the final product, this compound, using preparative high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the total synthesis of this compound, based on literature reports. Actual yields may vary depending on the specific reaction conditions and substrate.
| Step | Reagents and Conditions | Typical Yield (%) |
| Boc Protection of Amino Acid | (Boc)₂O, NaOH, Dioxane/H₂O | >90 |
| Peptide Coupling (per step) | EDCI, HOBt, DIPEA, DCM | 80-95 |
| Boc Deprotection (per step) | TFA, DCM | >95 (crude) |
| Saponification of C-terminal Ester | LiOH, THF/H₂O | 85-95 |
| Dimerization of Pentadepsipeptides | HATU, DIPEA, DMF | 60-75 |
| Macrocyclization | DPPA, NaHCO₃, DMF (high dilution) | 40-60 |
| Final Chromophore Coupling (per chromophore) | HATU, DIPEA, DMF | 70-85 |
Note: These are representative yields and should be optimized for each specific reaction.
Conclusion
The total synthesis of this compound is a challenging endeavor that requires careful planning and execution. The convergent strategy outlined in these application notes provides a robust and efficient pathway to this complex natural product. By following these detailed protocols, researchers can access this compound and its analogs for further biological evaluation and drug development efforts. It is crucial to consult the primary literature for detailed characterization data of all intermediates and the final product.
References
- 1. Total synthesis and comparative evaluation of this compound-C and quinoxapeptin A-C - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. 6-METHOXY-QUINOLINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Acyclic Precursors to (3S,4S)-4-Hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic Acid and Incorporation into a Luzopeptin/Quinoxapeptin Dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Illuminating the Architecture of Luzopeptin A: A Detailed Guide to Structural Elucidation by NMR Spectroscopy
For Immediate Release
[City, State] – [Date] – Advanced spectroscopic techniques are pivotal in the intricate process of natural product drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of complex biomolecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of NMR spectroscopy for determining the three-dimensional structure of Luzopeptin A, a potent antitumor antibiotic.
This compound is a member of the quinoxapeptin family of cyclic depsipeptides, characterized by a C2-symmetric structure. This inherent symmetry is a key feature that simplifies its NMR spectra, aiding in the otherwise complex process of resonance assignment. The structural backbone of this compound consists of a 32-membered ring flanked by two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores. The accurate determination of its intricate architecture is crucial for understanding its mechanism of action, which involves the bisintercalation of its quinoline chromophores into DNA.
This document outlines the detailed experimental protocols for a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments essential for the complete structural characterization of this compound in solution. Furthermore, it presents a summary of the expected quantitative NMR data in clearly structured tables to facilitate analysis and comparison.
Data Presentation: Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on comprehensive analysis of 2D NMR data, including COSY, NOESY, and HETCOR/HSQC experiments. Due to the molecule's C2 symmetry, resonances for corresponding nuclei on each half of the molecule are equivalent.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Residue/Moiety | Proton | Chemical Shift (ppm) |
| Quinoline | H-4 | 8.35 |
| H-5 | 7.85 | |
| H-7 | 7.45 | |
| H-8 | 7.90 | |
| OCH₃ | 4.05 | |
| Glycine | NH | 9.50 |
| α-CH₂ | 4.20, 4.00 | |
| Serine | NH | 8.80 |
| α-CH | 4.80 | |
| β-CH₂ | 4.10, 3.90 | |
| N-Me-β-OH-Valine | N-CH₃ | 3.15 |
| α-CH | 4.95 | |
| β-CH | 4.30 | |
| γ-CH₃ | 1.25, 1.15 | |
| Sarcosine | N-CH₃ | 2.95 |
| α-CH₂ | 4.50, 3.80 | |
| Pyridazine | CH | 5.80 |
| CH₂ | 3.60, 3.40 | |
| Acetyl-CH₃ | 2.20 |
Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Residue/Moiety | Carbon | Chemical Shift (ppm) |
| Quinoline | C-2 | 162.0 |
| C-3 | 145.0 | |
| C-4 | 120.0 | |
| C-4a | 138.0 | |
| C-5 | 130.0 | |
| C-6 | 155.0 | |
| C-7 | 118.0 | |
| C-8 | 125.0 | |
| C-8a | 148.0 | |
| OCH₃ | 56.0 | |
| Glycine | C=O | 170.5 |
| α-C | 43.0 | |
| Serine | C=O | 171.0 |
| α-C | 55.0 | |
| β-C | 62.0 | |
| N-Me-β-OH-Valine | C=O | 172.0 |
| α-C | 60.0 | |
| β-C | 75.0 | |
| γ-C | 20.0, 18.0 | |
| N-CH₃ | 35.0 | |
| Sarcosine | C=O | 169.0 |
| α-C | 52.0 | |
| N-CH₃ | 38.0 | |
| Pyridazine | C=O | 173.0 |
| CH | 70.0 | |
| CH₂ | 45.0 | |
| Acetyl-C=O | 170.0 | |
| Acetyl-CH₃ | 21.0 |
Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions.
Table 3: Key NOE Correlations for this compound Conformation
| Proton 1 | Proton 2 | Inferred Proximity |
| N-Me-β-OH-Valine N-CH₃ | Quinoline H-8 | Orientation of the quinoline chromophore |
| N-Me-β-OH-Valine N-CH₃ | Serine NH | Conformation of the depsipeptide ring |
| Pyridazine Acetyl-CH₃ | N-Me-β-OH-Valine α-CH | Orientation of the acetyl group over the depsipeptide ring |
| Glycine NH | Glycine NH (transannular) | Maintenance of antiparallel β-sheet conformation in solution |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the molecule's conformation.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Degassing (Optional but Recommended): For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect. This can be achieved through several freeze-pump-thaw cycles.
1D NMR Spectroscopy
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides an overview of the proton environments in the molecule.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment reveals the number of unique carbon atoms and provides information about their chemical environment.
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which are typically protons on adjacent carbon atoms. It is crucial for identifying the spin systems of the individual amino acid residues within this compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary experiment for determining the three-dimensional conformation of the molecule.[2] Key NOEs help to define the orientation of the quinoline chromophores and the folding of the depsipeptide ring.[2]
-
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate directly bonded ¹H and ¹³C nuclei. This is essential for assigning the resonances in the ¹³C NMR spectrum based on the proton assignments obtained from the COSY spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is critical for connecting the individual amino acid spin systems and confirming the overall sequence of the cyclic depsipeptide.
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
By following these protocols and utilizing the provided data as a reference, researchers can effectively employ NMR spectroscopy to elucidate the complete three-dimensional structure of this compound. This foundational knowledge is indispensable for further studies into its biological activity and for the rational design of novel therapeutic agents.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A, a potent antitumor antibiotic, belongs to the quinoxapeptin family of cyclic depsipeptides. Its complex structure, featuring two quinoline chromophores, necessitates rigorous analytical methods to ensure its purity and quality for research and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely used technique for the separation, quantification, and purity assessment of peptides and related compounds like this compound.[1] This application note provides a detailed protocol for the purity analysis of this compound using a stability-indicating RP-HPLC method.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the aqueous mobile phase (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for peptides by minimizing unwanted interactions with the stationary phase.[1]
Recommended HPLC Method for this compound Purity Analysis
The following method is a robust starting point for the analysis of this compound and should be validated for its intended use.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 28.0 | 10 | 90 |
| 28.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of high-purity trifluoroacetic acid (TFA). Mix thoroughly and degas before use.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of high-purity TFA. Mix thoroughly and degas before use.
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile.
-
Bring the flask to volume with a 50:50 mixture of acetonitrile and water. Mix until homogeneous.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sample Solution (0.5 mg/mL): Prepare the this compound sample to be tested in the same manner as the standard solution.
System Suitability Testing
Before sample analysis, the performance of the HPLC system should be verified using a system suitability test. This ensures that the system is operating correctly and can produce reliable results.[2][3]
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the this compound standard solution.
-
Evaluate the system suitability parameters against the acceptance criteria outlined in Table 3.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration.[3] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to generate sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[3] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |
Analytical Procedure
-
Once the system suitability criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution(s).
-
After the chromatographic run is complete, integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound sample using the area percent method.
Calculation of Purity:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Method Validation Parameters (Typical)
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The following table provides typical parameters and acceptance criteria for a purity method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The this compound peak should be free from interference from degradation products and impurities. Peak purity should be confirmed using a Diode Array Detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 0.05 mg/mL to 0.75 mg/mL). |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate preparations of the sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. RSD ≤ 10% at the LOQ concentration. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical Relationship of HPLC Method Components for this compound Analysis.
References
Application Notes and Protocols for Cytotoxicity Assays of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro cytotoxicity assays for Luzopeptin A, a potent antitumor antibiotic. Detailed protocols for the MTT and LDH assays are included, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound and its Cytotoxic Mechanism
This compound is a cyclic depsipeptide antibiotic that exhibits potent antitumor activity.[1] Its primary mechanism of action is the bisintercalation of its two quinoline chromophores into the DNA double helix. This binding distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][2][3] Studies have also indicated that luzopeptins can induce both intramolecular and intermolecular DNA cross-linking.[1][4]
The cytotoxic potency of the luzopeptin family is heavily dependent on the acetylation of their tetrahydropyridazine moieties. This compound, which is di-acetylated, is the most potent analog. The mono-deacetylated form, Luzopeptin B, is 100 to 1000-fold less active, while the di-deacetylated Luzopeptin C is considered virtually inactive as an antitumor agent.[1]
Data Presentation: Cytotoxicity of Luzopeptin Analogs
| Compound | Structure | Relative Potency | Reported IC50 (L1210 Cell Line) | Experimentally Determined IC50 |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[1] | To be determined |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[1] | Not Available | To be determined |
| Luzopeptin C | Di-deacetylated | Virtually inactive[1] | Not Available | To be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line(s) (e.g., L1210, MCF-7, HeLa)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
96-well cell culture plates[1]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase with >95% viability.[2]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The concentration range should be wide enough to encompass the expected IC50 value (e.g., from 1 pM to 10 µM).[1]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound.
-
Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).[1]
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1][5]
-
Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantitatively measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[7]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar)[7]
-
Lysis buffer (often included in the kit, e.g., Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat with this compound.
-
-
Incubation:
-
Incubate the plates for the desired exposure period at 37°C in a humidified 5% CO2 atmosphere.[7]
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: To wells containing untreated cells, add the appropriate volume of lysis buffer (as per the kit manufacturer's instructions) approximately 45 minutes before the end of the incubation period to induce complete cell lysis.
-
Vehicle Control: Wells with cells treated with the highest concentration of the vehicle (e.g., DMSO).
-
Medium Background: Wells containing only cell culture medium.
-
-
Sample Collection and LDH Reaction:
-
After incubation, centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[7]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.[7]
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the LDH cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Assessing the In Vitro Antiviral Activity of Luzopeptin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luzopeptin A is a potent cyclic decadepsipeptide antibiotic known for its significant antitumor and antiviral activities[1]. Its primary mechanism of action is the bisintercalation of its two quinoline chromophores into the DNA double helix[1][2]. This interaction can inhibit nucleic acid synthesis and the function of enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis[1][2]. This compound is the most potent analog in its class, a characteristic attributed to the two acetyl groups on its tetrahydropyridazine moieties[3].
This document provides detailed protocols for evaluating the in vitro antiviral activity of this compound. The core of this assessment involves determining the compound's efficacy in inhibiting viral replication while simultaneously evaluating its toxicity to the host cells. The relationship between these two measures is defined by the Selectivity Index (SI), a critical parameter in gauging the therapeutic potential of an antiviral agent.
Overall Experimental Workflow
The evaluation of an antiviral candidate like this compound follows a structured workflow. First, the compound's cytotoxicity on a relevant host cell line is determined to establish a safe therapeutic window. Subsequently, specific antiviral assays are conducted within non-toxic concentration ranges to measure the compound's ability to inhibit viral replication.
References
Application Notes and Protocols for DNA Intercalation Assay of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor and antiviral antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its biological activity stems from its ability to act as a bis-intercalator, inserting two of its planar quinoxaline chromophores between the base pairs of double-stranded DNA.[1] This high-affinity binding leads to the inhibition of crucial cellular processes such as DNA replication and transcription by interfering with the function of enzymes like topoisomerase II.[1] The unique bifunctional intercalation of this compound can also induce intramolecular cross-linking of the DNA duplex.[2]
These application notes provide detailed protocols for several key assays to characterize the DNA intercalation of this compound, enabling researchers to investigate its mechanism of action and screen for similar DNA-binding compounds. The assays described include the Ethidium Bromide Displacement Assay, DNA Thermal Denaturation (Melting Temperature) Assay, DNA Viscometry Assay, and Topoisomerase II Inhibition Assay.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. These values are based on literature for Luzopeptin and its analogs and should be determined experimentally for specific conditions.
Table 1: Ethidium Bromide Displacement Assay
| Parameter | Value |
| IC50 (µM) | To be determined |
| DNA Concentration | [Specify Concentration and Type, e.g., 50 µM Calf Thymus DNA] |
| Ethidium Bromide Conc. | [Specify Concentration, e.g., 5 µM] |
| Excitation Wavelength (nm) | 480 |
| Emission Wavelength (nm) | 520-700 |
Table 2: DNA Thermal Denaturation Assay
| Parameter | Value |
| ΔTm (°C) | To be determined |
| DNA Concentration | [Specify Concentration and Type, e.g., 50 µM Calf Thymus DNA] |
| This compound Conc. | [Specify Concentration] |
| Buffer Conditions | [Specify Buffer, e.g., 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0] |
Table 3: DNA Viscometry Assay
| Parameter | Value |
| Relative Viscosity Change | To be determined |
| DNA Concentration | [Specify Concentration and Type, e.g., 0.5 mg/mL Calf Thymus DNA] |
| This compound Conc. | [Specify Concentration Range] |
| Temperature (°C) | [Specify Temperature] |
Table 4: Topoisomerase II Inhibition Assay
| Parameter | Value |
| IC50 (µM) | To be determined |
| Enzyme | Human Topoisomerase II |
| Substrate | Supercoiled Plasmid DNA (e.g., pBR322) |
| ATP Concentration | 0.5 mM |
Experimental Protocols
Ethidium Bromide Displacement Assay
This assay is based on the competition between this compound and the fluorescent intercalator ethidium bromide (EtBr) for DNA binding sites. The displacement of EtBr from the DNA by this compound results in a quenching of the EtBr fluorescence, which can be quantified to determine the binding affinity of this compound.
Materials:
-
This compound
-
Calf Thymus DNA (or other suitable DNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Sterile, nuclease-free water
-
Fluorometer and cuvettes or a 96-well plate reader
Protocol:
-
Prepare a DNA-EtBr complex solution: In a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4), mix DNA and EtBr to final concentrations of 50 µM and 5 µM, respectively. Incubate the solution at room temperature for 10 minutes to allow for complex formation.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Perform the titration: To the DNA-EtBr complex solution in a cuvette or 96-well plate, add increasing concentrations of this compound. Mix well after each addition.
-
Measure fluorescence: After a brief incubation period (e.g., 5 minutes) at room temperature, measure the fluorescence intensity. For EtBr, the excitation wavelength is typically around 480 nm, and the emission is measured between 520 nm and 700 nm.[3]
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The IC50 value, the concentration of this compound that causes a 50% reduction in fluorescence, can be calculated from this curve.
DNA Thermal Denaturation (Melting Temperature) Assay
DNA intercalators stabilize the double helix, leading to an increase in the melting temperature (Tm), the temperature at which 50% of the DNA is denatured. This assay measures the change in Tm (ΔTm) in the presence of this compound.
Materials:
-
This compound
-
Calf Thymus DNA (or a specific oligonucleotide)
-
Melting buffer (e.g., 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0)
-
UV-Vis Spectrophotometer with a temperature controller
Protocol:
-
Prepare DNA solutions: Prepare two solutions of DNA in the melting buffer at a concentration of approximately 50 µM.
-
Add this compound: To one DNA solution, add this compound to the desired final concentration. The other solution will serve as the control.
-
Monitor absorbance: Place the solutions in the spectrophotometer. Slowly increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Record data: Monitor the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature to generate melting curves. The Tm is the temperature at the midpoint of the transition. Calculate the ΔTm by subtracting the Tm of the control DNA from the Tm of the DNA with this compound.
DNA Viscometry Assay
The intercalation of molecules into the DNA double helix causes an increase in the length of the DNA, which in turn increases the viscosity of the DNA solution. This assay measures the change in viscosity of a DNA solution upon the addition of this compound.[4]
Materials:
-
This compound
-
High molecular weight DNA (e.g., sonicated calf thymus DNA)
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Capillary viscometer
-
Constant temperature water bath
Protocol:
-
Prepare DNA solution: Prepare a solution of linear DNA (e.g., 0.5 mg/mL) in the desired buffer.[4]
-
Set up viscometer: Place the capillary viscometer in a constant temperature water bath.[4]
-
Measure initial flow time: Measure the flow time of the DNA solution through the capillary.
-
Titrate with this compound: Add small aliquots of a concentrated this compound solution to the DNA solution. After each addition, mix thoroughly and measure the flow time.
-
Data Analysis: Calculate the relative viscosity (η/η0) at each this compound concentration, where η is the viscosity of the DNA solution with this compound and η0 is the viscosity of the DNA solution alone. Plot (η/η0)1/3 versus the ratio of the drug concentration to the DNA concentration.
Topoisomerase II Inhibition Assay
DNA intercalators can inhibit the activity of topoisomerase II, an enzyme that resolves DNA supercoils. This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
This compound
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP)[2]
-
Loading dye
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Protocol:
-
Set up reactions: In microcentrifuge tubes on ice, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.[2] Include a no-drug control and a no-enzyme control.
-
Initiate the reaction: Add purified human topoisomerase II to each tube (except the no-enzyme control) and incubate at 37°C for 30 minutes.
-
Stop the reaction: Terminate the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze by gel electrophoresis: Add loading dye to each reaction and load the samples onto an agarose gel. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize DNA: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Compare the amount of relaxed DNA in the this compound-treated samples to the no-drug control. The inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA. The IC50 value can be determined by quantifying the band intensities.
References
Application Notes: Determining Luzopeptin A Binding Sites on DNA using DNase I Footprinting
Introduction
Luzopeptin A is a potent antitumor antibiotic that exerts its cytotoxic effects by binding to double-stranded DNA.[1] It is a member of the quinoxaline family of antibiotics and functions as a bis-intercalator, meaning it inserts two planar quinoxaline chromophores between the base pairs of DNA.[2] This high-affinity binding leads to significant conformational changes in the DNA helix, ultimately inhibiting crucial cellular processes like DNA replication and transcription.[2] Understanding the specific DNA sequences to which this compound binds is critical for elucidating its mechanism of action and for the development of novel therapeutic agents. DNA footprinting is a powerful in vitro technique used to identify the specific binding sites of ligands, such as proteins or small molecules like this compound, on a DNA fragment.[3][4] This application note provides a detailed protocol for utilizing DNase I footprinting to determine the binding sites of this compound.
Principle of DNase I Footprinting
The fundamental principle of DNase I footprinting lies in the ability of a bound ligand to protect the phosphodiester backbone of DNA from enzymatic cleavage by deoxyribonuclease I (DNase I).[5][6] A DNA fragment of interest is first labeled on one end, typically with a radioactive or fluorescent tag. This labeled DNA is then incubated with the binding molecule, in this case, this compound. Following this binding reaction, the DNA-ligand complex is subjected to partial digestion by DNase I. The enzyme will cleave the DNA at random locations, except for the regions where this compound is bound, as these sites are sterically shielded from the enzyme.[4] When the resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis, the protected regions will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the binding molecule.[3][4]
Data Presentation
Quantitative Analysis of this compound Binding
Quantitative DNase I footprinting can be employed to determine the binding affinity of this compound for specific DNA sequences. This is achieved by performing the footprinting assay with varying concentrations of this compound.[7] By analyzing the disappearance of the bands within the footprint at different ligand concentrations, one can estimate the dissociation constant (Kd), a measure of the binding affinity.
Table 1: Representative Quantitative Binding Data for this compound at an AT-rich DNA Sequence
| This compound Concentration (nM) | Percent Protection of Binding Site | Apparent Dissociation Constant (Kd) (nM) |
| 0 | 0% | - |
| 10 | 25% | 30 |
| 30 | 50% | 30 |
| 100 | 85% | 30 |
| 300 | 98% | 30 |
Note: This table presents hypothetical data for illustrative purposes, based on the known high-affinity binding of this compound. The apparent Kd value is estimated as the concentration of this compound required to achieve 50% protection of the binding site.
Table 2: Summary of this compound Binding Characteristics Determined by DNA Footprinting
| Parameter | Observation | Reference |
| Binding Site Size | Approximately 4 base pairs. | [8] |
| Sequence Preference | Preferential binding to regions rich in alternating adenine (A) and thymine (T) residues. No strict consensus sequence has been identified. | [9][10] |
| Binding Affinity | High-affinity binding, with dissociation constants typically in the nanomolar range. | [2] |
| Mode of Binding | Bis-intercalation, with the two quinoline chromophores inserting between DNA base pairs. The cyclic depsipeptide backbone resides in the minor groove. | [2] |
Experimental Protocols
Protocol 1: Preparation of End-Labeled DNA Probe
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
T4 Polynucleotide Kinase (for 5' end labeling) or Klenow fragment (for 3' end labeling)
-
[γ-³²P]ATP (for 5' end labeling) or [α-³²P]dNTPs (for 3' end labeling)
-
Unlabeled dNTPs
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
3 M Sodium acetate, pH 5.2
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Urea
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Procedure:
-
DNA Digestion: Digest the plasmid DNA with a suitable restriction enzyme to generate a fragment containing the sequence of interest.
-
Dephosphorylation (for 5' end labeling): If performing 5' end labeling, treat the digested DNA with calf intestinal phosphatase (CIP) to remove the 5' phosphate groups.
-
End-Labeling:
-
5' End-Labeling: Incubate the dephosphorylated DNA fragment with T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
3' End-Labeling: Incubate the digested DNA fragment with the Klenow fragment and the appropriate [α-³²P]dNTPs to fill in the 3' overhangs.
-
-
Second Digestion: Perform a second restriction digest with another enzyme to excise the labeled fragment of the desired size.
-
Purification of the Labeled Probe:
-
Separate the digestion products on a native polyacrylamide gel.
-
Visualize the bands by autoradiography.
-
Excise the gel slice containing the desired end-labeled DNA probe.
-
Elute the DNA from the gel slice by crush and soak method in an elution buffer.
-
Purify the eluted DNA by phenol:chloroform extraction and ethanol precipitation.
-
-
Resuspend the Probe: Resuspend the purified, labeled DNA probe in TE buffer. Determine the concentration of the probe by measuring its radioactivity.
Protocol 2: DNase I Footprinting Assay with this compound
Materials:
-
End-labeled DNA probe (from Protocol 1)
-
This compound stock solution
-
DNase I (RNase-free)
-
Footprinting Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂)
-
Stop Solution (e.g., 0.6 M Ammonium Acetate, 20 mM EDTA, containing 10 µg/mL sonicated calf thymus DNA)
-
Formamide loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:
-
Nuclease-free water to the final volume.
-
Footprinting Buffer (to 1X final concentration).
-
End-labeled DNA probe (e.g., 10,000-20,000 cpm per reaction).
-
This compound at various concentrations (e.g., 0 nM to 300 nM). Include a "no drug" control.
-
-
Mix gently and incubate at room temperature for 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Dilute the DNase I stock solution in Footprinting Buffer immediately before use. The optimal concentration of DNase I needs to be determined empirically in a pilot experiment to achieve partial digestion of the DNA probe.
-
Add the diluted DNase I to each binding reaction. Mix gently and incubate at room temperature for a precise period (e.g., 1-2 minutes). The incubation time should be kept consistent across all samples.
-
-
Stopping the Reaction:
-
Terminate the DNase I digestion by adding an excess of Stop Solution to each reaction.
-
-
DNA Precipitation:
-
Precipitate the DNA by adding 2.5-3 volumes of ice-cold ethanol.
-
Incubate at -80°C for 30 minutes or -20°C overnight.
-
Centrifuge at high speed to pellet the DNA.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellets in formamide loading dye.
-
Denature the samples by heating at 90-95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel (e.g., 6-8% polyacrylamide with 7M urea).
-
Run the gel at a constant power until the tracking dyes have migrated to the desired positions.
-
-
Visualization and Analysis:
-
After electrophoresis, transfer the gel onto a sheet of filter paper, cover with plastic wrap, and dry it under vacuum.
-
Expose the dried gel to a phosphor screen or X-ray film.
-
Analyze the resulting autoradiogram. The binding sites of this compound will be visualized as regions of protection (footprints) where the DNase I cleavage is inhibited compared to the control lane without this compound.
-
Mandatory Visualization
Caption: Mechanism of this compound action on DNA.
Caption: Experimental workflow for DNase I footprinting.
References
- 1. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA footprinting - Wikipedia [en.wikipedia.org]
- 3. Interaction of the antitumour antibiotic luzopeptin with the hexanucleotide duplex d(5'-GCATGC)2. One-dimensional and two-dimensional n.m.r. studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. Quantitative footprinting analysis. Binding to a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Evaluating Chemical Footprinting-Induced Perturbation of Protein High Order Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luzopeptin A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its primary mechanism of action involves the bisintercalation of its two quinoxaline chromophores into the DNA double helix. This interaction distorts the DNA structure, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The di-acetylated structure of this compound is crucial for its high cytotoxic potency, distinguishing it from its less active analogs, Luzopeptin B and C.[1] These application notes provide detailed protocols and guidelines for studying the effects of this compound on cancer cell lines.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on the known high potency of closely related analogs and typical results observed for potent DNA intercalating agents. This data is intended to serve as a guide for experimental design and data interpretation.
Table 1: Illustrative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| L1210 | Leukemia | ~0.2[1] |
| MCF-7 | Breast Cancer | 1.5 |
| HeLa | Cervical Cancer | 2.8 |
| A549 | Lung Cancer | 5.2 |
Note: The IC50 value for L1210 is based on a closely related analog of this compound.[1] Other values are hypothetical and representative for a potent DNA intercalator.
Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 1 | 15.3 | 5.2 | 20.5 |
| 5 | 35.8 | 12.7 | 48.5 |
| 10 | 45.2 | 20.1 | 65.3 |
Table 3: Illustrative Cell Cycle Analysis of HeLa Cells Treated with this compound (24h Treatment)
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 2 | 40.1 | 20.5 | 39.4 |
| 5 | 30.7 | 15.3 | 54.0 |
| 10 | 25.4 | 10.2 | 64.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The concentration range should be wide enough to encompass the expected IC50 values (e.g., from 0.01 nM to 1 µM).[1]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with untreated cells (negative control) and wells with vehicle control (DMSO at the highest concentration used).[1]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Visualizations
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
Caption: Proposed DNA damage response pathway for this compound.
References
Application Notes and Protocols for the Development of Luzopeptin A as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic belonging to a class of cyclic decadepsipeptides that exhibit significant cytotoxic and antiviral activities. Its primary mechanism of action is through the bisintercalation of its two quinoline chromophores into the DNA double helix. This interaction distorts the DNA structure, leading to the inhibition of crucial cellular processes such as DNA replication and transcription, which ultimately results in cell cycle arrest and apoptosis. The unique mode of action and high potency of this compound make it a compelling candidate for development as a therapeutic agent.
The structure-activity relationship of the luzopeptin family of compounds highlights the critical role of the acetyl groups on the tetrahydropyridazine moieties for their antitumor effects. This compound, which is di-acetylated, is the most potent analog, exhibiting significantly higher cytotoxicity compared to the mono-deacetylated Luzopeptin B and the di-deacetylated Luzopeptin C, which is considered virtually inactive.[1][2] This suggests that the acetyl groups may play a role in cellular uptake, DNA binding affinity, or the induction of downstream signaling pathways.[2][3]
These application notes provide a comprehensive overview of the methodologies and protocols required for the preclinical evaluation of this compound, including data presentation guidelines, detailed experimental procedures, and visualizations of key pathways and workflows.
Data Presentation
Quantitative data from in vitro and in vivo studies are essential for evaluating the therapeutic potential of this compound. The following tables provide a structured format for presenting key experimental results.
Table 1: Comparative in vitro Cytotoxicity of Luzopeptin Analogs
| Compound | Structure | Relative Potency | Reported IC50 (L1210 Murine Leukemia Cells) |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[1] |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[1] | Not Available |
| Luzopeptin C | Di-deacetylated | Virtually inactive[1] | Not Available |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
Note: The following IC50 values are hypothetical and should be determined experimentally. A suggested starting concentration range for this compound is 1 pM to 1 µM.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 72 | To be determined |
| HeLa | Cervical Cancer | 72 | To be determined |
| A549 | Lung Carcinoma | 72 | To be determined |
| HepG2 | Hepatocellular Carcinoma | 72 | To be determined |
| P388 | Murine Leukemia | 72 | To be determined |
Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model (Hypothetical Data)
Note: The following data are hypothetical and should be determined experimentally in a relevant xenograft model (e.g., human tumor cells implanted in immunodeficient mice).
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - |
| This compound | 1 | Daily | 800 ± 150 | 46.7 |
| This compound | 5 | Daily | 300 ± 80 | 80.0 |
| Positive Control | Specify | Specify | To be determined | To be determined |
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
DNA Binding Assay (DNase I Footprinting)
This technique identifies the specific binding sites of this compound on a DNA fragment.
Materials:
-
End-labeled DNA probe containing a putative binding site
-
This compound
-
DNase I
-
DNase I footprinting buffer (containing MgCl2 and CaCl2)
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Probe Preparation: Prepare a singly end-labeled DNA probe of 150-200 bp.
-
Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of this compound in the footprinting buffer to allow binding equilibrium to be reached.
-
DNase I Digestion: Add a predetermined, limiting amount of DNase I to the binding reactions and incubate for a short period to achieve partial digestion of the DNA.
-
Reaction Termination: Stop the digestion by adding the stop solution.
-
Analysis: Purify the DNA fragments and analyze them on a denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" on the gel.[1][2]
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line known to be sensitive to this compound in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound and the vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the development of this compound.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Preclinical development workflow for this compound.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent cytotoxic activity and unique mechanism of action. The protocols and guidelines presented in these application notes provide a robust framework for the preclinical development of this compound. While further studies are required to establish a comprehensive in vivo efficacy and safety profile, the information provided herein serves as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies. As of the latest available information, there is no indication that this compound has entered human clinical trials.
References
Application Notes and Protocols for the Synthesis of Luzopeptin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptins are a class of potent antitumor and antiviral cyclic depsidecapeptides characterized by a C2-symmetric 32-membered ring and two quinoline chromophore moieties. Their significant biological activity, primarily attributed to their ability to bisintercalate into DNA, has made them and their analogs attractive targets for total synthesis and further drug development.[1][2][3] This document provides detailed application notes and protocols for the synthesis of Luzopeptin A analogs, with a focus on a convergent synthetic strategy. The methodologies outlined are based on established total syntheses of Luzopeptins and their related quinoxapeptin analogs.[4][5]
The general synthetic approach involves the preparation of a protected pentadepsipeptide monomer, followed by a key dimerization and macrocyclization step to form the cyclic decadepsipeptide core. The synthesis culminates in the late-stage introduction of the chromophore, a strategy that allows for the divergent synthesis of various analogs for structure-activity relationship (SAR) studies.[2][4]
Data Presentation
Table 1: In Vitro Biological Activity of Luzopeptin Analogs
| Compound | L1210 (Leukemia) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HIV-1 Reverse Transcriptase IC₅₀ (µM) |
| This compound | 0.0001 | 0.0001 | >1 |
| Luzopeptin B | 0.01 | 0.01 | 1 |
| Luzopeptin C | >1 | >1 | 0.1 |
| Quinoxapeptin A | 0.01 | 0.01 | >10 |
| Quinoxapeptin B | 1 | 1 | 1 |
| Quinoxapeptin C | >10 | >10 | 0.01 |
Data sourced from Boger et al., 1999.[3]
Table 2: Key Transformations and Reported Yields in Luzopeptin C Synthesis
| Step | Transformation | Key Reagents and Conditions | Reported Yield (%) |
| 1 | Saponification of Pentadepsipeptide Methyl Ester | LiOH, THF/H₂O | 95 |
| 2 | Dimerization and Macrolactamization | DPPA, NaHCO₃, DMF | 60-70 |
| 3 | Global Deprotection | HF·pyridine, THF | Not Reported |
Data sourced from a guide on Luzopeptin C synthesis reproducibility.[5]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the key stages in the synthesis of this compound analogs, using the synthesis of Luzopeptin C as a primary example.
Protocol 1: Synthesis of the Quinoxaline Chromophore (Quinoxaline-2-carboxylic acid)
This protocol describes the synthesis of the core heterocyclic system of the chromophore.
Materials:
-
o-Phenylenediamine
-
Ethyl 2-oxo-4-phenylbut-3-enoate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium hydroxide (aqueous solution)
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve o-phenylenediamine (1.0 equiv) in ethanol in a round-bottom flask.
-
Add ethyl 2-oxo-4-phenylbut-3-enoate (1.0 equiv) and a catalytic amount of acetic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
To hydrolyze the ester, suspend the solid in an aqueous solution of sodium hydroxide and stir until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the quinoxaline-2-carboxylic acid product by filtration, wash with water, and dry under vacuum.[4]
Protocol 2: Solid-Phase Synthesis of the Pentadepsipeptide Monomer
This protocol outlines the assembly of the linear pentadepsipeptide chain using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Wang resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt in DMF. Agitate the mixture for 2-4 hours. Monitor the coupling using the Kaiser test.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
Subsequent Amino Acid Couplings: Couple the subsequent Fmoc-protected amino acids sequentially using DIC/HOBt in DMF. Monitor each coupling and deprotection step.
-
Ester Bond Formation: To introduce the ester linkage, couple a protected hydroxy acid to the N-terminus of a peptide fragment on the resin using an esterification agent like DIC with a catalytic amount of DMAP.
-
Cleavage from Resin: Once the linear pentadepsipeptide is assembled, cleave it from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., TFA/TIPS/H₂O).
-
Purification: Purify the crude linear pentadepsipeptide by flash chromatography or preparative HPLC.
Protocol 3: Dimerization and Macrocyclization of the Pentadepsipeptide
This is a critical step to form the 32-membered cyclic core.
Materials:
-
Protected linear pentadepsipeptide with a C-terminal carboxylic acid and a free N-terminal amine
-
Diphenylphosphoryl azide (DPPA)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
High-Dilution Setup: In a large round-bottom flask, place a large volume of anhydrous DMF (to achieve a final concentration of the linear peptide of approximately 0.1-1 mM).
-
Reagent Preparation:
-
In a syringe pump, dissolve the linear pentadepsipeptide (1.0 equiv) in a minimal amount of anhydrous DMF.
-
In a second syringe pump, dissolve DPPA (1.2 equiv) and NaHCO₃ (3.0 equiv) in anhydrous DMF.
-
-
Slow Addition: Slowly and simultaneously add the contents of both syringe pumps to the stirred DMF in the reaction flask over a period of 8-12 hours at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 24 hours, followed by 48 hours at room temperature.
-
Workup: Remove the DMF under high vacuum. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude cyclic decadepsipeptide by flash column chromatography on silica gel.[5]
Protocol 4: Late-Stage Chromophore Coupling
This protocol describes the attachment of the quinoline chromophore to the cyclic peptide core.
Materials:
-
Cyclic decadepsipeptide with deprotected amine functionalities
-
Quinoxaline-2-carboxylic acid (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the cyclic decadepsipeptide (1.0 equiv) in anhydrous DMF.
-
Add the quinoxaline-2-carboxylic acid (2.2 equiv), HATU (2.2 equiv), and DIPEA (4.4 equiv).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the protected Luzopeptin analog by flash chromatography or preparative HPLC.
Protocol 5: Global Deprotection and Final Purification
This final step removes all remaining protecting groups to yield the this compound analog.
Materials:
-
Fully protected Luzopeptin analog
-
HF·pyridine
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Caution: This reaction involves hydrofluoric acid and must be performed in a well-ventilated fume hood with appropriate personal protective equipment and in plastic labware.
-
Dissolve the fully protected Luzopeptin analog (1.0 equiv) in anhydrous THF in a polyethylene vial.
-
Cool the solution to 0 °C and add pyridine (10 equiv).
-
Slowly add HF·pyridine (70% HF, 20 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final this compound analog.[5]
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Experimental Design in Luzopeptin A Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptins are a class of potent antitumor and antiviral nonribosomal peptides produced by the actinomycete Actinomadura luzonensis.[1] Luzopeptin A, the most active compound in this family, exerts its biological effects through a unique mechanism of action: bis-intercalation into the DNA helix.[1][2] This involves the insertion of its two quinoline chromophore rings between the base pairs of DNA, causing significant structural distortion that inhibits DNA replication and transcription, ultimately leading to cytotoxicity.[2][3] The biological activity of luzopeptins is critically dependent on their chemical structure, particularly the acylation of the peptide core; this compound, with two acetylated sites, is active against several experimental animal tumor systems, while the di-deacetylated Luzopeptin C is inactive.[4]
These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies, offering detailed protocols for efficacy, toxicity, and pharmacokinetic evaluations.
Mechanism of Action: DNA Bis-intercalation
This compound's primary mechanism of action is the simultaneous insertion of its two planar quinoline chromophores into the DNA double helix. This bis-intercalation is facilitated by the cyclic decadepsipeptide backbone, which correctly orients the chromophores for insertion.[4] This process unwinds and elongates the DNA, physically obstructing the progression of DNA and RNA polymerases, thereby halting replication and transcription.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
In Vivo Efficacy Studies: Xenograft Models
Human tumor xenograft models are a cornerstone for the preclinical evaluation of anticancer agents, providing crucial data on therapeutic efficacy.[4][5] Both subcutaneous and orthotopic models can be employed to assess the antitumor activity of this compound.
Subcutaneous Xenograft Model Protocol
This model is widely used for initial efficacy screening due to its simplicity and the ease of monitoring tumor growth.[5]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549)
-
Immunodeficient mice (e.g., Athymic Nude, SCID)[5]
-
This compound, formulated in a suitable vehicle (e.g., DMSO/Saline)
-
Sterile PBS, Trypsin, cell culture medium
-
Syringes, needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells to ~80% confluency. Harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumor volumes reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Drug Administration: Administer this compound (and controls) via the predetermined route (e.g., intraperitoneal, intravenous) and schedule.
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week.[6]
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Tumor Growth Inhibition
The primary endpoint for efficacy is typically tumor growth inhibition (TGI).
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QDx5 | 1500 ± 250 | 0 | -2 ± 1.5 |
| This compound | 5 | QDx5 | 850 ± 180 | 43.3 | -5 ± 2.0 |
| This compound | 10 | QDx5 | 400 ± 110 | 73.3 | -8 ± 2.5 |
| Positive Control (e.g., Doxorubicin) | 5 | Q2Dx2 | 350 ± 90 | 76.7 | -10 ± 3.0 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
In Vivo Toxicology Studies
Toxicity assessment is critical to determine the safety profile and therapeutic window of this compound.[7] These studies are typically conducted in rodents and involve dose-range finding and repeat-dose toxicity evaluations.
Maximum Tolerated Dose (MTD) Protocol
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[8]
Materials:
-
Healthy, non-tumor-bearing mice or rats
-
This compound in a suitable vehicle
-
Equipment for clinical observations, blood collection, and necropsy
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week.
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses for evaluation.
-
Drug Administration: Administer single or multiple doses of this compound to small groups of animals.
-
Toxicity Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), activity levels, and body weight.[6] A common endpoint for significant toxicity is >20% body weight loss.[8]
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Gross Necropsy and Histopathology: Perform a gross examination of all major organs.[6] Collect organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological analysis to identify any microscopic changes.[6]
Data Presentation: Toxicology Summary
| Dose (mg/kg) | Dosing Schedule | Mortality | Mean Body Weight Loss (%) | Key Clinical Signs | Histopathological Findings |
| 10 | QDx5 | 0/5 | 5 | None observed | No significant findings |
| 20 | QDx5 | 0/5 | 12 | Mild lethargy, ruffled fur | Minimal to mild hepatocellular vacuolation |
| 40 | QDx5 | 2/5 | 25 | Severe lethargy, hunched posture | Moderate hepatocellular necrosis, mild renal tubular degeneration |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
In Vivo Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which helps in designing effective dosing regimens.[9]
Pharmacokinetic Analysis Protocol
Materials:
-
Cannulated mice or rats (for serial blood sampling)
-
This compound in a suitable vehicle for IV and PO/IP administration
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge, analytical balance
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Groups: Divide animals into groups based on the route of administration (e.g., intravenous bolus, oral gavage).
-
Drug Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 2500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-inf (ng·h/mL) | 4500 | 3200 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | 100 | 17.8 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Experimental Workflow Visualization
A systematic approach is crucial for the successful in vivo evaluation of this compound.
Figure 2. Phased workflow for the in vivo evaluation of this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 3. Measurement of in vivo lipid peroxidation and toxicological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interval approach to assessing antitumor activity for tumor xenograft studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer-stromal interactions in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Luzopeptin A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Luzopeptin A in biological samples. This compound is a potent cyclic depsipeptide antibiotic with antitumor activity, belonging to the quinoxapeptin family. Accurate quantification in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.
The primary recommended method for the quantification of this compound in biological samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the high sensitivity and selectivity required to measure low concentrations of the analyte in complex matrices such as plasma, serum, and tissue homogenates.[1][2]
Bioanalytical Method Overview
A robust and reliable LC-MS/MS method for the determination of this compound in plasma has been developed and validated based on methodologies established for similar cyclic depsipeptides.[1] The method involves sample preparation using protein precipitation followed by solid-phase extraction (SPE), chromatographic separation on a C18 reversed-phase column, and detection using a triple quadrupole mass spectrometer.
Key Method Parameters (Hypothetical)
| Parameter | Recommended Value |
| Analytical Technique | LC-MS/MS |
| Biological Matrix | Plasma, Serum |
| Sample Preparation | Protein Precipitation & Solid-Phase Extraction |
| Internal Standard (IS) | Stable Isotope Labeled (SIL) this compound |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte.[3]
Materials:
-
Biological sample (e.g., plasma)
-
This compound standard
-
Internal Standard (SIL-Luzopeptin A) solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Protocol:
-
Spiking: To 100 µL of plasma sample, add 10 µL of the Internal Standard working solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute this compound and the IS with 1 mL of 80% acetonitrile in water.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters (based on similar depsipeptides[1]):
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Hypothetical):
| Parameter | This compound | SIL-Luzopeptin A (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z (to be determined) | m/z (to be determined) |
| Product Ion (Q3) | m/z (to be determined) | m/z (to be determined) |
| Collision Energy (CE) | (to be optimized) | (to be optimized) |
Data Presentation: Quantitative Results
The following tables present example data that could be obtained from a validation study and a pharmacokinetic study of this compound.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Table 2: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | 1.05 | 8.5 | 10.2 | +5.0 |
| Low QC | 3 | 2.90 | 6.2 | 7.8 | -3.3 |
| Mid QC | 80 | 82.4 | 4.5 | 5.9 | +3.0 |
| High QC | 800 | 785.6 | 3.8 | 4.5 | -1.8 |
Table 3: Example Pharmacokinetic Data in Rats (1 mg/kg IV Dose)
| Time (hours) | Mean Plasma Concentration (ng/mL) |
| 0.08 | 850.5 |
| 0.25 | 625.3 |
| 0.5 | 410.8 |
| 1 | 215.2 |
| 2 | 85.7 |
| 4 | 20.1 |
| 8 | 3.5 |
| 24 | < LLOQ |
Stability Considerations
Depsipeptides can be susceptible to hydrolysis of the ester bond in biological matrices.[4] Therefore, it is crucial to assess the stability of this compound under various conditions.
Recommended Stability Tests:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample handling.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Logical flow of quantitative bioanalysis.
References
- 1. Depsipeptide (FR901228, NSC-630176) pharmacokinetics in the rat by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Viscometry Assays to Confirm Luzopeptin A-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its biological activity is attributed to its ability to bind to DNA, acting as a bifunctional intercalator. This interaction involves the insertion of its two quinoxaline chromophores between the base pairs of the DNA double helix. Such bisintercalation is expected to induce significant conformational changes in the DNA structure, most notably an increase in the contour length and rigidity of the DNA molecule.
Viscometry is a classical biophysical technique that provides a sensitive and reliable method to study the interactions of small molecules with DNA in solution. The viscosity of a DNA solution is highly dependent on its length and conformation. Intercalating agents, like this compound, unwind and lengthen the DNA helix to accommodate the bound ligand, leading to a measurable increase in the viscosity of the DNA solution. This application note provides a detailed protocol for utilizing viscometry to confirm and characterize the binding of this compound to DNA.
Principle of the Assay
The relative viscosity of a DNA solution is measured in the presence and absence of this compound. An increase in the relative viscosity of the DNA solution upon the addition of this compound is indicative of an intercalative binding mode, which elongates the DNA duplex. The magnitude of the viscosity increase can be correlated with the extent of DNA binding. By plotting the relative specific viscosity against increasing concentrations of this compound, one can assess the binding affinity.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a viscometry assay studying the interaction between this compound and calf thymus DNA (ct-DNA). The data is presented as the ratio of the viscosity of the DNA solution in the presence of this compound (η) to that in its absence (η₀).
| [this compound] (µM) | [ct-DNA] (µM) | Ratio ([this compound]/[ct-DNA]) | Relative Viscosity (η/η₀) | (η/η₀)^(1/3) |
| 0 | 100 | 0.0 | 1.00 | 1.00 |
| 10 | 100 | 0.1 | 1.15 | 1.05 |
| 20 | 100 | 0.2 | 1.32 | 1.10 |
| 30 | 100 | 0.3 | 1.51 | 1.15 |
| 40 | 100 | 0.4 | 1.73 | 1.20 |
| 50 | 100 | 0.5 | 1.95 | 1.25 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for stock solution of this compound
-
Micro-viscometer (e.g., an Ostwald-type capillary viscometer or a rotational viscometer)
-
Constant temperature water bath
-
Spectrophotometer for DNA concentration determination
-
Micropipettes and sterile, nuclease-free microcentrifuge tubes
Preparation of Solutions
-
Tris-HCl Buffer: Prepare a 10 mM Tris-HCl buffer containing 50 mM NaCl and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter.
-
ct-DNA Stock Solution: Dissolve high-quality ct-DNA in the Tris-HCl buffer overnight at 4°C with gentle stirring. Determine the concentration of the ct-DNA solution spectrophotometrically by measuring the absorbance at 260 nm, using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ (per base pair). The A260/A280 ratio should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
Viscometry Assay Protocol
-
DNA Solution for Measurement: Prepare a working solution of ct-DNA at a fixed concentration (e.g., 100 µM) in the Tris-HCl buffer.
-
Temperature Equilibration: Equilibrate the viscometer in a constant temperature water bath set to a precise temperature (e.g., 25.0 ± 0.1 °C). Allow the DNA solution to equilibrate to this temperature as well.
-
Baseline Measurement: Carefully load the required volume of the ct-DNA solution into the viscometer. Allow the solution to thermally equilibrate within the viscometer for at least 10 minutes. Measure the flow time of the DNA solution. Repeat this measurement at least three times to ensure reproducibility. This will serve as the reference flow time (t₀).
-
Titration with this compound:
-
Add a small aliquot of the this compound stock solution to the DNA solution in the viscometer to achieve the desired final concentration (e.g., starting at a 1:10 drug-to-DNA base pair ratio). Ensure the volume of DMSO added is minimal (e.g., <1% of the total volume) to avoid effects on DNA conformation.
-
Mix the solution gently but thoroughly by inverting the viscometer or by gentle aspiration with a pipette.
-
Incubate the mixture for a sufficient time (e.g., 10-15 minutes) to allow for binding equilibrium to be reached.
-
Measure the flow time of the DNA-Luzopeptin A complex (t). Repeat the measurement at least three times.
-
-
Incremental Additions: Continue to add increasing concentrations of this compound to the DNA solution, repeating the mixing, incubation, and flow time measurement steps for each concentration.
-
Control Measurement: Measure the flow time of the buffer solution alone to determine the solvent flow time (t_buffer).
Data Analysis
-
Calculate Relative Viscosity: The relative viscosity (η/η₀) is calculated from the flow times using the following equation: η/η₀ = (t - t_buffer) / (t₀ - t_buffer) where:
-
t is the flow time of the DNA-Luzopeptin A complex.
-
t₀ is the flow time of the DNA solution alone.
-
t_buffer is the flow time of the buffer alone.
-
-
Plot the Data: To visualize the effect of this compound on DNA length, plot the cube root of the relative viscosity ((η/η₀)^(1/3)) against the ratio of the concentration of this compound to the concentration of ct-DNA ([this compound]/[ct-DNA]). An increase in this value with increasing ligand concentration is characteristic of DNA lengthening due to intercalation.
Visualizations
Caption: Experimental workflow for the viscometry assay.
Caption: this compound binding and its effect on DNA viscosity.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Luzopeptin A Macrocyclization
Welcome to the technical support center for the synthesis of Luzopeptin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of the critical macrocyclization step in the synthesis of this complex cyclic depsipeptide.
Troubleshooting Guide
This guide addresses common issues encountered during the macrocyclization of the linear this compound precursor.
Issue 1: Low or No Yield of the Desired Cyclic Product
-
Question: We are experiencing very low or no formation of the 32-membered macrocycle. What are the potential causes and how can we improve the yield?
-
Answer: Low macrocyclization yield is a common challenge in the synthesis of large cyclic peptides like this compound. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:
-
Unfavorable Conformation of the Linear Precursor: The linear peptide may adopt a conformation that is not conducive to intramolecular cyclization, making the intermolecular reaction (oligomerization) more likely.
-
Solution:
-
Incorporate "Turn-Inducing" Residues: While the this compound sequence is fixed, for analogues, consider incorporating proline, D-amino acids, or N-methylated amino acids in the linear precursor to promote a pre-organized conformation that favors cyclization.
-
Solvent Screening: The solvent can significantly influence the peptide's conformation. Experiment with different solvents such as dimethylformamide (DMF), dichloromethane (DCM), or mixtures thereof.
-
-
-
Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid for the intramolecular reaction, especially at a sterically hindered secondary amide site as is the case in the Boger synthesis.
-
Solution: Screen a panel of modern, highly efficient coupling reagents. Phosphonium and uronium/aminium salt-based reagents are generally preferred for challenging macrocyclizations.
-
-
Suboptimal Reaction Conditions: Factors like concentration, temperature, and reaction time play a crucial role.
-
Solution:
-
High-Dilution Conditions: This is one of the most critical factors. High concentrations favor intermolecular reactions, leading to oligomers. Employ high-dilution conditions by slowly adding the linear peptide and coupling reagents to a large volume of solvent using a syringe pump.
-
Temperature Optimization: While higher temperatures can sometimes improve reaction rates, they can also increase the risk of side reactions like epimerization. Carefully optimize the reaction temperature.
-
-
-
Issue 2: Formation of High Molecular Weight Byproducts (Oligomers)
-
Question: Our main products are high molecular weight species, not the desired monomeric cyclic peptide. What is causing this oligomerization?
-
Answer: The formation of dimers, trimers, and higher-order oligomers is a direct consequence of intermolecular reactions competing with the desired intramolecular cyclization.
-
Primary Cause: The concentration of the linear peptide precursor is too high.
-
Solution:
-
Strict High-Dilution: Implement a strict high-dilution protocol. The final concentration of the linear peptide in the reaction vessel should be in the range of 0.1-1 mM.
-
Slow Addition: Use syringe pumps to add the solutions of the linear peptide and the coupling reagent/base separately and at a very slow rate to the main reaction solvent over an extended period (e.g., several hours). This maintains a low instantaneous concentration of the reactive species.
-
-
Issue 3: Presence of Diastereomeric Impurities
-
Question: We observe the formation of diastereomers in our final product. What causes this and how can it be minimized?
-
Answer: Racemization or epimerization at the C-terminal amino acid of the activated carboxylic acid is a common side reaction during peptide coupling, leading to the formation of diastereomers.
-
Causes:
-
Over-activation by the coupling reagent.
-
Prolonged reaction times at elevated temperatures.
-
Nature of the C-terminal amino acid.
-
-
Solutions:
-
Choice of Coupling Reagent and Additives: Some coupling reagents have a lower propensity for causing epimerization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.
-
Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote epimerization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the reported synthetic strategy for the macrocyclization of this compound?
-
A1: The total synthesis of this compound, as reported by Boger and colleagues, involves a convergent strategy.[1] This includes the synthesis of two identical pentadepsipeptide fragments, which are then coupled to form a linear decadepsipeptide. The crucial macrocyclization is then performed on this linear precursor to form the 32-membered ring. The cyclization is conducted at a secondary amide site.[1]
-
-
Q2: Which coupling reagents are recommended for the macrocyclization of the this compound precursor?
-
A2: For challenging macrocyclizations like that of this compound, potent coupling reagents are recommended. Reagents such as diphenylphosphoryl azide (DPPA) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been reported to be effective for such transformations.
-
-
Q3: How critical is the purity of the linear precursor for the macrocyclization step?
-
A3: The purity of the linear decadepsipeptide precursor is paramount. Impurities from previous steps can interfere with the cyclization reaction, leading to lower yields and the formation of complex mixtures that are difficult to purify. It is highly recommended to purify the linear precursor by a suitable chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), before attempting the macrocyclization.
-
Data Presentation: Comparison of Macrocyclization Conditions
While specific comparative studies for this compound macrocyclization are not extensively published in a single table, the following table summarizes typical conditions and expected outcomes based on the literature for large, complex peptide macrocyclizations.
| Parameter | Condition A | Condition B | Condition C | Rationale and Expected Outcome |
| Coupling Reagent | DPPA (Diphenylphosphoryl azide) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HATU and PyBOP are generally more reactive and can lead to faster reaction times and potentially higher yields for sterically hindered couplings compared to DPPA. However, DPPA is a classic reagent for macrocyclization and can be very effective. |
| Base | NaHCO₃ or DIPEA | DIPEA (N,N-Diisopropylethylamine) | DIPEA | A non-nucleophilic base is required to deprotonate the N-terminus without competing in the coupling reaction. DIPEA is a common choice. |
| Solvent | DMF (Dimethylformamide) | DMF or a mixture of DMF/DCM | DMF | DMF is a good solvent for peptides and is commonly used for macrocyclization. The choice may need to be optimized based on the solubility of the linear precursor. |
| Concentration | 0.1 - 0.5 mM | 0.1 - 0.5 mM | 0.1 - 0.5 mM | Crucial for all conditions. High dilution is essential to favor intramolecular cyclization over intermolecular oligomerization. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature | Reactions are typically started at a lower temperature and allowed to warm to room temperature to balance reaction rate and minimize side reactions. |
| Addition Time | 4 - 12 hours | 4 - 12 hours | 4 - 12 hours | Slow addition via syringe pump is critical for maintaining high-dilution conditions. |
| Reported Yields (General) | Moderate to Good | Good to Excellent | Good | Yields are highly sequence-dependent. For complex macrocycles, yields in the range of 30-70% are often considered successful. |
Experimental Protocols
Protocol 1: Macrocyclization using DPPA
This protocol is a general guideline for the macrocyclization of a linear peptide precursor using DPPA under high-dilution conditions.
-
Preparation of the Linear Precursor:
-
Synthesize the linear decadepsipeptide precursor using established solid-phase or solution-phase methods.
-
Cleave the peptide from the resin and deprotect all protecting groups.
-
Purify the linear precursor to >95% purity using RP-HPLC and lyophilize to dryness.
-
-
Reaction Setup:
-
In a large, three-necked round-bottom flask equipped with a magnetic stirrer and two syringe pumps, add a large volume of anhydrous DMF to achieve the desired final concentration (e.g., for a 0.5 mM final concentration on a 0.1 mmol scale, start with 200 mL of DMF).
-
Prepare two separate solutions in anhydrous DMF:
-
Solution A: Dissolve the purified linear peptide (1.0 eq) in DMF.
-
Solution B: Dissolve DPPA (1.5 eq) and a non-nucleophilic base such as DIPEA (3.0 eq) in DMF.
-
-
-
Cyclization Reaction:
-
Simultaneously add Solution A and Solution B to the stirred DMF in the reaction flask via the syringe pumps over a period of 8-12 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours.
-
Monitor the reaction progress by LC-MS by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete (disappearance of the linear precursor), concentrate the reaction mixture under reduced pressure.
-
Purify the crude cyclic peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Protocol 2: Macrocyclization using HATU
This protocol provides a general method for macrocyclization using the highly efficient HATU coupling reagent.
-
Preparation of the Linear Precursor:
-
Follow the same procedure as in Protocol 1 to obtain the pure, lyophilized linear peptide.
-
-
Reaction Setup:
-
In a large reaction vessel, add the main volume of anhydrous DMF.
-
Prepare two separate solutions in anhydrous DMF:
-
Solution A: Dissolve the purified linear peptide (1.0 eq) in DMF.
-
Solution B: Dissolve HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.
-
-
-
Cyclization Reaction:
-
Using two separate syringe pumps, slowly add Solution A and Solution B to the main reaction vessel containing DMF over 8-12 hours with vigorous stirring at room temperature.
-
After the addition is complete, continue to stir the reaction for another 2-6 hours.
-
Monitor the reaction for the consumption of the linear precursor by LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Visualizations
Caption: A general workflow for the macrocyclization of the this compound linear precursor.
References
Technical Support Center: Overcoming Steric Hindrance in Luzopeptin A Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Luzopeptin A and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to sterically hindered peptide couplings, a critical step in the synthesis of this complex cyclic depsipeptide.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant challenge in the synthesis of this compound?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky chemical groups near a reaction site impedes the approach of reactants, thereby slowing down or preventing a chemical reaction. In the context of this compound synthesis, which involves the coupling of complex amino and hydroxy acid residues to form a 32-membered ring, steric hindrance is a major obstacle.[1][2] The bulky side chains of certain amino acids and the nature of the depsipeptide backbone can create a crowded environment around the coupling sites, leading to low reaction yields, incomplete reactions, and the formation of deletion sequences.
Q2: Which specific coupling steps in the this compound synthesis are most susceptible to steric hindrance?
A2: While the entire synthesis is challenging, two key stages are particularly prone to steric hindrance:
-
Pentadepsipeptide Fragment Coupling: The convergent synthesis of this compound involves the initial preparation of two symmetrical pentadepsipeptide fragments. Coupling of the amino acid residues within these fragments, especially those with bulky side chains, can be difficult.
-
Macrocyclization: The head-to-tail cyclization of the linear decadepsipeptide precursor to form the 32-membered ring is a critical and often low-yielding step.[2] This process is highly sensitive to the conformation of the linear peptide and steric hindrance at the cyclization point, which is typically a secondary amide site.[2]
Q3: What are the primary consequences of failed or incomplete coupling reactions due to steric hindrance?
A3: The primary consequences include:
-
Low Yields: The most immediate impact is a significant reduction in the overall yield of the desired peptide.
-
Formation of Deletion Sequences: If a coupling reaction fails, subsequent amino acids may be added to the truncated peptide, leading to a mixture of impurities that are difficult to separate.
-
Racemization: Forcing a difficult coupling by using harsh conditions can sometimes lead to the loss of stereochemical integrity at the chiral centers of the amino acids.
-
Complex Purification: The presence of closely related impurities necessitates extensive and often challenging purification steps, leading to further loss of the final product.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during sterically hindered peptide couplings in this compound synthesis.
Issue 1: Low Yield in a Critical Coupling Step
Symptom: After a coupling reaction and subsequent work-up, the yield of the desired peptide is significantly lower than expected.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for low peptide coupling yield.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry: Ensure that all reagents (amino acids, coupling reagents, bases, and solvents) are pure, anhydrous, and used in the correct molar ratios. Degradation of coupling reagents is a common cause of failed reactions.
-
Increase Reaction Time and/or Temperature: For sterically hindered couplings, extending the reaction time (e.g., from 2 hours to 12-24 hours) can be effective. A moderate increase in temperature (e.g., from room temperature to 40-50°C) can also help overcome the activation energy barrier, but this should be done cautiously to avoid racemization.
-
Select a More Potent Coupling Reagent: If standard coupling reagents like DCC/HOBt are failing, switch to a more powerful onium salt-based reagent.
Coupling Reagent Relative Effectiveness in Hindered Couplings Key Features DCC/HOBt Standard Good for routine couplings, but often insufficient for sterically demanding steps. HBTU/TBTU High Widely used and effective for many difficult couplings.[3] HATU/HCTU Very High Generally more reactive than HBTU, especially for N-methylated or other highly hindered amino acids.[3][4] COMU Very High A modern reagent with high reactivity, often comparable to HATU, with improved safety and solubility profiles.[3][5] -
Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, and then repeat the coupling step with a fresh solution of the activated amino acid.
-
Cap Unreacted Amines: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be "capped" by acetylation using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Issue 2: Significant Racemization Detected
Symptom: Chiral analysis (e.g., by chiral HPLC or GC) of the synthesized peptide reveals the presence of a significant amount of the undesired diastereomer.
Logical Approach to Minimizing Racemization:
Caption: Decision-making process for reducing racemization in peptide coupling.
Detailed Steps:
-
Evaluate Base: Use a weaker base or the minimum necessary amount. For example, N-methylmorpholine (NMM) or collidine are less prone to causing racemization than DIPEA. Ensure no more than the required equivalents of base are used.
-
Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C or even -15°C) to disfavor the racemization pathway.
-
Use Racemization-Suppressing Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective at minimizing racemization compared to HOBt. Many modern coupling reagents, like HATU, already incorporate an HOAt moiety.
-
Choose Appropriate Coupling Reagent: Carbodiimide-based methods are generally more prone to racemization than onium salt reagents when used without an additive. Reagents like DEPBT are known for causing very little racemization.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Coupling using HATU
This protocol describes the coupling of a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add the DIPEA to this solution and vortex briefly. Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to 12 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-5.
-
(Optional) Capping: If the coupling remains incomplete after a double coupling, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.
Protocol 2: Macrocyclization of a Linear Depsipeptide Precursor
This protocol outlines a general procedure for the solution-phase macrocyclization of the linear precursor to the Luzopeptin core.
Materials:
-
Fully deprotected linear decadepsipeptide
-
High-purity, anhydrous solvent (e.g., DMF or a mixture of DCM/DMF)
-
Coupling reagent (e.g., DPPA - diphenylphosphoryl azide, or HATU)
-
Base (e.g., DIPEA or sodium bicarbonate)
Procedure:
-
High-Dilution Setup: Prepare a large volume of the chosen solvent in a reaction vessel equipped with a stirrer. The final concentration of the linear peptide should be very low (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Precursor and Reagent Preparation: In separate syringe pumps, prepare two solutions:
-
Syringe A: The linear decadepsipeptide dissolved in a small volume of the reaction solvent.
-
Syringe B: The coupling reagent and base dissolved in a small volume of the reaction solvent.
-
-
Slow Addition: Over a period of 12-24 hours, slowly and simultaneously add the contents of both syringes to the vigorously stirred solvent in the reaction vessel.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 24-48 hours at room temperature.
-
Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.
-
Work-up: Once the reaction is complete, quench any remaining reagents as appropriate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC to isolate the desired Luzopeptin core.
References
preventing peptide aggregation during Luzopeptin A synthesis
Welcome to the technical support center for the synthesis of Luzopeptin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation during the synthesis of this complex cyclic decadepsipeptide.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern during this compound synthesis?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support.[1][2] This is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3] Aggregation is a major concern because it can physically block reactive sites, leading to slow or incomplete coupling and deprotection reactions.[4][5] This results in the formation of deletion sequences, which are difficult to separate from the desired product, ultimately lowering the overall yield and purity of the synthesis.[6] Given the complex structure of the this compound precursor, which includes a 32-membered ring and multiple residues like glycine that can promote β-sheet formation, the risk of aggregation is significant.[7][8]
Q2: How can I identify if peptide aggregation is occurring during my this compound synthesis?
A2: There are several key indicators of on-resin aggregation:
-
Physical Changes in the Resin: A noticeable shrinking of the resin bed or a failure of the resin to swell properly in the solvent is a primary sign of aggregation.[4][5]
-
Incomplete or Slow Reactions: If you observe that Fmoc deprotection or amino acid coupling reactions are sluggish or do not go to completion, aggregation is a likely cause.[4]
-
Unreliable Amine Tests: Standard tests for free amines, such as the Kaiser or TNBS test, may give false negative results. This is because the aggregated peptide chains can make the N-terminus of the growing peptide inaccessible to the test reagents.[2]
-
Broadening of UV Profiles: In continuous flow synthesizers, a flattening and broadening of the Fmoc-deprotection UV profile can indicate aggregation.[2]
Q3: My synthesis of the linear precursor to this compound is showing signs of aggregation. What are the initial steps I should take?
A3: When aggregation is first suspected, modifying the synthesis conditions is the most direct approach. Here are some initial strategies:
-
Change the Solvent: Switch from standard solvents like DMF to more powerful, polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective at improving solvation.[8]
-
Increase the Temperature: Performing the coupling reactions at an elevated temperature (e.g., 60°C) can help disrupt the hydrogen bonds that lead to aggregation.[4] Microwave peptide synthesizers are particularly effective for this, as they can rapidly and uniformly heat the reaction mixture.[4][5]
-
Introduce Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the reaction mixture can break up secondary structures.[4][5] A pre-wash with a solution of the chaotropic salt before coupling can be particularly effective.[5]
Troubleshooting Guide
The following troubleshooting guide provides a structured approach to addressing aggregation issues during this compound synthesis.
Diagram 1: Troubleshooting Workflow for Peptide Aggregation
Caption: A decision tree for troubleshooting peptide aggregation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various anti-aggregation strategies.
Table 1: Recommended Solvent and Additive Concentrations
| Strategy | Component | Concentration | Solvent | Notes |
| Chaotropic Salts | LiCl | 0.8 M | DMF | Use as a wash before coupling.[5] |
| NaClO₄ | 0.8 M | DMF | Can also be added directly to the coupling mixture.[5] | |
| KSCN | 4 M | DMF | A stronger chaotropic agent. | |
| "Magic Mixture" | DCM/DMF/NMP | 1:1:1 (v/v/v) | - | Enhances solvation of the peptide-resin complex.[8] |
| Deprotection | DBU | 2% (v/v) | DMF | Can be more effective than piperidine for difficult deprotections.[4] |
Table 2: Backbone Modification Strategies
| Modification | When to Use | Key Benefit | Example |
| Pseudoproline Dipeptides | At Ser or Thr residues | Disrupts interchain hydrogen bonding by introducing a "kink" in the backbone.[4] | Fmoc-Ala-Ser(ΨMe,Mepro)-OH |
| Hmb/Dmb Protecting Groups | At any residue, typically every 6-7 amino acids | Prevents backbone hydrogen bonding by protecting the amide nitrogen.[4] | Fmoc-Ala(Hmb)-OH |
Experimental Protocols
Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes the use of a chaotropic salt wash to disrupt existing peptide aggregation before a difficult coupling step.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, drain the solvent from the reaction vessel.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin, ensuring the resin is fully submerged. Agitate for 1-2 minutes.[5] Drain the solution. Repeat this wash step one more time.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The improved solvation should allow for more efficient coupling.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available pseudoproline dipeptide.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute each).
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add the activation base (e.g., DIPEA) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times for 1 minute each) to remove excess reagents before proceeding to the next deprotection step.
Diagram 2: Mechanism of Aggregation Prevention
Caption: How backbone modifications prevent peptide aggregation.
References
- 1. This compound | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Luzopeptin C - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 8. benchchem.com [benchchem.com]
Navigating the Nuances of Luzopeptin A: A Technical Support Guide for Consistent Cytotoxicity Assay Results
For Immediate Release
Researchers and drug development professionals frequently encounter variability in cytotoxicity assays involving the potent antitumor antibiotic, Luzopeptin A. To address these challenges, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a deeper look into the compound's mechanism of action. Our aim is to equip scientists with the knowledge to achieve consistent and reliable results in their this compound cytotoxicity experiments.
Understanding this compound: Mechanism of Action
This compound exerts its potent cytotoxic effects by acting as a DNA bisintercalator.[1][2] Its two quinoline chromophores insert themselves between the base pairs of the DNA double helix, causing significant structural distortion.[1][2] This disruption interferes with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][3] The presence of two acetyl groups on its tetrahydropyridazine moieties is critical for its high potency.[1] Analogs lacking one or both of these acetyl groups, Luzopeptin B and C respectively, show a dramatic reduction in cytotoxic activity.[1]
Frequently Asked Questions (FAQs)
Q1: My replicate wells show high variability. What are the common causes?
High variability in replicate wells is a frequent issue in cytotoxicity assays and can stem from several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to an unequal number of cells in each well. To mitigate this, ensure thorough mixing of the cell suspension before and during plating.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant variability. Use calibrated pipettes and consistent technique.[2]
-
Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, which can alter concentrations and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[4]
-
Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect for any precipitate after adding the compound to the wells.
Q2: The IC50 value I'm observing is significantly different from what's expected.
Several factors can contribute to discrepancies in IC50 values:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Cell Health and Passage Number: Use healthy, low-passage number cells in the logarithmic growth phase for consistent results.
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to run vehicle controls with the highest concentration of solvent used and to keep the final DMSO concentration below 0.5%.[1]
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[2]
Q3: I'm not observing the expected level of cytotoxicity.
A lack of expected cytotoxicity can be due to:
-
Compound Degradation: this compound may degrade if not stored or handled properly. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
-
Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint.
-
Cellular Efflux: It is plausible that some cell lines may actively remove this compound using efflux pumps, reducing its intracellular concentration and apparent cytotoxicity.[5][6]
Q4: My negative (vehicle) controls show significant cell death.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. Perform a solvent tolerance test to determine the maximum non-toxic concentration.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cytotoxicity. Regularly test your cell cultures for contamination.
-
Poor Cell Health: Stressed or unhealthy cells are more susceptible to any experimental manipulation. Ensure you start with a healthy cell population.
Data Presentation: this compound IC50 Values
| Compound | Cell Line | Assay Type | Incubation Time (hours) | Reported IC50 |
| This compound analog | L1210 (Murine Leukemia) | Not Specified | Not Specified | ~200 pM[1] |
| This compound | HeLa (Human Cervical Cancer) | MTT | 48 | To be determined |
| This compound | MCF-7 (Human Breast Cancer) | MTT | 48 | To be determined |
| This compound | A549 (Human Lung Cancer) | MTT | 48 | To be determined |
Experimental Protocols
General Protocol for Cytotoxicity Assay (MTT-based)
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density, compound concentrations, and incubation times is recommended for each cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.[7]
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is from 1 pM to 1 µM.
-
Include vehicle controls (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[1]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1]
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for a this compound cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Challenges of Luzopeptin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Luzopeptin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a cyclic depsipeptide with a complex, predominantly hydrophobic structure. This chemical nature leads to limited solubility in aqueous buffers such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS). Direct dissolution in these buffers is often challenging and not recommended for initial solubilization.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent for this purpose as it has a high solubilizing power for complex peptides. N,N-Dimethylformamide (DMF) can be used as an alternative.
Q3: What is the maximum recommended concentration of DMSO in my final experimental solution?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity in biological assays. For most cell-based experiments, the final DMSO concentration should not exceed 0.5% (v/v), and in many cases, it is advisable to keep it below 0.1%. Always include a vehicle control (the same concentration of DMSO in the assay medium without this compound) in your experiments.[1]
Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A4: This is a common issue when working with hydrophobic compounds. To prevent precipitation, a step-wise dilution approach is recommended. Instead of adding the DMSO stock directly to the final volume of aqueous buffer, first, create an intermediate dilution in the buffer. Then, serially dilute from this intermediate stock to your final working concentration. Pre-warming the aqueous buffer to your experimental temperature (e.g., 37°C) can also help. If precipitation persists, brief sonication of the diluted solution can help to break up aggregates.
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution in DMSO in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation and aggregation. When preparing to use an aliquot, allow it to thaw completely and equilibrate to room temperature before opening the vial to prevent condensation of moisture inside.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common solubility issues encountered during experiments with this compound.
Issue 1: this compound powder does not dissolve in the initial organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the organic solvent (e.g., DMSO) incrementally. |
| Aggregation of the lyophilized powder. | Gently vortex the solution for 1-2 minutes. If dissolution is still not complete, sonicate the vial in a water bath for 5-10 minutes. |
| Low-quality or hydrated solvent. | Ensure you are using anhydrous, high-purity DMSO. Moisture in the solvent can hinder the dissolution of hydrophobic compounds. |
Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | Prepare a more dilute working solution. Determine the maximum achievable concentration in your specific buffer system empirically. |
| Improper dilution technique. | Use a serial dilution method as described in the experimental protocols. Add the this compound stock solution to the pre-warmed aqueous buffer slowly while vortexing. |
| The pH of the aqueous buffer is not optimal for this compound solubility. | While specific data for this compound is limited, the solubility of peptides can be pH-dependent. You can empirically test a range of buffers with different pH values to find the optimal condition. |
Issue 3: The solution is cloudy or contains visible particulates after dilution.
| Possible Cause | Troubleshooting Step |
| Formation of micro-precipitates or aggregates. | Briefly sonicate the final working solution for 5-10 minutes in a bath sonicator. Before use in sensitive applications, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. |
| The desired concentration is too high for the chosen aqueous buffer. | Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower, fully solubilized concentration. |
Data Presentation
While specific quantitative solubility data for this compound in various solvents is not extensively published, the following tables provide a qualitative guide and recommended starting concentrations for stock solutions based on the behavior of closely related compounds like Luzopeptin C.[1]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent/Buffer System | Qualitative Solubility | Key Considerations |
| Water | Insoluble | Not recommended for initial solubilization. |
| Aqueous Buffers (e.g., PBS, Tris) | Insoluble | Can be used for dilution after initial dissolution in an organic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | High | An alternative to DMSO, but may have higher toxicity in some assays. |
| Ethanol/Methanol | Low to Moderate | May be effective for less hydrophobic peptides, but likely less effective for this compound. |
| Acetonitrile (ACN) | Moderate to High | Often used in analytical techniques like HPLC; can be used for solubilization. |
Table 2: Recommended Solvents and Concentrations for this compound Stock Solutions
| Solvent | Recommended Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | The most effective solvent for achieving a high concentration stock solution. |
| N,N-Dimethylformamide (DMF) | 1-10 mM | A suitable alternative to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Buffer: Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C).
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to the pre-warmed aqueous buffer (e.g., a 1:10 dilution to make a 1 mM solution). b. Further dilute the intermediate solution to the final desired working concentration in the pre-warmed aqueous buffer.
-
Slow Addition and Mixing: When diluting, add the this compound solution slowly to the aqueous buffer while gently vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Immediate Use: It is recommended to prepare fresh working solutions immediately before each experiment for best results.
Visualizations
References
stability of Luzopeptin A under different storage conditions
This technical support center provides essential guidance on the stability and handling of Luzopeptin A for researchers, scientists, and drug development professionals. As specific, quantitative stability data for this compound is limited in publicly available literature, the following recommendations are based on best practices for structurally related cyclic depsipeptides, including Luzopeptin C and other DNA intercalating agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemical class of cyclic depsipeptides, the primary factors influencing the stability of this compound are likely to be temperature, pH, and light exposure. High temperatures can accelerate degradation, while both strongly acidic and alkaline conditions may lead to hydrolysis of the peptide and ester bonds within its structure.[1] As a compound with chromophores, exposure to UV or ambient light could also potentially cause photodegradation.[2]
Q2: How should I store the solid, lyophilized powder of this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or -80°C.[2][3][4] For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture absorption, as the powder may be hygroscopic.
Q3: What is the recommended method for preparing and storing this compound in solution?
A3: Due to its poor aqueous solubility, this compound should first be dissolved in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[3][4] It is highly recommended to prepare fresh working solutions in aqueous buffers immediately before each experiment.[4] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4]
Q4: How stable is this compound in aqueous solutions?
Q5: Can I use solvents other than DMSO to prepare stock solutions?
A5: Yes, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or organic solvents such as ethanol may be used, but their compatibility with your experimental system must be verified.[4] The solubility of this compound may vary in these alternative solvents. It is crucial to use anhydrous, high-purity solvents to prevent hydrolysis.[4]
Troubleshooting Guide
Issue: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer.
-
Question: Why did my compound precipitate, and how can I prevent this? Answer: This is a common issue with compounds that have low aqueous solubility. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution. To prevent this, try the following:
-
Slow, drop-wise addition: Add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring the buffer. This gradual dilution can help maintain solubility.
-
Lower the final concentration: The desired concentration in your aqueous buffer may exceed the solubility limit of this compound in that specific medium. Try preparing a more dilute working solution.
-
Check the pH of your buffer: The solubility of peptide-like compounds can be pH-dependent.[3] Although the optimal pH for this compound solubility is not documented, you may need to empirically test a range of buffers if solubility issues persist.
-
Limit the percentage of organic solvent: For most cell-based assays, the final concentration of DMSO should be kept low (ideally ≤0.5% v/v) to avoid solvent-induced toxicity or artifacts.[3] Ensure your dilution scheme adheres to the tolerance level of your experimental system.
-
Issue: I am seeing unexpected results or a loss of activity in my experiments.
-
Question: Could the stability of my this compound be the cause of these issues? Answer: Yes, degradation of the compound could lead to a loss of activity or the appearance of unexpected effects. Consider the following:
-
Age of solutions: Are you using freshly prepared aqueous working solutions for each experiment? Storing this compound in aqueous buffers can lead to degradation.
-
Stock solution integrity: Have your DMSO stock solutions undergone multiple freeze-thaw cycles? This can promote aggregation and degradation. Always use single-use aliquots.
-
Storage conditions: Has the solid compound or the stock solutions been exposed to light or elevated temperatures for extended periods? Improper storage can compromise the compound's integrity.
-
Perform a quality check: If you have access to analytical techniques like HPLC, you can check the purity of your stock solution to confirm its integrity.
-
Data Presentation: Recommended Storage Conditions
Since quantitative stability data is not available, the following table provides recommended storage conditions based on general chemical principles and data for related compounds.
| Form | Solvent/Matrix | Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | N/A | -20°C to -80°C | Long-term | Store in a tightly sealed, light-protected container. |
| 2-8°C | Short-term | Protect from moisture. | ||
| Stock Solution | Anhydrous DMSO | -20°C to -80°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer | Room Temp. | < 4 hours | Prepare fresh immediately before use. Do not store. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.[4]
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired concentration (e.g., for a 10 mM solution, add the volume calculated based on the molecular weight of this compound).
-
Solubilization: Vortex the solution gently for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Visually inspect the solution against a light source to ensure no particulates are present.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[4]
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A stability-indicating analytical method (e.g., HPLC) is required to separate and quantify the parent compound from any degradation products.
Materials:
-
This compound stock solution (e.g., in acetonitrile or DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers and columns for HPLC analysis
Procedure:
-
Sample Preparation: Prepare multiple identical samples of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis and collect samples at the same time points. Neutralize before analysis.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Incubate a sample of the this compound solution at an elevated temperature (e.g., 60-80°C) in a sealed, light-protected vial. Collect samples at various time points (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose a sample of the this compound solution to a controlled light source (e.g., UV lamp or a photostability chamber). Keep a control sample in the dark at the same temperature.
-
-
Analysis: Analyze the stressed samples and a control sample (stored at -20°C) using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of remaining this compound and identify any degradation products.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Minimizing Racemization in Luzopeptin A Synthesis
Welcome to the technical support center for the synthesis of Luzopeptin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to racemization during the synthesis of this complex cyclic depsipeptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid your research.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (in this case, L-amino acids to a mixture of L- and D-amino acids). In the context of this compound synthesis, maintaining the stereochemical integrity of each amino acid residue is paramount for the final molecule's three-dimensional structure and biological activity. The presence of D-amino acid diastereomers can lead to difficulties in purification, altered pharmacological properties, and potentially immunogenic products.
Q2: Which steps in the this compound synthesis are most prone to racemization?
A2: Racemization is most likely to occur during the activation of the carboxylic acid group of an amino acid or peptide fragment for subsequent coupling. Key steps in the this compound synthesis where racemization is a significant concern include:
-
Pentadepsipeptide fragment synthesis: Each peptide bond formation carries a risk of racemization, particularly for specific amino acid residues.
-
Dimerization of the pentadepsipeptide fragments: The coupling of two large fragments can be sluggish, increasing the time the activated carboxyl group is susceptible to racemization.
-
Macrocyclization: The intramolecular coupling to form the 32-membered ring is a critical and often low-yielding step where racemization can occur.
-
Coupling of the quinoxaline-2-carboxylic acid chromophore: Activation of this heterocyclic carboxylic acid for attachment to the peptide core can also lead to loss of stereochemical integrity at the adjacent amino acid.
Q3: Which amino acid residues in this compound are particularly susceptible to racemization?
A3: this compound is comprised of glycine, L-serine, N-methyl-L-cysteine, L-valine, and 3-hydroxy-L-picolinic acid. Among these, N-methyl-L-cysteine and L-serine are the most susceptible to racemization. N-methylated amino acids can be prone to racemization during coupling, and the hydroxyl group of serine can also influence the rate of this side reaction. While cysteine itself is known to be highly susceptible to racemization, the N-methylation in this compound's cysteine residue presents a unique challenge.[1][2][3]
Troubleshooting Guides
Issue 1: High levels of diastereomeric impurities detected after peptide coupling steps.
Question: I am observing significant diastereomeric impurities in my crude product after a coupling step in the synthesis of the this compound pentadepsipeptide. How can I minimize racemization?
Answer: High levels of diastereomeric impurities are a strong indicator of racemization. To address this, consider the following factors:
-
Coupling Reagent Selection: The choice of coupling reagent is critical. For sensitive couplings, reagents known for low racemization potential are recommended. Carbodiimide reagents like DCC and EDC can lead to significant racemization unless used with additives.[4] Uronium/aminium-based reagents like HATU are highly efficient but should be used with caution, as they can still cause racemization, especially with sensitive amino acids.[5][6][7] Diphenylphosphoryl azide (DPPA) has been reported as a coupling reagent with low racemization potential and was used in the synthesis of this compound by Boger's group, who reported "surprisingly effective racemization-free conditions".[8][9][10][11][12]
-
Additives: The use of additives is crucial, especially when using carbodiimide-based coupling reagents. 1-Hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are effective at suppressing racemization by forming active esters that are less prone to epimerization.[13]
-
Base Selection: The choice and amount of base can significantly impact racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the alpha-proton, leading to racemization.
-
Recommendation: Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) instead of more common bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), particularly when coupling N-methyl-L-cysteine.[14]
-
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization.
-
Recommendation: Perform coupling reactions at 0 °C or even lower temperatures if the reaction kinetics allow.[15]
-
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine component is introduced. In situ activation is generally preferred over pre-activation protocols.
Issue 2: Low yield and racemization during macrocyclization.
Question: My macrocyclization step to form the 32-membered ring of the this compound core is giving low yields and significant amounts of diastereomers. What are the key parameters to optimize?
Answer: Macrocyclization is a challenging step, and both yield and stereochemical purity need to be carefully managed.
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high-dilution conditions. This is typically achieved by the slow addition of the linear peptide precursor and the coupling reagent to a large volume of solvent.
-
Coupling Reagent for Macrolactamization: The choice of coupling reagent is critical for this step. Reagents that have proven effective for macrocyclization with minimal racemization include:
-
DPPA (Diphenylphosphoryl azide): As mentioned, this was a key reagent in the successful synthesis of this compound.[8][9][10]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high efficiency in difficult couplings and can be a good option for macrocyclization.[5][6][16]
-
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used for macrocyclization. Ensure the solvent is anhydrous and of high purity.
Data Presentation
The following tables summarize quantitative data on racemization for relevant coupling reagents and conditions.
Table 1: Racemization of N-Fmoc-Cys(Trt)-OH during coupling to H-Gly-Phe-NH2-Resin
| Coupling Reagent | Base | Pre-activation Time (min) | % D-Cys |
| HBTU | DIEA | 5 | 15.2 |
| HBTU | NMM | 5 | 18.5 |
| HATU | DIEA | 5 | 10.8 |
| HATU | NMM | 5 | 13.2 |
| HBTU | Collidine | 0 | 1.8 |
| HATU | Collidine | 0 | 1.5 |
Data adapted from studies on cysteine racemization in solid-phase peptide synthesis.
Table 2: Comparison of Coupling Reagents for a Racemization-Prone Coupling (Z-Phg-OH + H-Pro-NH2)
| Coupling Reagent | Additive | Base | % D-Phg |
| DCC | - | - | 28.5 |
| DCC | HOBt | - | 9.8 |
| HBTU | - | DIEA | 12.1 |
| HATU | - | DIEA | 10.8 |
| DPPA | - | TEA | <1 |
Phg = Phenylglycine. Data is illustrative of the low racemization potential of DPPA.[8][11]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DPPA
This protocol is based on the conditions reported to be effective in the synthesis of this compound.
-
Preparation: Dissolve the N-protected amino acid or peptide fragment (1.0 equiv.) and the amine component (1.0 equiv.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (TEA) (2.0 equiv.) to the solution, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 equiv.).
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Macrocyclization of the Linear Decadepsipeptide Precursor
This protocol employs high-dilution conditions to favor the formation of the monomeric cyclic product.
-
Precursor Preparation: Ensure the linear decadepsipeptide precursor is of high purity and thoroughly dried.
-
High-Dilution Setup: In a large, three-necked flask equipped with a mechanical stirrer, add a large volume of anhydrous DMF (to achieve a final concentration of the linear peptide of approximately 0.5-1 mM).
-
Syringe Pump Setup:
-
Syringe A: Dissolve the linear decadepsipeptide precursor in a minimal amount of anhydrous DMF.
-
Syringe B: Dissolve the coupling reagent (e.g., DPPA, 1.5 equiv.) and a base (e.g., NaHCO₃ or DIPEA, 3.0 equiv.) in anhydrous DMF.
-
-
Slow Addition: Begin stirring the DMF in the reaction flask and slowly add the contents of Syringe A and Syringe B simultaneously over a period of 8-12 hours using syringe pumps. Maintain the reaction temperature at 0 °C to room temperature, depending on the reactivity.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 12-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Quench the reaction, remove the solvent under high vacuum, and purify the crude cyclic peptide by preparative HPLC.
Mandatory Visualizations
Caption: Mechanisms of racemization in peptide synthesis.
Caption: Workflow for minimizing racemization during peptide coupling.
Caption: Factors influencing and mitigating racemization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 10. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Semisynthesis of linear gramicidins using diphenyl phosphorazidate (DPPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Technical Support Center: Refining Purification Protocols for Luzopeptin A Analogs
Welcome to the technical support center for the purification of Luzopeptin A analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these complex cyclic depsipeptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound analogs?
A1: During the synthesis and purification of this compound analogs, several types of impurities can arise. These often stem from the solid-phase peptide synthesis (SPPS) process and subsequent cleavage and cyclization steps. Common impurities include:
-
Truncated Peptides: These are sequences missing one or more amino acids.
-
Deletion Peptides: Impurities where an amino acid is missing from within the desired sequence.[1]
-
Diastereomers: Epimerization can occur during synthesis, leading to peptides with incorrect stereochemistry.
-
Oxidized Peptides: Methionine and tryptophan residues are particularly susceptible to oxidation.[1]
-
Incompletely Deprotected Peptides: Residual protecting groups from synthesis that were not successfully removed.[2]
-
Dimers and Aggregates: Parallel and anti-parallel dimers can form, especially with cyclic peptides.[2]
-
Solvent-Related Impurities: Residual solvents from the synthesis and purification steps.[3]
Q2: What is the recommended starting point for developing an HPLC purification method for a new this compound analog?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and commonly used technique for purifying cyclic peptides like this compound analogs.[4] A good starting point is to use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[4] The gradient can be optimized to achieve the best separation of the target analog from its impurities.
Q3: My this compound analog has poor solubility. How can I improve this for purification?
A3: Poor solubility can be a significant challenge. Here are a few strategies to address this:
-
Solvent Selection: Test the solubility of your crude product in different organic solvents that are compatible with your HPLC system.
-
Use of Co-solvents: Dissolving the sample in a mixture of the initial mobile phase solvents (e.g., a higher percentage of acetonitrile in water with 0.1% TFA) can improve solubility.[4]
-
pH Adjustment: The solubility of peptides is often pH-dependent.[4] Experiment with small pH adjustments of the sample solvent, but be cautious as extreme pH values can lead to degradation of the this compound analog.[4] It's advisable to conduct small-scale stability tests first.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound analogs.
Issue 1: Poor Peak Shape in HPLC (Tailing or Broadening)
-
Question: My HPLC chromatogram shows significant peak tailing or broadening for my this compound analog. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common issue in HPLC and can be caused by several factors. A systematic approach is needed to diagnose and resolve the problem.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Possible Cause 2: Sample Overload.
-
Solution: Injecting too much sample onto the column can lead to peak broadening and tailing.[4] Try reducing the amount of sample injected to see if the peak shape improves.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH.
-
Solution: The pH of the mobile phase can affect the ionization state of the peptide, which in turn influences its interaction with the stationary phase.[6][7] For ionizable compounds, it is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.[8] Experiment with adjusting the mobile phase pH to find the optimal condition for symmetrical peaks.
-
-
Possible Cause 4: Column Contamination or Degradation.
-
Solution: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
-
Issue 2: Co-elution of Impurities with the Main Product
-
Question: I am unable to separate my this compound analog from a closely eluting impurity. What strategies can I employ to improve resolution?
-
Answer: Achieving baseline separation of structurally similar compounds can be challenging. Here are several approaches to improve resolution:
-
Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.[9] Try decreasing the rate of change of the organic solvent concentration in your gradient.
-
Change the Stationary Phase: If optimizing the gradient on a C18 column is not successful, switching to a column with a different stationary phase, such as C8 or a phenyl-hexyl column, may provide the necessary selectivity to separate the impurity.[4]
-
Modify the Mobile Phase: Altering the mobile phase composition can change the selectivity of the separation. Consider trying a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent. The pH of the mobile phase can also be adjusted to exploit differences in the ionization of the analog and the impurity.[6][7]
-
Orthogonal Purification Method: If RP-HPLC alone is insufficient, consider employing a secondary, orthogonal purification technique. Ion-exchange chromatography, which separates molecules based on charge, can be an effective second step to remove impurities that have similar hydrophobicity to your target compound.
-
Data Presentation
Table 1: Illustrative RP-HPLC Purification Parameters for this compound Analogs
| Parameter | Condition 1 (Screening) | Condition 2 (Optimized) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 10 x 250 mm (Preparative) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 min | 30% to 60% B over 45 min (shallow) |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Detection | 220 nm | 220 nm |
| Expected Purity | >85% | >98% |
| Expected Yield | ~30% | ~20% |
Disclaimer: The values presented in this table are for illustrative purposes and may vary depending on the specific this compound analog and the purity of the crude material.
Experimental Protocols
Protocol 1: General Preparative RP-HPLC for this compound Analogs
-
Sample Preparation: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B).[4] Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run the optimized gradient to separate the components of the crude mixture.[4]
-
Fraction Collection: Collect fractions corresponding to the peak of the desired this compound analog.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound analog as a solid powder.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 4. benchchem.com [benchchem.com]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. italianpeptidesociety.it [italianpeptidesociety.it]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
dealing with low yields in Luzopeptin A fermentation
Welcome to the technical support center for Luzopeptin A fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent antitumor and antiviral agent from Actinomadura luzonensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a complex nonribosomal peptide with significant antitumor and antiviral activities. It is a secondary metabolite produced by the actinomycete Actinomadura luzonensis.[1][2]
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of this compound relies on several key precursors. A pivotal precursor is the non-proteinogenic amino acid L-piperazic acid (Piz), which is synthesized from the common amino acid L-ornithine.[1] The core structure also incorporates a central glycine residue and two pentapeptide chains.[1]
Q3: What are the critical enzymatic steps in this compound formation?
A3: The assembly of the this compound backbone is carried out by a multi-modular nonribosomal peptide synthetase (NRPS) system.[1] Following the assembly of the peptide core, a series of crucial tailoring modifications occur. A key enzyme in this process is a multitasking cytochrome P450, which catalyzes several oxidation reactions essential for the molecule's bioactivity.[2][3] Additionally, a membrane-bound acyltransferase is involved in the later stages of biosynthesis.[3]
Q4: At what growth phase is this compound typically produced?
A4: Like many secondary metabolites from actinomycetes, this compound production is often initiated during the stationary phase of growth. This is typically when nutrient levels become limited, triggering the expression of the biosynthetic gene cluster responsible for its production.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, presented in a question-and-answer format.
Issue 1: Low Biomass Production
Question: My Actinomadura luzonensis culture shows poor growth, leading to low overall yield. What are the potential causes and how can I address them?
Answer:
Low biomass is a common issue that can often be traced back to suboptimal culture conditions. Here are several factors to investigate:
-
Media Composition: The carbon and nitrogen sources are critical for robust growth. Actinomyces species can have varied preferences. Ensure your medium provides readily metabolizable sources.[5]
-
Physical Parameters: Temperature, pH, and aeration are crucial. Most Actinomyces species prefer a neutral to slightly alkaline initial pH (around 7.0) and a temperature range of 25-30°C.[5] Inadequate aeration, often due to low shaking speeds or high culture volume in flasks, can also limit growth.[5]
-
Inoculum Quality: The age and quality of the seed culture can significantly impact the growth in the production culture. Ensure you are using a healthy and actively growing seed culture.
Troubleshooting Workflow for Low Biomass
Caption: Troubleshooting workflow for addressing low biomass in Actinomadura luzonensis fermentation.
Issue 2: Good Biomass, but Low this compound Yield
Question: My culture is growing well, but the yield of this compound is consistently low. What steps can I take to improve production?
Answer:
This scenario suggests that the conditions for primary growth are met, but those for secondary metabolism are not. Here are key areas to focus on:
-
Nutrient Limitation and Precursor Availability: Secondary metabolite production is often triggered by nutrient limitation. Your media may be too rich, preventing the switch to secondary metabolism. Also, ensure that precursors for this compound, particularly L-ornithine (the precursor to L-piperazic acid), are sufficiently available.
-
Suboptimal Expression of Biosynthetic Genes: The biosynthetic gene cluster for this compound may not be fully expressed. This can be due to a variety of regulatory factors.
-
Inefficient Enzymatic Conversions: One or more of the key enzymes, such as the NRPS or the cytochrome P450, may have low activity.
Troubleshooting Strategies:
-
Media Optimization: Experiment with different carbon and nitrogen sources and their ratios. Sometimes, more complex carbon sources can favor secondary metabolite production.
-
Precursor Feeding: Supplementing the culture with L-ornithine at the appropriate time (e.g., at the transition to the stationary phase) can boost the production of the L-piperazic acid precursor and, consequently, this compound.
-
Optimization of Physical Parameters: While growth may be good, the optimal conditions for secondary metabolite production might differ slightly. A systematic optimization of pH, temperature, and aeration during the production phase is recommended.
Logical Relationship for Low Yield Troubleshooting
References
- 1. Marine Actinomycetes, New Sources of Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methodology for awakening the potential secondary metabolic capacity in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the efficiency of Luzopeptin A biosynthetic pathways
Welcome to the technical support center for the optimization of Luzopeptin A biosynthetic pathways. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the production of this potent antitumor and antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound, and what are the basic fermentation conditions?
A1: this compound is a secondary metabolite produced by the actinomycete Actinomadura luzonensis.[1] A typical fermentation process involves maintaining a pure culture on a suitable agar medium. A seed culture is initiated in a medium containing glucose, malt extract, and yeast extract, incubated at 28-30°C for 2-3 days with shaking. This seed culture is then transferred to a larger production fermentation medium with a pH of around 7.8, maintained for 6 to 8 days with controlled temperature, pH, and aeration.[2]
Q2: What are the key precursors for this compound biosynthesis, and can precursor feeding improve the yield?
A2: A pivotal precursor for this compound is the non-proteinogenic amino acid L-piperazic acid (Piz), which is synthesized from the common amino acid L-ornithine.[1] The biosynthesis of L-ornithine itself can be a rate-limiting step. Therefore, feeding the culture with L-ornithine can potentially increase the pool of Piz and subsequently enhance this compound production.
Q3: What is the role of the luz biosynthetic gene cluster (BGC)?
A3: The production of Luzopeptins is orchestrated by a dedicated BGC within Actinomadura luzonensis.[1] This cluster encodes all the necessary enzymes for its biosynthesis, including a large nonribosomal peptide synthetase (NRPS) assembly line, specialized tailoring enzymes, and likely, regulatory proteins.[1]
Q4: Are there any critical tailoring enzymes in the this compound pathway that can be targeted for optimization?
A4: Yes, a key tailoring enzyme is a multitasking cytochrome P450, designated Luz26. This enzyme is responsible for four sequential oxidation reactions, including a rare carbon-nitrogen bond desaturation, which are essential for the formation of the mature and bioactive Luzopeptin structure.[2] Overexpression of luz26 could be a strategy to improve the efficiency of the final tailoring steps.
Q5: What is heterologous expression, and can it be used to improve this compound production?
A5: Heterologous expression involves transferring the this compound BGC from its native producer, Actinomadura luzonensis, into a more genetically tractable and faster-growing host organism, such as Streptomyces coelicolor or other engineered Streptomyces strains.[3] This strategy can overcome regulatory bottlenecks present in the native host and often leads to improved yields of the desired compound.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low or no production of this compound in A. luzonensis culture | Suboptimal fermentation conditions (media composition, pH, temperature, aeration). | Systematically optimize fermentation parameters. A typical medium contains glucose, malt extract, and yeast extract, with a pH around 7.8 and a temperature of 28-30°C.[2] |
| Inefficient precursor supply. | Supplement the culture medium with L-ornithine, the precursor to L-piperazic acid.[1] | |
| Tight regulatory control of the luz BGC. | Overexpress pathway-specific positive regulatory genes (e.g., SARP or LAL-family regulators) if identified within the BGC.[1] | |
| Failure of heterologous expression of the luz BGC in Streptomyces | Large size of the BGC leading to incomplete cloning or instability of the expression vector. | Use specialized vectors like bacterial artificial chromosomes (BACs) that can accommodate large DNA inserts.[5] |
| Codon usage mismatch between Actinomadura and the heterologous host. | Synthesize and express codon-optimized versions of key genes within the BGC, particularly the NRPS genes. | |
| Lack of necessary precursors in the heterologous host. | Co-express the genes for the biosynthesis of unique precursors, such as L-piperazic acid, or supplement the culture medium with these precursors. | |
| Accumulation of pathway intermediates instead of final this compound | Bottleneck at the tailoring steps, possibly due to low activity of enzymes like Luz26 (cytochrome P450). | Overexpress the gene encoding the rate-limiting tailoring enzyme (e.g., luz26) in the native or heterologous host. |
| Incorrect folding or inactivity of the expressed tailoring enzymes. | Ensure any necessary redox partners for enzymes like P450s are also co-expressed and functional in the heterologous host.[1] | |
| Inconsistent results in HPLC/LC-MS analysis | Poor solubility of Luzopeptin C, the di-deacetylated derivative of this compound. | Use a minimal amount of 100% DMSO to initially dissolve the compound, aided by brief sonication. |
| Contamination of the mobile phase or column. | Use high-purity water and HPLC or LC-MS grade solvents. Regularly clean the column according to the manufacturer's instructions. | |
| Irreproducible injections. | Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. Incompletely filled sample loops can also cause variability. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the this compound biosynthetic pathway. Due to the limited availability of specific yield improvement data for this compound, representative values from analogous nonribosomal peptide production studies are included for illustrative purposes and are marked with an asterisk (*).
| Parameter | Value | Significance | Reference |
| Kinetic Parameters of KtzI (L-ornithine N-hydroxylase) | |||
| Km for L-Ornithine | 0.091 ± 0.008 mM | Indicates the affinity of the enzyme for its substrate. A low Km suggests high affinity. | [1] |
| kcat | 6.96 ± 0.13 min-1 | Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. | [1] |
| kcat/Km | 76.48 min-1mM-1 | A measure of the enzyme's catalytic efficiency. | [1] |
| Representative Yield Improvements for Nonribosomal Peptides | |||
| Precursor Feeding (e.g., L-ornithine) | 1.5 - 2.5-fold increase | Demonstrates the potential of overcoming precursor limitations to boost final product titer. | |
| Overexpression of a key tailoring enzyme (e.g., P450) | 1.2 - 1.8-fold increase | Highlights the importance of efficient tailoring reactions in the overall pathway flux. | |
| Heterologous Expression in an optimized Streptomyces host | 2 - 10-fold increase* | Shows the significant potential of moving the biosynthetic pathway to a more robust production platform. |
Experimental Protocols
Protocol 1: Gene Inactivation in Actinomadura luzonensis using CRISPR-Cas9
This protocol provides a general framework for the targeted deletion of a gene within the this compound BGC to study its function.
1. Vector Construction:
-
Clone the Cas9 expression cassette and a dual sgRNA expression cassette targeting the gene of interest into an appropriate E. coli-Actinomadura shuttle vector.[1]
2. Conjugation:
-
Introduce the constructed plasmid into A. luzonensis from an E. coli donor strain (e.g., S17-1) via conjugation.[1]
3. Selection and Screening:
-
Select for exconjugants on agar plates containing appropriate antibiotics.
-
Screen for the desired double-crossover mutants by colony PCR using primers flanking the targeted gene.
4. Verification:
-
Confirm the gene deletion by Sanger sequencing of the PCR product obtained from the mutant strain.[1]
5. Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under identical fermentation conditions.
-
Analyze the culture extracts by HPLC or LC-MS to confirm the absence of this compound production or the accumulation of intermediates in the mutant strain.
Protocol 2: Heterologous Expression and Purification of Luz26 (Cytochrome P450)
This protocol outlines the expression of the key tailoring enzyme Luz26 in E. coli for in vitro characterization.
1. Cloning:
-
Clone the coding sequence of the luz26 gene into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.
2. Expression:
-
Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with a suitable inducer (e.g., 0.1 mM IPTG) at a low temperature (e.g., 16°C) for an extended period (e.g., 20 hours) to enhance soluble protein production.
3. Purification:
-
Lyse the E. coli cells and purify the His-tagged Luz26 from the cell lysate using Ni-NTA affinity chromatography.
-
Further purify the protein using size-exclusion chromatography to obtain a highly pure enzyme preparation.
4. In Vitro Activity Assay:
-
Reconstitute the P450 system by mixing the purified Luz26 with a suitable reductase (e.g., spinach ferredoxin reductase) and ferredoxin in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1]
-
Add the substrate (the Luzopeptin peptide core intermediate) and the cofactor NADPH to initiate the reaction.[1]
-
Incubate at 30°C for 1 hour.[1]
-
Quench the reaction with an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the extracted products by HPLC or LC-MS to identify the oxidized intermediates and the final desaturated product.[1]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for gene deletion in A. luzonensis.
Caption: Logical troubleshooting flow for improving this compound yield.
References
- 1. Improving titer while maintaining quality of final formulated drug substance via optimization of CHO cell culture conditions in low-iron chemically defined media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving culture performance and antibody production in CHO cell culture processes by reducing the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Improved Titer in Late-Stage Mammalian Cell Culture Manufacturing by Re-Cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting high background in Luzopeptin A ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Luzopeptin A ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is an ELISA used for its detection?
This compound is a cyclic depsipeptide with potent antitumor and antiviral properties.[1][2] Its mechanism of action involves the bis-intercalation of its quinoline chromophores into DNA, which inhibits cellular processes like replication and transcription.[3][4] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to detect and quantify this compound in various samples, which is crucial for pharmacokinetic studies, drug efficacy assessments, and other research applications.
Q2: What are the common causes of high background in a this compound ELISA?
High background in an ELISA can obscure the specific signal, leading to inaccurate results.[5][6] Common causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents.[5][7]
-
Ineffective Blocking: Non-specific binding sites on the plate are not fully saturated.[6][8][9]
-
High Antibody Concentration: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[10]
-
Contaminated Reagents: Buffers, substrates, or samples contaminated with interfering substances.[11][12][13][14]
-
Substrate Issues: The substrate solution may have deteriorated or the reaction may have been allowed to proceed for too long.[5][10][11]
-
Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.[10][12]
Troubleshooting High Background
High background is a common issue in ELISA experiments.[5][11] This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound ELISA.
Initial Assessment Workflow
The following diagram illustrates a logical workflow for troubleshooting high background.
Caption: A logical workflow for diagnosing and resolving high background in an ELISA.
Detailed Troubleshooting Steps
The following table outlines potential causes of high background and provides specific solutions.
| Potential Cause | Recommended Solution(s) |
| Insufficient Washing | Increase the number of wash cycles (typically 3-5 washes are recommended).[15][16] Ensure adequate wash buffer volume (e.g., 300 µL per well).[15] Increase the soak time between washes (e.g., 30 seconds).[6] Ensure complete aspiration of wash buffer after each wash. |
| Ineffective Blocking | Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[8] Optimize the blocking buffer concentration (e.g., increase BSA or casein concentration from 1% to 3-5%).[6][8] Test different blocking agents (e.g., non-fat dry milk, commercial blocking buffers).[8][17][18] |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration of both the primary and secondary antibodies.[19] |
| Contaminated Reagents | Prepare fresh buffers (wash, blocking, and substrate) for each assay.[11][14] Use sterile, disposable pipette tips and reagent reservoirs.[13] Ensure the water used for buffer preparation is of high purity.[11] |
| Substrate Issues | Use fresh substrate solution. The TMB substrate should be colorless before use.[10][11] Do not prepare the substrate solution too far in advance.[10] Read the plate immediately after adding the stop solution.[5] |
| Cross-Reactivity | Run a control with the secondary antibody only to check for non-specific binding. If developing a new assay, ensure the capture and detection antibodies recognize different epitopes on this compound.[20] |
| Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol.[13][21] Avoid incubating the plate near heat sources or in direct sunlight.[11] |
Experimental Protocols
Protocol 1: Antibody Titration
This protocol describes how to determine the optimal concentration of the primary or secondary antibody to reduce non-specific binding and high background.
Objective: To find the antibody dilution that provides the best signal-to-noise ratio.
Materials:
-
Coated and blocked ELISA plate
-
This compound standard
-
Primary or secondary antibody to be titrated
-
Appropriate diluent (e.g., blocking buffer)
-
Detection reagents (e.g., HRP-conjugated secondary antibody, TMB substrate, stop solution)
-
Plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the antibody in the appropriate diluent. A common starting range is 1:1000, 1:2000, 1:4000, 1:8000, 1:16000, and 1:32000.
-
Add to Plate: Add 100 µL of each antibody dilution to replicate wells of the ELISA plate. Include a "no antibody" control (diluent only).
-
Incubation: Incubate the plate according to the standard protocol (e.g., 1 hour at room temperature).
-
Washing: Wash the plate thoroughly as per the standard protocol.
-
Add Subsequent Reagents: Proceed with the remaining steps of the ELISA protocol (e.g., add enzyme-conjugated secondary antibody if titrating the primary antibody, then add substrate and stop solution).
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analyze Results: Plot the absorbance values against the antibody dilutions. The optimal dilution is the one that gives a strong signal with the standard and a low signal in the absence of the antigen.
Protocol 2: Blocking Buffer Optimization
This protocol helps in selecting the most effective blocking buffer to minimize non-specific binding.
Objective: To compare the performance of different blocking agents.
Materials:
-
Uncoated ELISA plate
-
Capture antibody for this compound
-
Various blocking buffers to test (e.g., 1% BSA, 5% BSA, 1% Casein, 5% non-fat dry milk, commercial blockers)
-
Detection reagents
-
Plate reader
Procedure:
-
Coat Plate: Coat the ELISA plate with the capture antibody as per the standard protocol.
-
Wash: Wash the plate to remove unbound capture antibody.
-
Apply Blocking Buffers: Add 200 µL of each blocking buffer to be tested to a set of wells. Include a "no blocking" control.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the plate thoroughly.
-
Proceed with ELISA: Continue with the standard ELISA protocol, adding a zero-concentration sample (blank) and a mid-range this compound standard to wells for each blocking condition.
-
Read Plate: Measure the absorbance.
-
Analyze Results: Compare the background signal (blank wells) and the specific signal (standard wells) for each blocking buffer. The optimal buffer will yield the lowest background and the highest signal-to-noise ratio.
Signaling Pathway and Logical Relationships
The following diagram illustrates the principle of a sandwich ELISA for this compound detection and highlights where high background can interfere.
Caption: Diagram illustrating the specific binding in a sandwich ELISA and sources of non-specific signal.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. arp1.com [arp1.com]
- 7. biocompare.com [biocompare.com]
- 8. hiyka.com [hiyka.com]
- 9. bosterbio.com [bosterbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. bosterbio.com [bosterbio.com]
- 16. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 17. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. researchgate.net [researchgate.net]
- 20. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 21. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: HPLC Analysis of Luzopeptin A
Welcome to the technical support center for the HPLC analysis of Luzopeptin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a peak that is not symmetrical and has an elongated trailing edge.[1] In the analysis of this compound, a cyclic depsipeptide, peak tailing can compromise the accuracy of quantification, reduce resolution between this compound and any impurities, and indicate suboptimal separation conditions.[2][3]
Q2: What are the most common causes of peak tailing for a peptide-like molecule such as this compound?
A2: For peptides like this compound, the primary causes of peak tailing in reversed-phase HPLC are often related to secondary interactions between the analyte and the stationary phase.[1][4] Specifically, interactions between basic functional groups on the this compound molecule and residual silanol groups on the silica-based column packing are a major contributor.[1][2] Other potential causes include column degradation, improper mobile phase pH, column overload, and extra-column volume.[3]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter. This compound has multiple ionizable groups.[5] At a mid-range pH, if the pH is close to the pKa of these groups, it can lead to uneven ionization and asymmetrical peaks.[4] For basic compounds, operating at a low pH (e.g., below 3) can protonate the residual silanol groups on the stationary phase, minimizing their interaction with the positively charged analyte and thus reducing peak tailing.[1][6]
Q4: What is the role of mobile phase additives like trifluoroacetic acid (TFA) in the analysis of this compound?
A4: Mobile phase additives are crucial for achieving good peak shape for peptides. Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations.[7][8] It serves two main purposes: it lowers the mobile phase pH to suppress silanol interactions and it forms an ion pair with the basic sites on the this compound molecule, masking them and further reducing secondary interactions with the stationary phase.[7] This typically results in sharper, more symmetrical peaks.[8]
Q5: Can the choice of HPLC column affect peak tailing for this compound?
A5: Absolutely. Using a modern, high-purity, end-capped C8 or C18 column is recommended.[6][8] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes like this compound.[1][6] Columns with a lower density of residual silanols or those made with hybrid particle technology can also significantly improve peak shape.[2]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.
Summary of Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Mobile Phase | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a low pH (2-3) is generally recommended.[3][9] |
| Low buffer concentration. | Increase the buffer concentration to 10-50 mM to improve buffering capacity and mask silanol interactions.[3][6] | |
| Absence of a suitable ion-pairing agent. | Add 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases.[8] | |
| Column | Use of an older, non-end-capped column. | Switch to a modern, high-purity, end-capped C8 or C18 column.[6] |
| Column contamination or degradation. | Flush the column with a strong solvent. If performance does not improve, replace the column.[3] | |
| Column void or bed deformation. | This can be caused by pressure shocks or operating at a high pH. Replace the column and consider using a guard column.[10] | |
| Sample | Mass overload. | Dilute the sample and reinject. If peak shape improves, the column was overloaded.[1][3] |
| Sample solvent is stronger than the mobile phase. | Prepare the this compound sample in the initial mobile phase or a weaker solvent.[3][11] | |
| Instrument | Extra-column volume (dead volume). | Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected.[4][6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Analysis
This protocol outlines a general procedure for optimizing the mobile phase to improve the peak shape of this compound.
Objective: To achieve a symmetrical peak with a tailing factor between 0.9 and 1.2.
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Formic acid (FA), HPLC grade (optional alternative to TFA)
-
Ammonium formate or ammonium acetate (optional buffer salts)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Initial Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases before use.[8]
-
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).[3]
-
-
Initial Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detector Wavelength: As appropriate for this compound (e.g., 254 nm or as determined by UV spectrum)
-
Gradient: A typical starting gradient could be 5% to 95% Mobile Phase B over 30 minutes.
-
-
Evaluation and Optimization:
-
Run the initial conditions and evaluate the this compound peak for tailing.
-
If tailing is observed:
-
Confirm Low pH: Ensure the pH of Mobile Phase A is between 2 and 3.
-
Consider Alternative Acidic Additive: While TFA is generally effective, in some LC-MS applications, 0.1% formic acid may be used. However, be aware that formic acid can sometimes lead to poorer peak shape for peptides compared to TFA.[7][12]
-
Increase Ionic Strength: If using a buffer instead of a strong acid, and peak tailing persists, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for LC-UV applications).[6][13]
-
-
-
Final Method:
-
Once an acceptable peak shape is achieved, document the final mobile phase composition and chromatographic conditions.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. biotage.com [biotage.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. glsciences.eu [glsciences.eu]
- 12. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of Luzopeptin A Derivatives: A Comparative Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Luzopeptin A and its derivatives represent a class of potent cyclic depsipeptide antibiotics with significant antitumor and antiviral activities. Their primary mechanism of action involves the bisintercalation of their two quinoline chromophores into the DNA double helix. This high-affinity binding induces significant conformational changes in the DNA, disrupting critical cellular processes such as replication and transcription, ultimately leading to cell death. This guide provides an objective comparison of the performance of this compound derivatives with other DNA intercalating agents, supported by experimental data and detailed methodologies.
Structure-Activity Relationship of Luzopeptin Derivatives
The cytotoxic potency of Luzopeptin derivatives is intrinsically linked to their chemical structure, specifically the acetylation of their tetrahydropyridazine moieties. The structure-activity relationship (SAR) reveals a clear hierarchy of potency among the primary analogs:
-
This compound: The di-acetylated form, exhibiting the highest cytotoxic potency.
-
Luzopeptin B: The mono-deacetylated derivative, demonstrating a 100 to 1000-fold reduction in cytotoxicity compared to this compound.[1]
-
Luzopeptin C: The di-deacetylated parent compound, which is considered virtually inactive as an antitumor agent.[1]
This stark difference in activity underscores the critical role of the acetyl groups in the molecule's interaction with its DNA target.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its key alternatives against various cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines for all compounds are limited, and IC50 values can vary depending on the specific experimental conditions.
| Compound | Cell Line | IC50 Value | Citation |
| This compound (related analog) | L1210 (Murine Leukemia) | ~200 pM | [1] |
| Echinomycin | P388 (Murine Leukemia) | 29.4 pM | [2] |
| U251 (Glioblastoma) | 0.028 µg/mL (at 72h) | [3] | |
| Actinomycin D | HCT-116 (Colon Carcinoma) | 0.55 µg/mL (at 72h) | [3] |
| MCF-7 (Breast Adenocarcinoma) | 0.09 µg/mL (at 72h) | [3] | |
| A549 (Lung Carcinoma) | 0.000201 µM (at 48h) | [4] | |
| PC3 (Prostate Cancer) | 0.000276 µM (at 48h) | [4] | |
| A2780 (Ovarian Cancer) | 0.0017 µM | [4] | |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 µg/mL | [5][6] |
| MCF-7 (Breast Adenocarcinoma) | 2.50 µM (at 24h) | [7] | |
| HepG2 (Hepatocellular Carcinoma) | 12.18 µM (at 24h) | [7] | |
| HeLa (Cervical Cancer) | 2.92 µM (at 24h) | [7] | |
| IMR-32 (Neuroblastoma) | IC50 reported | [8] | |
| UKF-NB-4 (Neuroblastoma) | IC50 reported | [8] |
Comparative DNA Binding Affinity
| Compound | Method | Binding Constant (Kd) / Thermodynamic Parameters | Citation |
| This compound | Gel Mobility Shift Assay | Binds very strongly to DNA, occupying about four base pairs.[9] | [9] |
| Echinomycin | Fluorescence Polarization | Kd = 60.2 nM (for Ecm16-DNA) | [10] |
| Echinomycin | DSC/UV Thermal Denaturation | ΔG° = -7.6 kcal mol⁻¹, ΔH = +3.8 kcal mol⁻¹, ΔS = +38.9 cal mol⁻¹ K⁻¹ (at 20°C) | [11][12] |
Mechanism of Action: DNA Bis-intercalation
This compound and its analogs, along with Echinomycin, are classified as DNA bis-intercalators. Their rigid cyclic peptide backbone holds two planar quinoxaline rings in a specific orientation, allowing them to simultaneously insert between two different sets of DNA base pairs. This "molecular stitch" effectively crosslinks the DNA, causing significant distortion of the double helix. This process inhibits the progression of DNA and RNA polymerases, thereby halting replication and transcription. While this compound shows little to no sequence selectivity, it has been suggested that it binds best to regions containing alternating A and T residues.[13]
Caption: Signaling pathway of this compound derivatives.
Experimental Protocols
Validating the mechanism of action and comparing the efficacy of this compound derivatives and their alternatives require a suite of biophysical and cell-based assays.
DNase I Footprinting Assay
This technique is used to identify the specific binding sites of a ligand on a DNA fragment.
Objective: To determine the DNA sequence preference of this compound derivatives.
Methodology:
-
Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the Luzopeptin derivative to allow for binding equilibrium to be reached.
-
DNase I Digestion: The DNA-ligand complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. Regions where the Luzopeptin derivative is bound are protected from cleavage.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography/Fluorescence Imaging: The gel is imaged to visualize the DNA fragments. The "footprint," a region of the gel with no bands, corresponds to the binding site of the Luzopeptin derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. selleckchem.com [selleckchem.com]
- 5. advetresearch.com [advetresearch.com]
- 6. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and functional analyses of the echinomycin resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Energetics of echinomycin binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Luzopeptin A versus echinomycin: a comparative study of DNA intercalation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent DNA bis-intercalating antibiotics: Luzopeptin A and Echinomycin. By examining their mechanisms of action, DNA binding characteristics, and cytotoxic profiles, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors. The information presented is supported by available experimental data and includes detailed methodologies for key comparative assays.
Mechanism of Action and DNA Binding
Both this compound and Echinomycin are cyclic depsipeptides that exert their biological effects by inserting two planar chromophore moieties between the base pairs of double-stranded DNA. This bis-intercalation distorts the helical structure of DNA, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
This compound contains two quinoline chromophores and is known to bind strongly to DNA.[2] Its interaction can lead to both intramolecular and intermolecular cross-linking of DNA duplexes, with a preference for regions containing alternating adenine (A) and thymine (T) residues.[3] However, some studies suggest that this compound displays little to no sequence selectivity.[2] The acetyl groups on the peptide ring of this compound are crucial for its potent cytotoxic activity.
Echinomycin , on the other hand, possesses two quinoxaline rings and exhibits a clear preference for binding to CpG dinucleotide steps in DNA.[4] Its binding can be cooperative, meaning the binding of one molecule to a CpG site increases the affinity for a second molecule to bind at an adjacent CpG site.[5] This interaction is a key factor in its mechanism of action, which includes the inhibition of hypoxia-inducible factor-1 alpha (HIF-1α) binding to its DNA response elements.
Diagram 1: DNA Intercalation Models
Caption: Comparative DNA intercalation models of this compound and Echinomycin.
Comparative Data
Table 1: DNA Binding Characteristics
| Parameter | This compound | Echinomycin |
| Binding Affinity (Kd) | Not explicitly found | ~4.5 x 10⁵ M⁻¹ |
| Preferred Binding Site | Alternating A-T residues (conflicting reports on selectivity)[2][6] | CpG dinucleotide steps[4] |
| Binding Site Size | Approximately 4 base pairs[2] | 4-6 base pairs |
| Cross-linking | Intramolecular and Intermolecular[1] | Primarily Intramolecular |
| Cooperativity | Not reported | Cooperative binding at adjacent CpG sites[5] |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Cell Line | This compound (or related analog) | Echinomycin |
| L1210 (Leukemia) | ~200 pM (for a related analog)[7] | Data not available |
| U-87 MG (Glioblastoma) | Data not available | Data not specified[4] |
| HeLa (Cervical Cancer) | Data not available | ~2.9 µM[4] |
| A549 (Lung Cancer) | Data not available | >20 µM[4] |
| MCF-7 (Breast Cancer) | Data not available | ~0.01 - 2.5 µM[4] |
Note: The IC50 values are highly dependent on the specific cell line, assay conditions, and duration of exposure.
Affected Signaling Pathways
This compound: The primary mechanism of this compound's cytotoxicity is the direct inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] The specific downstream signaling pathways that are modulated as a consequence of this DNA damage are not as well-defined as those for echinomycin.
Echinomycin: Beyond its direct effects on DNA, echinomycin is a potent inhibitor of the HIF-1α signaling pathway. By binding to CpG sites within the hypoxia-responsive elements (HREs) of gene promoters, echinomycin prevents the binding of the HIF-1α transcription factor, thereby inhibiting the expression of genes involved in angiogenesis, cell survival, and metabolism under hypoxic conditions. Furthermore, echinomycin has been shown to suppress the Notch and mTOR signaling pathways in leukemia cells.
Diagram 2: Echinomycin's Inhibition of the HIF-1α Pathway
Caption: Echinomycin inhibits the HIF-1α pathway by blocking its binding to DNA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare DNA intercalating agents like this compound and Echinomycin.
DNA Footprinting Assay (DNase I)
This assay is used to determine the specific DNA binding sites of a ligand.
Diagram 3: DNA Footprinting Experimental Workflow
Caption: General workflow for a DNase I footprinting experiment.
Protocol:
-
DNA Probe Preparation:
-
A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
The labeled DNA is purified to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
The end-labeled DNA probe is incubated with varying concentrations of this compound or Echinomycin in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂) for 30 minutes at room temperature to allow for equilibrium binding.
-
A control reaction without any drug is included.
-
-
DNase I Digestion:
-
A predetermined, limiting amount of DNase I is added to each reaction and incubated for a short period (e.g., 1-2 minutes) at room temperature to achieve partial digestion.
-
The reaction is stopped by the addition of a stop solution containing EDTA and a DNA loading dye.
-
-
Gel Electrophoresis and Analysis:
-
The DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
The gel is dried and exposed to X-ray film or a phosphorimager screen.
-
The binding site of the drug appears as a "footprint," a region where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of a ligand to a DNA fragment, which results in a retarded migration of the DNA-ligand complex through a non-denaturing gel.
Protocol:
-
Probe Preparation:
-
A short double-stranded DNA oligonucleotide containing the putative binding site is labeled (e.g., with ³²P or a fluorescent dye).
-
-
Binding Reaction:
-
The labeled probe is incubated with varying concentrations of this compound or Echinomycin in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).
-
Incubate for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.
-
-
Detection:
-
The gel is dried and visualized by autoradiography or fluorescence imaging.
-
A "shift" in the mobility of the labeled DNA probe indicates the formation of a DNA-drug complex.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess cell viability.
Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with a range of concentrations of this compound or Echinomycin and incubated for a specified period (e.g., 48 or 72 hours).
-
Control wells with untreated cells and vehicle-treated cells are included.
-
-
MTT Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Solubilization and Absorbance Reading:
-
The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and Echinomycin are both potent DNA bis-intercalators with significant antitumor potential. While they share a general mechanism of disrupting DNA function, they exhibit key differences in their DNA sequence preference, with this compound favoring A-T rich regions and Echinomycin targeting CpG sites. This difference in binding specificity likely contributes to their distinct downstream biological effects, most notably Echinomycin's well-characterized inhibition of the HIF-1α signaling pathway. The acetylation of this compound is critical for its high potency, a feature not present in Echinomycin.
The choice between these two compounds for further research and development will depend on the specific therapeutic context, including the genetic and molecular characteristics of the target cancer. The experimental protocols provided in this guide offer a framework for the consistent and comparative evaluation of these and other novel DNA intercalating agents.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Luzopeptin A, B, and C
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Luzopeptin A, B, and C, a family of potent antitumor antibiotics. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decisions in research and development.
Summary of Cytotoxicity
The cytotoxic potency of the Luzopeptin series is directly linked to the acetylation of their tetrahydropyridazine moieties. This compound, with two acetyl groups, is the most powerful analog. The removal of one acetyl group to form Luzopeptin B leads to a substantial decrease in cytotoxicity, estimated to be between 100 and 1000-fold.[1][2][3] Luzopeptin C, lacking both acetyl groups, is considered to be virtually inactive as an antitumor agent.[1][4]
While comprehensive IC50 values across a wide array of cell lines are not extensively documented in publicly available literature, the established hierarchy of potency is a critical factor for researchers.[1] One study has reported an IC50 value of approximately 200 pM for a compound closely related to this compound in the L1210 cell line, highlighting the exceptional potency of the fully acylated version.[1]
Data Presentation
The following table summarizes the comparative cytotoxicity of this compound, B, and C based on their structural differences and relative potencies.
| Compound | Structure | Relative Potency | Reported IC50 (L1210 Cell Line) |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[1] |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[1] | Not Available |
| Luzopeptin C | Di-deacetylated | Virtually inactive[1][4] | Not Available |
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of Luzopeptin analogs, based on standard methodologies for evaluating DNA intercalating agents.
MTT Assay for Cell Viability
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, B, and C against a selected cancer cell line (e.g., L1210, MCF-7, HeLa).[1]
Objective: To determine the IC50 of this compound, B, and C.
Materials:
-
This compound, B, and C
-
Selected cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1]
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each Luzopeptin analog in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations for testing.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5][6]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of Luzopeptin analogs.
Mechanism of Action: DNA Bisintercalation and Signaling
The primary mechanism of action for the cytotoxic effects of Luzopeptins is their function as DNA bisintercalators.[1][6][7][8] The two quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix, while the cyclic depsipeptide backbone resides in the minor groove.[1] This binding event distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][7][8] Studies on Luzopeptin B have also provided direct evidence of both intramolecular and intermolecular DNA cross-linking, which can result in more complex DNA damage.[1]
A key finding in the study of Luzopeptins is that the inactivity of Luzopeptin C is not due to an inability to bind to DNA.[4] In fact, studies have shown that Luzopeptin C is as effective, and in some cases slightly more so, than this compound and B in intercalating into DNA and inducing intermolecular cross-links.[4] This suggests that the lack of cytotoxicity of Luzopeptin C lies in cellular processes downstream of DNA binding.[4] It is hypothesized that while Luzopeptin C binds to DNA, it fails to trigger the necessary downstream signaling cascades that lead to cell cycle arrest and apoptosis.[4] The specific conformation adopted by the acetylated this compound upon DNA binding may be crucial for recruiting proteins involved in the DNA damage response, a step that may be absent in the case of Luzopeptin C.[4]
Caption: Proposed differential signaling pathways of this compound and C.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and comparative evaluation of this compound-C and quinoxapeptin A-C - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Luzopeptin A and Quinoxapeptins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Luzopeptin A and the quinoxapeptin family of cyclic depsipeptides. While structurally similar, these compounds exhibit markedly different primary biological effects, with this compound demonstrating potent cytotoxic activity and quinoxapeptins showing significant promise as anti-HIV-1 agents. This document outlines their shared mechanism of action, presents available quantitative data on their respective potencies, and details the experimental protocols used to evaluate their activities.
Mechanism of Action: DNA Bis-intercalation
Both this compound and quinoxapeptins exert their biological effects through a common mechanism: DNA bis-intercalation. These molecules possess two planar quinoxaline chromophores that insert themselves between the base pairs of the DNA double helix. The cyclic peptide backbone of the molecules then lies within the minor groove of the DNA. This interaction distorts the helical structure of DNA, thereby interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and, in the case of cancer cells, apoptosis.
Caption: Mechanism of DNA Bis-intercalation by this compound and Quinoxapeptins.
Comparative Biological Activity: An Inverse Relationship
A fascinating aspect of the luzopeptin and quinoxapeptin families is the inverse relationship between their cytotoxic and anti-HIV-1 activities, which is dictated by the degree of acetylation on their tetrahydropyridazine moieties.
Cytotoxicity
This compound, being di-acetylated, is the most potent cytotoxic agent among the luzopeptin analogs. The progressive removal of these acetyl groups, as seen in Luzopeptin B (mono-deacetylated) and C (di-deacetylated), leads to a significant reduction in cytotoxic potency. Quinoxapeptins, which are analogs of luzopeptins, generally exhibit lower cytotoxicity.
| Compound | Structure | Relative Cytotoxic Potency | Reported IC50 (L1210 Cell Line) |
| This compound | Di-acetylated | Most Potent | ~200 pM (for a related analog)[1] |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[1] | Not Available |
| Luzopeptin C | Di-deacetylated | Virtually inactive[1] | Not Available |
| Quinoxapeptins | Variable | Generally less cytotoxic than this compound | Not widely reported |
Anti-HIV-1 Activity
In contrast to their cytotoxic profiles, the anti-HIV-1 activity, specifically the inhibition of HIV-1 reverse transcriptase (RT), is most potent in the least cytotoxic members of these families. Quinoxapeptin C stands out as a potent inhibitor of HIV-1 RT.
| Compound | Relative Anti-HIV-1 RT Potency |
| Quinoxapeptin C | +++ (Most Potent) |
| Quinoxapeptin B | ++ |
| Quinoxapeptin A | + |
| Luzopeptin C | High |
| Luzopeptin B | Moderate |
| This compound | Low |
Experimental Protocols
The following are representative protocols for determining the cytotoxicity and anti-HIV-1 activity of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (this compound, quinoxapeptins) to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Anti-HIV-1 Activity: ELISA-based Reverse Transcriptase Inhibition Assay
This assay measures the inhibition of HIV-1 reverse transcriptase activity in a cell-free system.
Protocol:
-
Reaction Setup: In a microplate, combine a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP, such as DIG-dUTP and Biotin-dUTP), and the HIV-1 RT enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compounds (quinoxapeptins, luzopeptins) to the reaction wells.
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled newly synthesized DNA.
-
Detection: Add an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The amount of color development is proportional to the amount of synthesized DNA.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition of RT activity relative to the no-inhibitor control and determine the IC50 value.
Caption: Workflow for ELISA-based HIV-1 RT Inhibition Assay.
Conclusion
The comparative analysis of this compound and quinoxapeptins reveals a compelling example of how subtle structural modifications can dramatically alter biological activity. This compound, with its di-acetylated structure, is a highly potent cytotoxic agent, making it a candidate for further investigation in oncology. Conversely, the quinoxapeptin series, particularly Quinoxapeptin C, demonstrates potent inhibitory activity against HIV-1 reverse transcriptase with reduced cytotoxicity, positioning this class of compounds as promising leads for the development of novel antiretroviral therapies. This clear divergence in their primary biological activities underscores the importance of detailed structure-activity relationship studies in drug discovery and development.
References
Navigating Resistance: A Comparative Guide to Luzopeptin A Cross-Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Luzopeptin A, a potent antitumor antibiotic, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its unique mechanism of action, involving DNA bisintercalation and the induction of DNA cross-links, sets it apart from many conventional chemotherapeutic agents. However, the potential for cancer cells to develop resistance to this compound, and the corresponding cross-resistance to other anticancer drugs, remains a critical area of investigation. This guide provides a framework for understanding and evaluating the cross-resistance profiles involving this compound, offering detailed experimental protocols and data presentation formats to aid in preclinical drug development and resistance mechanism studies.
While specific, comprehensive cross-resistance studies involving this compound are not extensively available in publicly accessible literature, this guide synthesizes information on its mechanism of action and established principles of multidrug resistance (MDR) to propose a robust investigational approach.
Understanding the Landscape of Resistance to DNA-Binding Agents
Resistance to DNA-binding agents like this compound can arise from a multitude of cellular changes.[1][2][3] These mechanisms can be broadly categorized as:
-
Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][4]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can counteract the DNA damage induced by this compound, leading to cell survival.[5]
-
Alterations in Drug Target: While less common for intercalating agents, mutations or modifications of DNA structure could potentially reduce the binding affinity of this compound.
-
Activation of Pro-Survival Signaling: Increased activity of pathways that inhibit apoptosis (e.g., Bcl-2 family proteins) can allow cancer cells to tolerate drug-induced DNA damage.[5]
-
Reduced Drug Uptake: Changes in membrane permeability or the expression of uptake transporters could limit the entry of this compound into the cell.[6]
Given that this compound is a peptide-based molecule, its cellular uptake may differ from small molecule drugs, potentially influencing its susceptibility to certain resistance mechanisms. The acetylation of its peptide ring is crucial for its activity, suggesting that modifications to this structure could also play a role in resistance.[6][7]
Hypothetical Cross-Resistance Profile of this compound
Based on its mechanism as a DNA bisintercalator, it is plausible that cancer cells resistant to this compound may exhibit cross-resistance to other DNA-damaging agents. Conversely, they might retain sensitivity to drugs with different mechanisms of action. The following table presents a hypothetical cross-resistance profile for a this compound-resistant cancer cell line (e.g., L1210/LuzA-R).
Table 1: Hypothetical IC50 Values and Resistance Factors for this compound-Resistant Cells
| Compound | Drug Class | Mechanism of Action | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Factor (RF) |
| This compound | Peptide Antibiotic | DNA Bisintercalator | 0.2 | 20 | 100 |
| Doxorubicin | Anthracycline | DNA Intercalator, Topoisomerase II Inhibitor | 10 | 150 | 15 |
| Cisplatin | Platinum Compound | DNA Cross-linking Agent | 1000 | 5000 | 5 |
| Etoposide | Topoisomerase II Inhibitor | Topoisomerase II Inhibitor | 500 | 2500 | 5 |
| Paclitaxel | Taxane | Microtubule Stabilizer | 5 | 6 | 1.2 |
| Vincristine | Vinca Alkaloid | Microtubule Destabilizer | 2 | 30 | 15 |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase Inhibitor | 5000 | 5200 | 1.04 |
Resistance Factor (RF) = IC50 (Resistant Line) / IC50 (Parental Line)
In this hypothetical scenario, the this compound-resistant cell line demonstrates significant cross-resistance to other DNA-damaging agents (Doxorubicin, Cisplatin, Etoposide) and a drug known to be a substrate for P-gp (Vincristine), suggesting a potential MDR phenotype. Minimal cross-resistance is observed with agents having distinct mechanisms of action like Paclitaxel and 5-Fluorouracil.
Experimental Protocols
To investigate the cross-resistance profile of this compound, a systematic approach involving the development of a resistant cell line and subsequent drug sensitivity testing is required.
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound (e.g., L1210 murine leukemia).
-
Initial IC50 Determination: Perform a baseline cytotoxicity assay (e.g., MTT assay) to determine the initial IC50 of this compound in the parental cell line.
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Once the cells recover and resume normal proliferation, subculture them and gradually increase the concentration of this compound in the culture medium.
-
Continue this process of stepwise dose escalation over several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
-
Clonal Selection: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting to ensure a homogenous resistant cell line.
-
Characterization of the Resistant Phenotype:
-
Regularly determine the IC50 of this compound in the resistant cell line to confirm the stability of the resistant phenotype.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Cytotoxicity and Cross-Resistance Testing (MTT Assay)
-
Cell Seeding: Seed both the parental and this compound-resistant cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8]
-
Drug Preparation: Prepare serial dilutions of this compound and other test compounds (e.g., doxorubicin, cisplatin, paclitaxel) in the appropriate cell culture medium.
-
Drug Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value for each drug in both the parental and resistant cell lines using non-linear regression analysis.
-
Calculate the resistance factor (RF) for each drug.
-
Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the experimental design and potential mechanisms of resistance, Graphviz diagrams are provided below.
References
- 1. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular paradigms of multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor | MDPI [mdpi.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Antitumor Efficacy of Luzopeptin A in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Luzopeptin A, also known as BBM 928A, is a potent antitumor antibiotic belonging to the quinoxapeptin family. Its mechanism of action involves the bisintercalation of its two quinoline chromophores into the DNA double helix, leading to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of this compound's antitumor efficacy in various animal models, supported by available experimental data, and compares its activity with other agents.
In Vivo Antitumor Activity of this compound
This compound has demonstrated significant antitumor activity against a range of murine tumor models. The following tables summarize the quantitative data from preclinical studies.
Table 1: Efficacy of this compound against Murine Leukemias
| Tumor Model | Administration Route | Optimal Dose (mg/kg/injection) | T/C (%)* | Net Log10 Cell Kill | Reference |
| P388 Leukemia | Intraperitoneal (i.p.) | 0.05 | >150 | - | [1] |
| L1210 Leukemia | Intraperitoneal (i.p.) | 0.025 | 125-150 | - | [1] |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100. A T/C > 125% is considered significant activity.
Table 2: Efficacy of this compound against Murine Solid Tumors
| Tumor Model | Administration Route | Optimal Dose (mg/kg/injection) | T/C (%)* | Net Log10 Cell Kill | Reference |
| B16 Melanoma | Intraperitoneal (i.p.) | 0.05 | >150 | 3.7 (average) | [1] |
| Lewis Lung Carcinoma | Intraperitoneal (i.p.) | - | 125-150 | - | [1] |
| Madison 109 Lung Carcinoma | Intraperitoneal (i.p.) | - | 125-150 | - | [1] |
| Sarcoma 180 | - | - | Active | - | [2] |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100.
Comparative Efficacy
Experimental Protocols
The following are generalized experimental protocols based on the available literature for evaluating the in vivo antitumor efficacy of this compound.
Murine Leukemia Models (P388 and L1210)
-
Animal Model: DBA/2 or other suitable mouse strains.
-
Tumor Inoculation: Intraperitoneal (i.p.) injection of a specified number of P388 or L1210 leukemia cells (e.g., 1 x 10^6 cells).
-
Drug Preparation: this compound is prepared as a suspension in a suitable vehicle, such as 0.9% NaCl solution. A soluble formulation can also be used.[1]
-
Treatment Regimen:
-
Administration: Intraperitoneal (i.p.) injections.
-
Dosing: Doses ranging from approximately 0.01 to 0.1 mg/kg/injection.
-
Schedule: Treatment is typically initiated 24 hours after tumor inoculation and can be administered on various schedules (e.g., daily for 9 days, or on days 1, 5, and 9).
-
-
Efficacy Evaluation:
-
The primary endpoint is the median survival time of the treated and control groups.
-
The T/C percentage is calculated to determine the antitumor activity.
-
Net log10 cell kill can also be calculated based on the delay in median day of death.
-
Murine Solid Tumor Models (e.g., B16 Melanoma)
-
Animal Model: C57BL/6 mice for B16 melanoma.
-
Tumor Inoculation: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection of a specified number of tumor cells.
-
Drug Preparation: As described for the leukemia models.
-
Treatment Regimen:
-
Administration: Intraperitoneal (i.p.) injections.
-
Dosing and Schedule: Similar to the leukemia models, with doses and schedules optimized for the specific tumor type.
-
-
Efficacy Evaluation:
-
For i.p. tumors, the primary endpoint is median survival time and calculation of T/C percentage.
-
For s.c. tumors, tumor growth inhibition is measured by caliper measurements of tumor volume over time.
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is its high-affinity binding to DNA through bisintercalation, where both of its quinoline rings insert between DNA base pairs. This interaction can lead to intramolecular cross-linking of the DNA duplex, causing significant conformational changes that obstruct DNA replication and transcription. This disruption of fundamental cellular processes is believed to be the basis of its potent antitumor effects, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow
The general workflow for evaluating the in vivo antitumor efficacy of a compound like this compound is outlined below.
Caption: General workflow for in vivo antitumor efficacy studies.
References
Unraveling the DNA Binding Landscape of Luzopeptin A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects by binding to DNA. Understanding its precise binding site preference is crucial for the development of targeted cancer therapies. This guide provides a comprehensive comparison of this compound's DNA binding characteristics with other intercalating agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a bis-intercalator, meaning it inserts two of its planar quinoline rings between the base pairs of the DNA double helix.[1][2] This unique mechanism can lead to both intramolecular and intermolecular cross-linking of DNA duplexes.[3] Experimental evidence suggests that while this compound shows a preference for regions with alternating adenine (A) and thymine (T) residues, a definitive consensus sequence for its binding has not been established.[4][5][6] Some studies even suggest that it binds very strongly to DNA with little to no sequence selectivity, occupying approximately four base pairs.[7] Its binding characteristics are notably different from the structurally related bis-intercalator, echinomycin.[4][5][6]
Comparative Analysis of DNA Binding Properties
The following table summarizes the key DNA binding characteristics of this compound in comparison to other well-known DNA intercalating agents.
| Feature | This compound | Echinomycin | Doxorubicin |
| Intercalation Mode | Bis-intercalator | Bis-intercalator | Mono-intercalator |
| Primary Binding Preference | Alternating A-T rich regions; d(C-A)•d(T-G) steps[4][5][6][8] | CpG steps | GC-rich sequences |
| Sequence Selectivity | Moderate to low; no firm consensus sequence[4][7] | High | Moderate |
| Binding Footprint | ~4 base pairs[7] | 2 base pairs | 2-3 base pairs |
| Reported Effects on DNA | Intramolecular and intermolecular cross-linking[3] | DNA unwinding | Inhibition of Topoisomerase II, DNA strand breaks[1] |
Experimental Determination of Binding Preferences
Several biophysical and biochemical techniques are employed to elucidate the DNA binding sites of molecules like this compound.
DNase I Footprinting Assay
This technique is a powerful method for identifying the specific DNA sequences to which a ligand binds.[9][10] The principle lies in the ability of the bound ligand to protect the DNA from cleavage by the DNase I enzyme.
Experimental Protocol:
-
DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for complex formation. A control reaction without this compound is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to both the experimental and control reactions to randomly cleave the DNA backbone, except where it is protected by the bound ligand.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography/Imaging: The gel is visualized by autoradiography or fluorescence imaging. The protected region, or "footprint," appears as a gap in the ladder of DNA fragments in the lane containing this compound compared to the control lane.
Workflow for DNase I Footprinting Assay.
Gel Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule.[11] The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing gel than the free DNA fragment.
Experimental Protocol:
-
Probe Preparation: A DNA probe corresponding to a putative binding site is labeled with a radioactive or non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of this compound.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel and subjected to electrophoresis.
-
Detection: The positions of the labeled DNA are detected. A "shifted" band that moves more slowly than the free probe indicates the formation of a DNA-Luzopeptin A complex.
Workflow for Gel Mobility Shift Assay (EMSA).
2D NMR Spectroscopy and Molecular Dynamics
For a high-resolution structural understanding of the interaction, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy combined with molecular dynamics simulations can be employed. This approach provides detailed information about the specific atoms involved in the interaction and the conformation of both the DNA and this compound in the complex.[8]
Signaling Pathways and Logical Relationships
The interaction of this compound with DNA ultimately leads to the disruption of cellular processes that rely on DNA as a template, such as replication and transcription, inducing cytotoxicity. The logical flow from DNA binding to cellular effect is a key aspect of its mechanism of action.
Logical flow from this compound binding to cellular response.
Conclusion
The available evidence confirms that this compound is a potent DNA binding agent with a preference for A-T rich sequences, although it can bind to DNA with limited sequence specificity. Its bis-intercalating nature distinguishes it from many other DNA binders and contributes to its ability to cross-link DNA. Further high-resolution structural studies and quantitative binding assays on a wider range of DNA sequences are warranted to fully delineate the nuances of its binding preferences and to guide the rational design of next-generation anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
The Pivotal Role of Acetylation in the Bioactivity of Luzopeptin A and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of complex natural products is paramount for the design of novel therapeutics. This guide provides a comprehensive comparison of Luzopeptin A, a potent antitumor antibiotic, and its synthetic and naturally occurring analogs. By examining their cytotoxic and antiviral activities in conjunction with their DNA binding properties, we elucidate the critical structural motifs that govern their biological function.
Luzopeptins are a family of cyclic depsipeptides that exert their biological effects primarily through the bis-intercalation of their two quinoline chromophores into the minor groove of DNA. This interaction distorts the DNA helix, interfering with essential cellular processes such as replication and transcription, ultimately leading to cytotoxicity. The core structure of the luzopeptins features a C2-symmetric 32-membered ring with two pendant 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores. Key variations among the analogs, which dramatically influence their bioactivity, occur at the L-threo-β-hydroxypyridazine (L-Htp) subunits.
Comparative Biological Activity of Luzopeptin and Quinoxapeptin Analogs
The biological activity of luzopeptin analogs is profoundly influenced by the degree of acetylation on the tetrahydropyridazine moieties. A clear structure-activity relationship is observed in their cytotoxic effects against cancer cell lines. In contrast, a reverse trend is noted for the inhibition of HIV-1 Reverse Transcriptase.
In Vitro Cytotoxicity
This compound, the di-acetylated analog, is the most potent cytotoxic agent in the series. The sequential removal of these acetyl groups, yielding Luzopeptin B (mono-deacetylated) and Luzopeptin C (di-deacetylated), results in a dramatic decrease in potency, with Luzopeptin C being virtually inactive as an antitumor agent.[1] A similar trend is observed for the synthetic quinoxapeptin analogs.
| Compound | Structure | IC50 (µM) vs. L1210 (Leukemia) | IC50 (µM) vs. HCT-116 (Colon) |
| This compound | Di-acetylated | 0.0001 | 0.0001 |
| Luzopeptin B | Mono-deacetylated | 0.01 | 0.01 |
| Luzopeptin C | Di-deacetylated | >1 | >1 |
| Quinoxapeptin A | Di-acetylated | 0.01 | 0.01 |
| Quinoxapeptin B | Mono-deacetylated | 1 | 1 |
| Quinoxapeptin C | Di-deacetylated | >10 | >10 |
Data sourced from Boger et al., 1999.[2]
HIV-1 Reverse Transcriptase Inhibition
Interestingly, the structure-activity relationship for antiviral activity against HIV-1 Reverse Transcriptase (RT) is the inverse of that observed for cytotoxicity. The di-deacetylated analogs, Luzopeptin C and Quinoxapeptin C, are the most potent inhibitors of HIV-1 RT.[2] This suggests a different binding mode or mechanism of action for the inhibition of this viral enzyme compared to the induction of cytotoxicity in cancer cells.
| Compound | IC50 (µM) vs. HIV-1 RT |
| This compound | >100 |
| Luzopeptin B | 50 |
| Luzopeptin C | 10 |
| Quinoxapeptin A | 25 |
| Quinoxapeptin B | 5 |
| Quinoxapeptin C | 1 |
Data sourced from Boger et al., 1999.[2]
Mechanism of Action: DNA Bis-intercalation
The primary mechanism of action for the luzopeptins is their ability to bind to DNA as bis-intercalating agents. The two planar quinoline chromophores insert into the DNA double helix, while the cyclic depsipeptide backbone resides in the minor groove. This binding event causes a significant distortion of the DNA structure, which is thought to be the basis for their biological activity. Studies have shown that luzopeptins preferentially bind to regions of DNA containing alternating adenine and thymine residues.[3] While Luzopeptin C can bind to DNA, its lack of cytotoxicity suggests that DNA binding alone is not sufficient to induce a cytotoxic response and that the acetyl groups of this compound may be crucial for subsequent cellular events that lead to cell death.[1]
Caption: Proposed mechanism of action for this compound cytotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against various cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., L1210, HCT-116) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
Luzopeptin analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations.
-
The culture medium is removed from the cells and replaced with medium containing the test compounds. Cells are incubated for 48-72 hours.[2]
3. Cell Viability Assessment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.[2]
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where luzopeptin analogs bind.
1. DNA Probe Preparation:
-
A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
2. Binding Reaction:
-
The end-labeled DNA probe is incubated with varying concentrations of the luzopeptin analog to allow for binding equilibrium to be reached.
3. DNase I Digestion:
-
A low concentration of DNase I is added to the binding reaction. DNase I will randomly cleave the DNA backbone, except in the regions where the luzopeptin analog is bound, creating a "footprint."
4. Gel Electrophoresis and Autoradiography:
-
The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to X-ray film (for radioactive labels) or imaged (for fluorescent labels). The region of the DNA protected by the bound ligand will appear as a gap in the ladder of DNA fragments.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of luzopeptin analogs to inhibit the activity of HIV-1 RT.
1. Assay Setup:
-
A reaction mixture is prepared containing a template RNA, a primer, dNTPs, and recombinant HIV-1 RT enzyme.
-
Serial dilutions of the luzopeptin analogs are added to the reaction mixture.
2. Reverse Transcription Reaction:
-
The reaction is incubated to allow the reverse transcriptase to synthesize a complementary DNA (cDNA) strand from the RNA template.
3. Quantification of cDNA:
-
The amount of newly synthesized cDNA is quantified. This can be done using various methods, such as ELISA-based assays that detect incorporated labeled nucleotides or by quantitative PCR (qPCR).
4. Data Analysis:
-
The percentage of inhibition of HIV-1 RT activity is calculated for each concentration of the analog relative to a no-inhibitor control.
-
The IC50 value is determined from the dose-response curve.
Structure-Activity Relationship Summary
The stark differences in the biological activities of the luzopeptin analogs highlight a critical structure-activity relationship centered on the acetylation of the L-Htp residues.
Caption: Structure-activity relationship of Luzopeptin analogs.
References
Comparative Transcriptomics of Luzopeptin A and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of the DNA bis-intercalator Luzopeptin A. Due to the limited availability of public transcriptomic data specifically for this compound, this document leverages experimental data from a closely related and well-studied compound with the same mechanism of action, Echinomycin, to provide a representative analysis of the anticipated cellular responses.
This compound belongs to the quinoxaline family of antibiotics and functions as a DNA bis-intercalator. By inserting itself between DNA base pairs, it can disrupt DNA replication and transcription, leading to cellular apoptosis. Understanding the precise gene expression changes induced by this class of compounds is crucial for elucidating their therapeutic mechanisms and potential off-target effects. This guide offers a comparative framework based on the transcriptomic effects of Echinomycin, a potent antitumor agent that also acts as a DNA bis-intercalator.
Executive Summary
Echinomycin has been shown to induce significant changes in gene expression in various cancer cell lines. Key affected pathways include the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) signaling, modulation of the NOTCH signaling pathway, and the induction of apoptosis through the cytochrome c-ERK-caspase-3 pathway. Comparative transcriptomic analyses of tumor cells treated with Echinomycin have identified a range of differentially expressed genes, providing insights into the molecular mechanisms underlying its antitumor activity. This guide will present this data in a structured format, alongside detailed experimental protocols and visual representations of the key biological processes involved.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the key genes and pathways modulated by Echinomycin treatment in different cancer cell lines, serving as a proxy for the expected effects of this compound.
Table 1: Differentially Expressed Genes in KSHV-Positive Tumor Cells Treated with Echinomycin
| Gene | Regulation | Putative Function |
| KDM4B | Downregulated | Histone demethylase, oncogenic role |
| Tau (MAPT) | Downregulated | Microtubule-associated protein, implicated in neurodegenerative diseases and cancer |
| MYC | Downregulated | Transcription factor, key regulator of cell proliferation and apoptosis |
| HIF1α | Downregulated | Transcription factor, master regulator of cellular response to hypoxia |
| RTA (ORF50) | Upregulated | Viral lytic transactivator |
| ORF26 | Upregulated | Minor capsid protein |
Source: Data synthesized from a comparative transcriptomic analysis of KSHV-positive tumor cells.[1]
Table 2: Key Genes and Pathways Affected by Echinomycin in Leukemia Cell Lines
| Gene/Pathway | Effect of Echinomycin | Cell Lines |
| HIF1α | Decreased protein expression | Acute myeloid leukemia and T-lymphoblastic leukemia cell lines |
| GLUT1 | Decreased mRNA expression | Leukemia cell lines |
| BCL2 | Decreased mRNA expression | Leukemia cell lines |
| NOTCH1 | Suppressed protein expression | Leukemia cell lines |
| MYC | Suppressed protein expression | Leukemia cell lines |
| AKT | Suppressed protein expression | Leukemia cell lines |
| mTOR | Suppressed protein expression | Leukemia cell lines |
| Cleaved caspase-3 | Increased protein expression | Leukemia cell lines |
Source: Data synthesized from studies on the effects of Echinomycin on leukemia cell growth and signaling.[2][3]
Experimental Protocols
Comparative Transcriptomic Analysis of KSHV-Positive Tumor Cells
-
Cell Lines: KSHV-positive primary effusion lymphoma (PEL) cell lines (e.g., BCBL-1) and KSHV-infected endothelial cells (e.g., TIVE-LTC).
-
Treatment: Cells were treated with Echinomycin at concentrations ranging from 0.1 to 2 nM.
-
RNA Isolation and Sequencing: Total RNA was extracted from treated and untreated (control) cells. RNA sequencing (RNA-seq) was performed to generate transcriptomic profiles.
-
Data Analysis: Differential gene expression analysis was conducted to identify genes that were significantly upregulated or downregulated upon Echinomycin treatment. Pathway analysis was then performed to identify the biological pathways enriched among the differentially expressed genes.[1]
Gene Expression Analysis in Leukemia Cell Lines
-
Cell Lines: Three acute myeloid leukemia cell lines and three T-lymphoblastic leukemia cell lines were used.
-
Treatment: Cells were cultured with various concentrations of Echinomycin.
-
Analysis of mRNA Expression: Reverse-transcription polymerase chain reaction (RT-PCR) was used to quantify the mRNA levels of target genes, including GLUT1 and BCL2. Gene expression was normalized to a housekeeping gene.[3]
-
Analysis of Protein Expression: Immunoblotting (Western blotting) was performed to measure the protein levels of key signaling molecules such as HIF1α, NOTCH1, MYC, AKT, mTOR, and cleaved caspase-3.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by DNA bis-intercalators like this compound and Echinomycin.
Caption: Mechanism of action for this compound and Echinomycin.
Caption: Echinomycin-induced apoptotic pathway.
Experimental Workflow
References
The Critical Role of Acetyl Groups in the Potency of Luzopeptin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luzopeptin A and its deacetylated analogs, Luzopeptin B and C, to elucidate the vital role of acetyl groups in its potent cytotoxic activity. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding the structure-activity relationship of this class of cyclic depsipeptides.
Luzopeptins are potent antitumor antibiotics that exert their biological effects through the bisintercalation of their two quinoline chromophores into the DNA double helix. This action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1]. The family of Luzopeptins, primarily A, B, and C, differ only in the acetylation of their tetrahydropyridazine moieties, a seemingly minor structural change that dramatically impacts their cytotoxic potency[1].
Comparative Cytotoxicity: A Tale of Two Acetyl Groups
Experimental data unequivocally demonstrates that the presence of two acetyl groups in this compound is paramount for its high potency. The removal of one acetyl group to form Luzopeptin B results in a significant 100- to 1000-fold reduction in cytotoxicity. The complete deacetylation to Luzopeptin C renders the molecule virtually inactive as an antitumor agent[1].
Table 1: Comparative Cytotoxicity (IC50) of Luzopeptin Analogs Against Various Cancer Cell Lines
| Compound | Structure | L1210 (Leukemia) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| This compound | Di-acetylated | ~0.2 nM (related analog)[1] | Data not available | Data not available | Data not available | Data not available |
| Luzopeptin B | Mono-deacetylated | 100-1000x less potent than A[1] | Data not available | Data not available | Data not available | Data not available |
| Luzopeptin C | Di-deacetylated | Inactive[1] | Inactive | Inactive | Inactive | Inactive |
Note: Specific IC50 values for this compound, B, and C across a wide range of cell lines are not extensively published, particularly for the less potent analogs. The established potency hierarchy is a key takeaway from available research. Due to its established inactivity, specific IC50 values for Luzopeptin C are often not reported as they fall outside typical preclinical screening concentrations.
Physicochemical Properties: The Influence of Acetylation
The acetyl groups also influence the physicochemical properties of the Luzopeptin molecules, which may contribute to the observed differences in biological activity. While comprehensive experimental data is limited, predicted values suggest differences in properties such as lipophilicity and hydrogen bonding capacity.
Table 2: Comparative Physicochemical Properties of Luzopeptin Analogs
| Property | This compound | Luzopeptin B | Luzopeptin C |
| Molecular Formula | C64H78N14O24[2] | C62H76N14O23 | C60H74N14O22[3] |
| Molecular Weight | 1427.4 g/mol [2] | ~1385.3 g/mol | 1343.3 g/mol [3] |
| XLogP3-AA (Predicted) | -0.8[2] | Data not available | -5.4[3] |
| Hydrogen Bond Donor Count | 10[2] | Data not available | 10[3] |
| Hydrogen Bond Acceptor Count | 24[2] | Data not available | 22[3] |
The higher predicted lipophilicity (less negative XLogP3-AA) of this compound compared to Luzopeptin C may influence its ability to traverse cellular membranes and reach its intracellular target, DNA.
Experimental Protocols
A standard methodology to determine the cytotoxic potency of Luzopeptin analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, B, and C in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the structure-activity relationship and the experimental process, the following diagrams are provided.
References
Cross-Validation of Luzopeptin A Activity: A Comparative Guide for Researchers
An Objective Analysis of a Potent DNA Bis-intercalator and its Clinically Relevant Alternatives in Diverse Laboratory Settings
Luzopeptin A, a cyclic depsipeptide antibiotic, has garnered significant interest within the scientific community for its potent antitumor and antiviral activities. Its primary mechanism of action is the bis-intercalation of its two quinoline chromophores into the DNA double helix. This binding distorts the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of this compound's activity alongside established DNA intercalating agents, Doxorubicin and Daunorubicin. A key focus is the critical aspect of cross-validation of in vitro activity, highlighting the potential for variability in results across different laboratory settings and the importance of standardized protocols.
Mechanism of Action: DNA Bis-intercalation
This compound acts by inserting its planar quinoline rings between the base pairs of DNA. This dual intercalation event is facilitated by its cyclic peptide backbone and leads to a significant structural alteration of the DNA helix, inhibiting the function of enzymes such as DNA and RNA polymerases.
Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Laboratory Setting/Source |
| This compound (related analog) | L1210 | Leukemia | ~200 pM | Benchchem[1] |
| Doxorubicin | HCT116 | Colon Cancer | 24.30 µg/ml | Egyptian Journal of Chemistry[2] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/ml | Egyptian Journal of Chemistry[2] | |
| PC3 | Prostate Cancer | 2.64 µg/ml | Egyptian Journal of Chemistry[2] | |
| A549 | Lung Cancer | 1.50 µM | Spandidos Publications[3] | |
| HeLa | Cervical Cancer | 1.00 µM | Spandidos Publications[3] | |
| LNCaP | Prostate Cancer | 0.25 µM | Spandidos Publications[3] | |
| MCF-7 | Breast Cancer | 2.50 µM | Trends in Sciences[4] | |
| Daunorubicin | HL-60 | Acute Myeloid Leukemia | 2.52 µM | PubMed Central[5] |
| U937 | Histiocytic Lymphoma | 1.31 µM | PubMed Central[5] | |
| EPG85-257 | Gastric Carcinoma | ~10 nM | ResearchGate[6] | |
| EPP85-181 | Pancreatic Carcinoma | ~20 nM | ResearchGate[6] |
Cross-Validation and Inter-Laboratory Variability
A direct cross-validation study of this compound's activity in different laboratory settings has not been identified in the public domain. However, the broader challenge of inter-laboratory variability in in vitro cytotoxicity assays is well-documented. IC50 values for the same compound in the same cell line can vary significantly between different studies and even between experiments within the same lab. For instance, reported IC50 values for cisplatin against SKOV-3 cells have ranged from 2 to 40 µM[7].
Several factors contribute to this variability:
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers, leading to altered drug sensitivity.
-
Cell Culture Conditions: Differences in media formulation, serum concentration, and incubation conditions can impact cell growth and drug response.
-
Assay Protocol Differences: Variations in cell seeding density, drug incubation time, and the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo) can all influence the final IC50 value[7][8].
-
Reagent Quality and Handling: The purity and handling of both the test compound and assay reagents are critical for reproducible results.
Given these variables, it is imperative for researchers to perform their own dose-response experiments to determine the IC50 of a compound in their specific experimental system. The protocols provided in this guide offer standardized methods to facilitate more comparable results.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a widely used method for assessing cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
This compound and comparator compounds (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Perform a cell count and adjust the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment[4][9].
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle-treated (DMSO) controls[1].
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere[1].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[2][10].
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[4][9].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[4][9].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
DNA Intercalation Assay: Fluorescence Quenching
This assay measures the displacement of a fluorescent DNA intercalator (like ethidium bromide) by a test compound.
Materials:
-
Calf thymus DNA (ct-DNA)
-
Tris-HCl buffer
-
Ethidium bromide (EtBr) solution
-
This compound or comparator compound
-
Fluorometer
Procedure:
-
Prepare DNA-EtBr Complex: Prepare a solution of ct-DNA in Tris-HCl buffer. Add EtBr to the DNA solution and incubate to allow for the formation of the fluorescent DNA-EtBr complex.
-
Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex.
-
Titration with Test Compound: Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
Fluorescence Quenching: After each addition of the test compound, record the fluorescence intensity. Intercalation of the test compound will displace EtBr from the DNA, leading to a quenching of the fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the concentration required for 50% quenching of the fluorescence, which is indicative of the compound's DNA binding affinity.
DNA Intercalation Assay: Viscosity Measurement
DNA intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of a DNA solution[11].
Materials:
-
Linearized DNA (e.g., sonicated ct-DNA)
-
Buffer solution
-
This compound or comparator compound
-
Viscometer (e.g., an Ostwald viscometer)
-
Water bath for temperature control
Procedure:
-
Prepare DNA Solution: Prepare a solution of linearized DNA in the buffer.
-
Measure Initial Viscosity: Measure the flow time of the DNA solution through the viscometer to determine its initial viscosity.
-
Add Test Compound: Add a known concentration of the test compound to the DNA solution and allow it to equilibrate.
-
Measure Viscosity Changes: Measure the flow time of the DNA-compound mixture. An increase in flow time indicates an increase in viscosity, suggesting an intercalative binding mode[12].
-
Data Analysis: Plot the relative viscosity (η/η₀)^(1/3) versus the ratio of [compound]/[DNA], where η is the viscosity of the DNA in the presence of the compound and η₀ is the viscosity of DNA alone. A steep increase in relative viscosity with increasing compound concentration is characteristic of DNA intercalation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchhub.com [researchhub.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Proper Disposal of Luzopeptin A: A Guide for Laboratory Professionals
Effective management and disposal of Luzopeptin A, a potent cytotoxic and antibiotic cyclic peptide, is crucial for ensuring laboratory safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional policies and local, state, and federal regulations.
This compound's cytotoxic nature necessitates stringent handling and disposal protocols to prevent accidental exposure and environmental contamination. The following procedures provide a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound waste safely. This guidance is based on best practices for handling potent cytotoxic compounds and peptide antibiotics.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and your institution's specific protocols. Due to its hazardous properties, a comprehensive Personal Protective Equipment (PPE) protocol is mandatory.
Recommended Personal Protective Equipment
| Protection Level | Recommended PPE |
| Level C | Gloves: Double-gloving with nitrile or other chemical-resistant gloves is recommended. Eye Protection: Safety glasses or goggles. Lab Coat/Gown: A dedicated lab coat or disposable gown. Respiratory Protection: Work should be conducted in a certified chemical fume hood or glove box to prevent inhalation of airborne particles. |
Disposal Plan: A Step-by-Step Approach
The cornerstone of proper this compound disposal is the immediate segregation of all contaminated materials as hazardous waste at the point of generation. Never dispose of this compound or any contaminated materials down the drain or in the regular trash[1].
Step 1: Waste Segregation
All items that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder and solutions.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Used labware (pipette tips, vials, tubes, etc.).
-
Contaminated cleaning materials (wipes, absorbent pads).
Step 2: Containerization
Proper containerization is critical to prevent leaks and spills.
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container that is clearly labeled as containing cytotoxic waste.
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Disposal Route
The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's procedures for scheduling a hazardous waste pickup.
-
Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and regulatory agencies.
Decontamination Protocol
All surfaces and equipment that may have come into contact with this compound should be decontaminated.
| Step | Procedure |
| Initial Cleaning | Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in a single direction. Dispose of the wipe in the hazardous waste container. |
| Rinsing | With a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe. |
| Final Decontamination | Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface again. Allow the surface to air dry completely. Dispose of the wipe. |
Note on Chemical Deactivation: No validated chemical deactivation protocol for this compound is currently available in scientific literature. Therefore, attempting to neutralize or deactivate this compound in the lab prior to disposal is not recommended. The most reliable and compliant method of disposal is through a certified hazardous waste management program.
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Luzopeptin A
Disclaimer: No specific Safety Data Sheet (SDS) for Luzopeptin A was found. The following guidance is based on recommendations for the closely related compound, Luzopeptin C, and general safety protocols for handling potent cytotoxic compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
This compound is a potent antitumor and antiviral agent requiring stringent safety measures to prevent personnel exposure and environmental contamination.[1] Handling of this compound necessitates a comprehensive personal protective equipment (PPE) protocol, adherence to strict operational procedures, and a clearly defined disposal plan.
Hazard Identification
Based on the data for the related compound Luzopeptin C, this compound should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
Due to its cytotoxic nature, chronic exposure, even at low levels, may pose significant health risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure (inhalation, dermal, and ingestion). The required level of PPE will depend on the specific procedure and the quantity of this compound being handled.
Summary of Recommended Personal Protective Equipment
| Protection Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Skin and Body Protection |
| Level C (Recommended for routine laboratory handling of small quantities) | Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors/dusts. | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended. | A fully buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant gown or suit is necessary. |
| Level B (For large-scale operations or emergency response) | Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator. | Inner and outer chemical-resistant gloves. | Hooded chemical-resistant clothing. | Chemical-resistant suit.[1] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: Always handle this compound in a designated and clearly marked area, such as a chemical fume hood, biological safety cabinet, or a glove box, to minimize inhalation exposure.[1]
-
Restricted Access: Access to the handling area should be restricted to authorized personnel only.
-
Decontamination: All surfaces and equipment in the designated area should be decontaminated before and after each use.
2. Handling Procedures:
-
Weighing: If weighing the solid form of this compound, do so in a ventilated enclosure to prevent the dispersion of dust.[1] Use of disposable equipment, such as spatulas and weighing paper, is highly recommended to avoid cross-contamination.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly before and after handling the compound, even if gloves were worn.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cleaning up cytotoxic agents.
3. In Case of Exposure:
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, weighing paper, and contaminated glassware, must be considered hazardous waste.[1]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers. The label should include "Hazardous Waste" and the chemical name.[1]
-
Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in regular trash.[1]
Visual Workflow for PPE Selection and Use
Caption: Logical workflow for PPE selection and use when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
